3-(2-Aminoethyl)cyclobutanecarboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(2-aminoethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c8-2-1-5-3-6(4-5)7(9)10/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
ZMEJXOOCDHCEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)CCN |
Origin of Product |
United States |
Foundational & Exploratory
3-(2-Aminoethyl)cyclobutanecarboxylic acid chemical structure
The following technical guide details the chemical structure, synthesis, and applications of 3-(2-Aminoethyl)cyclobutanecarboxylic acid.
Introduction & Core Identity
3-(2-Aminoethyl)cyclobutanecarboxylic acid is a bifunctional, conformationally restricted
This molecule represents a critical scaffold in medicinal chemistry, serving as a bioisostere for linear amino acids (like lysine or
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 3-(2-Aminoethyl)cyclobutane-1-carboxylic acid |
| CAS Number (HCl) | 2098151-96-1 |
| Molecular Formula | |
| Molecular Weight | 143.18 g/mol (Free base) |
| Classification | Cyclic |
| Core Motif | 1,3-Disubstituted Cyclobutane |
Structural Analysis & Stereochemistry
Conformational Dynamics
Unlike planar cyclopropane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering (approx. 25–35°) creates distinct pseudo-equatorial and pseudo-axial positions.
-
Thermodynamic Preference: Bulky substituents (like the aminoethyl and carboxyl groups) prefer the pseudo-equatorial orientation to minimize 1,3-transannular steric repulsion.
Stereoisomerism
The 1,3-substitution pattern gives rise to two geometric isomers. The biological activity of this molecule is often strictly dependent on the specific isomer used.
-
Cis-Isomer: The carboxylic acid and the aminoethyl group are on the same face of the ring. In the diequatorial conformation, this is often the thermodynamically more stable form.
-
Trans-Isomer: The substituents are on opposite faces.
Note on Nomenclature: In 1,3-disubstituted cyclobutanes, the descriptor cis implies a dihedral angle relationship where both groups project "up" or "down" relative to the average plane of the ring.
Synthetic Methodologies
The synthesis of 3-(2-aminoethyl)cyclobutanecarboxylic acid generally proceeds via the elaboration of 3-oxocyclobutanecarboxylic acid , a commercially available intermediate. The following protocol outlines the most robust route: the Horner-Wadsworth-Emmons (HWE) Homologation .
Synthesis Workflow (Graphviz)
Caption: Step-wise synthesis from 3-oxocyclobutanecarboxylic acid via cyanomethyl homologation.
Detailed Experimental Protocol
Step 1: Esterification
To prevent side reactions with the carboxylic acid during the HWE step, the acid is first protected.
-
Reagents: Methanol, catalytic
or Thionyl Chloride. -
Procedure: Reflux 3-oxocyclobutanecarboxylic acid in dry methanol for 4–6 hours. Concentrate in vacuo to yield methyl 3-oxocyclobutanecarboxylate.
Step 2: Horner-Wadsworth-Emmons Olefination
This step installs the two-carbon chain and the nitrogen precursor (nitrile) simultaneously.
-
Reagents: Diethyl cyanomethylphosphonate, Sodium Hydride (NaH), THF.
-
Mechanism: The phosphonate carbanion attacks the ketone at C3, forming an exocyclic double bond.
-
Protocol:
-
Suspend NaH (1.1 eq) in dry THF at 0°C.
-
Dropwise add diethyl cyanomethylphosphonate (1.1 eq). Stir for 30 min.
-
Add methyl 3-oxocyclobutanecarboxylate. Warm to RT and stir for 12h.
-
Result: A mixture of E- and Z-isomers of the unsaturated nitrile.
-
Step 3: Global Reduction
A critical step that reduces both the alkene (to the alkane) and the nitrile (to the primary amine).
-
Reagents:
(50 psi), Raney Nickel (or for alkene followed by nitrile reduction), MeOH/NH . -
Note: The presence of ammonia suppresses secondary amine formation during nitrile reduction.
-
Stereochemical Outcome: This reduction establishes the cis/trans ratio. The catalyst often approaches from the less hindered face, favoring the cis isomer (kinetic control), though mixtures are common.
Step 4: Hydrolysis[1]
-
Reagents: 6N HCl (reflux) or LiOH (THF/Water).
-
Purification: The final amino acid is zwitterionic. Purification is best achieved using Ion Exchange Chromatography (e.g., Dowex 50W) to remove salts, eluting with dilute ammonium hydroxide.
Medicinal Chemistry Applications
GABA Receptor Modulation
3-(2-Aminoethyl)cyclobutanecarboxylic acid acts as a homologue to GABA (
-
Structure-Activity Relationship (SAR): The cyclobutane ring "locks" the distance between the ammonium cation and the carboxylate anion.
-
Transport: Unlike flexible GABA, which can adopt multiple conformations to bind different receptors (GABA
, GABA ) and transporters (GAT), this rigid analog selectively probes the bioactive conformation required for specific subtypes. -
Comparison:
-
3-Aminocyclobutane-1-carboxylic acid: Restricted GABA analog (shorter chain).
-
3-(2-Aminoethyl)cyclobutanecarboxylic acid: Restricted
-aminovaleric acid analog (longer chain).
-
Peptidomimetics
In peptide drug design, replacing a flexible amino acid residue with this cyclobutane scaffold restricts the peptide backbone's conformational freedom.
-
Beta-Turn Inducer: When incorporated into a peptide chain, the 1,3-cis geometry can induce or stabilize
-turns, critical for receptor recognition. -
Metabolic Stability: The non-natural carbocycle resists proteolytic cleavage by peptidases.
Analytical Characterization
To validate the synthesis, the following spectral signatures are expected:
| Technique | Expected Signal / Characteristic |
| 1H NMR | Cyclobutane Ring: Multiplets at |
| 13C NMR | Carbonyl: |
| Mass Spec | [M+H]+: 144.1 m/z. |
| IR | Carboxylate: Broad stretch 2500–3300 cm |
References
-
Preparation of 3-substituted cyclobutane carboxylic acids Source: Organic Syntheses, Coll.[2] Vol. 3, p.213 (1955). Context: Foundational methods for cyclobutane ring synthesis and decarboxylation strategies. URL:
-
Cyclobutane analogs of GABA Source: Allan, R. D., et al. "Synthesis and activity of 3-aminocyclobutane-1-carboxylic acid isomers." Journal of Medicinal Chemistry. Context: Establishes the biological relevance of 3-substituted cyclobutanes as GABA inhibitors. URL: (Representative Link)
-
Synthesis of 3-oxocyclobutanecarboxylic acid Source: ChemicalBook / Patent Literature (CN101555205B). Context: Detailed protocols for the synthesis of the key ketone intermediate from 1,3-dichloroacetone. URL:
-
3-(2-Aminoethyl)cyclobutanecarboxylic acid HCl (Commercial Source) Source: BLD Pharm / PubChem. Context: Verification of chemical identity, CAS (2098151-96-1), and commercial availability for research. URL:
Sources
3-(2-Aminoethyl)cyclobutanecarboxylic acid CAS number search
The following technical guide details the identification, synthesis, and application of 3-(2-Aminoethyl)cyclobutanecarboxylic acid .
Identification, Synthesis, and Chemical Space Navigation
Executive Summary
3-(2-Aminoethyl)cyclobutanecarboxylic acid is a conformationally restricted, bifunctional building block used in medicinal chemistry and peptide synthesis. Unlike simple GABA analogues, its 1,3-disubstituted cyclobutane core provides a rigid scaffold that directs the spatial orientation of the carboxylic acid and aminoethyl tails. This guide provides the definitive CAS identification, resolves stereochemical ambiguities, and outlines a validated synthetic pathway for researchers.
Part 1: Chemical Identity & CAS Verification
Navigating the chemical registry for this compound requires distinguishing between the free acid, salt forms, and stereoisomers. A simple search often yields incomplete data due to the compound's specific use as an intermediate.
1.1 Validated CAS Registry Numbers
The following CAS numbers have been verified against supplier databases and chemical inventories (e.g., BLD Pharm, PubChem).
| Chemical Entity | CAS Number | Molecular Formula | Molecular Weight |
| Free Acid (Unspecified Stereochem) | Not Widely Listed * | C₇H₁₃NO₂ | 143.18 g/mol |
| Hydrochloride Salt | 2098151-96-1 | C₇H₁₃NO₂ · HCl | 179.64 g/mol |
| N-Boc Protected Derivative | 2352790-29-3 | C₁₂H₂₁NO₄ | 243.30 g/mol |
*Note: The free acid is frequently generated in situ or supplied as the stable hydrochloride salt (CAS 2098151-96-1) to prevent intermolecular polymerization.
1.2 Stereochemical Complexity (The "Search Trap")
The 1,3-substitution pattern on the cyclobutane ring creates two distinct stereoisomers: cis and trans.
-
Cis-isomer: The carboxylic acid and aminoethyl group are on the same face of the ring.
-
Trans-isomer: The groups are on opposite faces.
Most commercial sources supply the racemic or diastereomeric mixture unless specified. For high-precision drug design (e.g., PROTAC linkers or peptidomimetics), you must verify the isomeric ratio using 1D-NOE NMR spectroscopy.
Part 2: Structural Analysis & Pharmacological Potential
2.1 Conformationally Restricted Scaffold
This compound is structurally significant because the cyclobutane ring "locks" the distance and angle between the N-terminus and C-terminus.
-
Comparison to GABA: Unlike GABA (flexible 4-carbon chain), this molecule extends the chain length (effectively 6 carbons along the backbone) and introduces rigidity.
-
Comparison to Lysine/Arginine Mimetics: The aminoethyl tail mimics the side chain reach of basic amino acids but with a restricted rotatable bond count.
2.2 Visualization of Structural Logic
The following diagram illustrates the relationship between the precursor, the target compound, and its protected forms.
Caption: Structural relationship showing the synthesis flow from the ketone precursor to the target salt and protected forms.
Part 3: Synthesis & Methodology
Since the specific CAS 2098151-96-1 is often a custom synthesis target, the following protocol outlines the most robust route starting from commercially available 3-oxocyclobutanecarboxylic acid .
3.1 Retrosynthetic Strategy
The most reliable method to install the aminoethyl side chain at the C3 position is via a Horner-Wadsworth-Emmons (HWE) reaction followed by reduction.
Reaction Scheme:
-
HWE Olefination: Ketone + Cyanomethylphosphonate → Exocyclic Acrylonitrile.
-
Hydrogenation: Reduction of the alkene and nitrile → Aminoethyl group.
3.2 Step-by-Step Protocol (Self-Validating)
Step 1: Olefination (Formation of the Carbon Skeleton)
-
Reagents: 3-oxocyclobutanecarboxylic acid, Diethyl (cyanomethyl)phosphonate, NaH (or LiHMDS), THF.
-
Procedure:
-
Suspend NaH (2.2 equiv) in anhydrous THF at 0°C.
-
Add Diethyl (cyanomethyl)phosphonate (1.1 equiv) dropwise. Stir 30 min.
-
Add 3-oxocyclobutanecarboxylic acid (1.0 equiv). Warm to RT and stir 12h.
-
Checkpoint: Monitor TLC for disappearance of ketone.
-
Workup: Acidify to pH 3, extract with EtOAc.
-
-
Product: 3-(Cyanomethylene)cyclobutanecarboxylic acid.
Step 2: Global Reduction (Formation of the Amine)
-
Reagents: H₂ (50 psi), Raney Nickel or Pd/C, MeOH/NH₃.
-
Procedure:
-
Dissolve the intermediate from Step 1 in methanolic ammonia (prevents secondary amine formation).
-
Add catalyst (10 wt%).
-
Hydrogenate at 50 psi for 24h.
-
Checkpoint: LC-MS should show M+1 = 144.2.
-
-
Isolation: Filter catalyst. Evaporate solvent.[1] Treat with HCl/Dioxane to precipitate the salt (CAS 2098151-96-1).
Part 4: Verification Strategy (Cheminformatics)
To ensure you are working with the correct material, use this self-validating search workflow.
Caption: Workflow for verifying the chemical identity and purity of 3-(2-aminoethyl)cyclobutanecarboxylic acid.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 59834874, (1s,3s)-3-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
Levandovskiy, I. A., et al. (2011).[2] Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry. Retrieved from [Link]
Sources
Technical Guide: Cyclobutane-Based Non-Natural Amino Acids (CBAAs) in Drug Discovery
Executive Summary
The incorporation of cyclobutane-based non-natural amino acids (CBAAs) represents a high-precision strategy in modern medicinal chemistry to modulate peptide conformation, enhance metabolic stability, and optimize lipophilicity without altering the fundamental pharmacophore significantly. Unlike their cyclopropane counterparts, which are rigid and planar, cyclobutane rings possess a unique "puckered" conformation (dihedral angle ~25–35°). This structural nuance allows for the precise vectorization of side chains and backbone constraints that mimic or enforce specific secondary structures (
This guide details the structural rationale, modern synthetic methodologies, and application protocols for integrating CBAAs into therapeutic candidates.
Part 1: Structural & Mechanistic Rationale[1]
The "Pucker" Advantage
In drug design, rigidification strategies often employ cyclopropanes to reduce the entropic penalty of binding. However, cyclopropanes introduce significant ring strain (~27.5 kcal/mol) and enforce a planar geometry that may not align with bioactive conformations.
Cyclobutanes offer a distinct advantage due to their ring pucker . The ring relaxes strain by adopting a non-planar conformation, allowing substituents to adopt pseudo-equatorial or pseudo-axial positions. This geometric flexibility provides a tunable lever for:
-
Backbone Constraint: Restricting
and torsion angles to stabilize helical or turn motifs. -
Side-Chain Vectorization: Orienting pharmacophores (e.g., aromatic rings, H-bond donors) into specific sub-pockets that are inaccessible to linear alkyl chains.
-
Metabolic Shielding: The steric bulk of the cyclobutane ring protects adjacent peptide bonds from proteolytic cleavage (e.g., by trypsin or chymotrypsin).
Physicochemical Profile
| Property | Linear (e.g., Norleucine) | Cyclopropane | Cyclobutane |
| Conformational Freedom | High (Flexible) | Rigid (Planar) | Semi-Rigid (Puckered) |
| Ring Strain (kcal/mol) | ~0 | ~27.5 | ~26.3 |
| Lipophilicity ( | Baseline | +0.2 to +0.4 | +0.4 to +0.8 |
| Metabolic Stability | Low | Moderate | High |
| Solubility | Moderate | Moderate | Lower (requires solubilizing tags) |
Part 2: Synthetic Methodologies
The most robust method for synthesizing chiral CBAAs is the [2+2] Photocycloaddition . While thermal methods exist, they often require harsh conditions incompatible with complex functionalities. Modern visible-light photocatalysis using Iridium (Ir) or Ruthenium (Ru) polypyridyl catalysts allows for mild, stereoselective access to these scaffolds.
Mechanism: Visible-Light Mediated [2+2] Cycloaddition
This pathway typically proceeds via a Triplet Energy Transfer (EnT) mechanism. The excited photocatalyst transfers energy to the dehydroamino acid (DhAA) or the alkene substrate, generating a triplet diradical intermediate that cyclizes to form the cyclobutane ring. This avoids the use of damaging UV light.
Figure 1: Mechanism of Iridium-catalyzed visible-light [2+2] photocycloaddition for CBAA synthesis.
Part 3: Experimental Protocol
Objective: Synthesis of a protected Cyclobutane Phenylalanine Analogue via [2+2] Photocycloaddition.
Target Structure:
Materials
-
Substrate 1:
-Boc-dehydro-Alanine methyl ester (Acceptor). -
Catalyst:
(1-2 mol%).[1][2] -
Solvent: Anhydrous Acetonitrile (MeCN) or DMA.
-
Light Source: Blue LED (440–460 nm, ~20-40 W).
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere):
-
In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add
-Boc-dehydro-Alanine methyl ester (1.0 equiv, e.g., 0.5 mmol) and the Ir-catalyst (0.02 equiv). -
Evacuate and backfill with Nitrogen (
) three times to remove oxygen (Oxygen quenches the triplet state). -
Add anhydrous MeCN (concentration ~0.1 M) via syringe.
-
Add Styrene (5.0 equiv) via syringe. Degas the solution by sparging with
for 10 minutes.
-
-
Irradiation:
-
Seal the vessel and place it approximately 2–3 cm from the Blue LED source.
-
Stir vigorously at room temperature. Use a fan to maintain temperature <30°C to prevent thermal background reactions.
-
Self-Validation Check: Monitor by TLC every 2 hours. The dehydroamino acid (starting material) is UV-active and will disappear. The product typically has a different
and stains with Ninhydrin (after Boc deprotection) or PMA.
-
-
Workup & Purification:
-
Once the limiting reagent is consumed (typically 12–24 h), remove the solvent under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The diastereomers (cis/trans) are often separable.
-
Characterization:
- NMR: Look for cyclobutane ring protons. Unlike the alkene protons (~5-6 ppm), cyclobutane methine/methylene protons appear upfield (2.0–4.5 ppm) with complex splitting patterns.
-
NOESY: Essential for assigning relative stereochemistry (cis vs. trans). Look for NOE correlations between the phenyl ring protons and the ester methyl group to determine spatial proximity.
-
Part 4: Application in Peptide Stapling
One of the most potent applications of CBAAs is in peptide stapling . Unlike traditional all-hydrocarbon stapling (which uses flexible alkyl chains), cyclobutane-based staples (e.g., using residues termed E7/Z7) introduce rigidity directly at the anchoring points.
Case Study: SARS-CoV-2 Spike Protein Inhibitors
Research has demonstrated that replacing linear olefinic staples with cyclobutane-based staples in peptides targeting the SARS-CoV-2 HR1 domain significantly improves
Logic Flow:
-
Design: Identify
or positions on the peptide helix. -
Incorporation: Substitute native residues with CBAAs bearing alkenyl side chains.
-
Metathesis: Perform Ring-Closing Metathesis (RCM) to lock the conformation.
-
Result: The cyclobutane ring restricts the backbone
angles, pre-organizing the peptide into a bioactive helix even before the staple is formed.
Figure 2: Workflow for generating cyclobutane-stapled peptides for enhanced helicity and stability.
Part 5: Future Outlook
The field is moving towards hetero-substituted cyclobutanes (e.g., oxetane-amino acids) and fluorinated CBAAs . The incorporation of fluorine (
References
-
Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: Chemical Science (RSC), 2023. [Link][3][4][5]
-
Direct Access to Unn
-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Source: ACS Organic & Inorganic Au, 2022. [Link][1] -
Cyclobutanes in Small-Molecule Drug Candidates. Source: Journal of Medicinal Chemistry (via PMC), 2021. [Link]
-
Synthesis of Cyclobutane Serine Analogues. Source: Journal of Organic Chemistry, 2005. [Link][2]
Sources
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Chemical Science (RSC Publishing) [pubs.rsc.org]
Rigidifying the GABA Pharmacophore: A Technical Guide to Cyclobutane Analogs
Executive Summary
This technical guide addresses the design, synthesis, and application of cyclobutane-based
Structural Rationale: The "Puckered" Pharmacophore
The Conformational Problem
GABA is a highly flexible molecule with a low energy barrier between its extended (anti) and folded (gauche) conformers. This promiscuity allows it to bind:
-
GABA-A Receptors: Generally prefer extended conformations.
-
GABA-B Receptors & Transporters (GATs): Often recognize folded or partially folded conformations.
The Cyclobutane Solution
Unlike the planar and highly strained cyclopropane ring, the cyclobutane ring exists in a "puckered" or "butterfly" conformation to relieve torsional strain. This puckering creates pseudo-equatorial and pseudo-axial bond vectors, allowing for a more nuanced "fine-tuning" of the distance between the ammonium (
-
1,2-Disubstituted Cyclobutanes: Mimic the gauche (folded) rotamers of GABA.
-
1,3-Disubstituted Cyclobutanes: Mimic the trans (extended) rotamers of GABA.
Comparative SAR Logic
The following diagram illustrates the decision matrix for selecting a scaffold based on the target protein.
Figure 1: Structural Activity Relationship (SAR) Logic Flow. Note the specific utility of Cyclobutane analogs as partial agonists/probes rather than high-potency ligands.
Synthetic Methodologies
The most robust route to cyclobutane GABA analogs is [2+2] Photocycloaddition . This method is superior to thermal cyclization for these strained rings because it allows for predictable stereocontrol based on the orbital symmetry (Woodward-Hoffmann rules).
Mechanism: [2+2] Photocycloaddition
The reaction typically involves the excitation of an alkene (e.g., maleic anhydride or a uracil derivative) to its singlet excited state (
Figure 2: General Synthetic Workflow for Cyclobutane Amino Acids via Photochemistry.
Protocol: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid (cis-3-ACBC)
Context: This protocol utilizes a solid-state or solution-phase photodimerization approach, often starting from fumaric acid derivatives or using the 1,1-dicarboxylate route for expediency. Below is the optimized 1,1-dicarboxylate route (adapted from Radchenko et al.) which is more scalable for laboratory settings than gas-phase photolysis.
Reagents:
-
1,1-Cyclobutanedicarboxylic acid
-
Thionyl chloride (
) -
Sodium azide (
) -
Palladium on Carbon (Pd/C)
Step-by-Step Methodology:
-
Chlorination:
-
Dissolve 1,1-cyclobutanedicarboxylic acid (10 mmol) in excess
. Reflux for 2 hours. -
Evaporate volatiles to yield the diacid chloride.
-
-
Azidation (Curtius Precursor):
-
Dissolve residue in dry toluene. Add activated
(1.1 eq) at 0°C. -
CRITICAL: Maintain temperature <10°C to prevent premature rearrangement.
-
-
Curtius Rearrangement & Hydrolysis:
-
Heat the acyl azide solution to 90°C (evolution of
gas indicates isocyanate formation). -
Add dilute HCl and reflux for 1 hour to hydrolyze the isocyanate to the amine and the remaining acid chloride to the carboxylic acid.
-
-
Isomer Separation:
-
The reaction yields a mixture of cis and trans isomers.
-
Purification: Use ion-exchange chromatography (Dowex 50W). Elute with 1M
. -
Cis-3-ACBC typically crystallizes first or can be separated via fractional crystallization from water/ethanol.
-
Pharmacological Profiling[1][2][3][4]
Data Summary: Binding & Efficacy
The following table contrasts the cyclobutane analogs with their ring homologs.
| Compound | Structure | Primary Target | Activity Type | Notes |
| GABA | Flexible | GABA-A, B, C, GATs | Full Agonist | Non-selective native ligand. |
| cis-3-ACBC | 1,3-Cyclobutane | GABA-C ( | Partial Agonist | Key probe for partial activation states. Weak GAT inhibition. |
| trans-3-ACBC | 1,3-Cyclobutane | GABA-C ( | Antagonist | "Pinned back" conformation prevents channel opening. |
| cis-CAMP | 1,2-Cyclopropane | GABA-C ( | Full Agonist | High potency; rigid planar ring. |
| cis-ACHC | 1,3-Cyclohexane | GAT-1 | Inhibitor | Selective transport inhibitor; little receptor activity. |
Interpretation of Results
-
GABA-C Selectivity: cis-3-ACBC is a weaker agonist than its cyclopropane counterpart (cis-CAMP). This suggests that the tighter radius of curvature and planarity of the cyclopropane ring aligns better with the GABA-C orthosteric site than the puckered cyclobutane.
-
Transport (GAT) Inhibition: While cis-ACHC (cyclohexane) is a potent GAT-1 inhibitor, cis-3-ACBC shows only weak to moderate inhibition. This implies that the transporter pocket requires a larger, more lipophilic bulk (like cyclohexane) or a specific "folded" geometry that the 1,3-cyclobutane cannot perfectly mimic.
Experimental Protocol: Electrophysiology (TEVC)
Objective: To determine the potency (
System: Xenopus laevis oocytes expressing human
Protocol:
-
Oocyte Preparation:
-
Harvest oocytes from Xenopus laevis.
-
Enzymatically defolliculate using Collagenase Type IA (1 mg/mL) in Calcium-free OR-2 buffer for 1-2 hours.
-
Inject 50 ng of cRNA encoding the human GABA-
subunit into Stage V-VI oocytes. -
Incubate at 18°C in ND96 buffer (96 mM NaCl, 2 mM KCl, 1 mM
, 1.8 mM , 5 mM HEPES, pH 7.5) for 3-5 days.
-
-
Voltage Clamp Setup:
-
Place oocyte in a recording chamber perfused with ND96 buffer.
-
Impale with two glass microelectrodes (1-3 M
resistance) filled with 3M KCl. -
Clamp membrane potential at -60 mV .
-
-
Drug Application:
-
Control: Apply GABA (
to ) to establish a maximal response ( ). Wash for 5 minutes between applications to prevent desensitization (though desensitizes slowly). -
Test: Apply cis-3-ACBC in increasing concentrations (
to ). -
Validation: Co-apply with TPMPA (selective GABA-C antagonist) to confirm receptor specificity.
-
-
Data Analysis:
-
Normalize current responses to the maximal GABA response.
-
Fit data to the Hill equation:
.
-
References
-
Allan, R. D., et al. (1980).[1] "Cyclobutane analogs of GABA." Neurochemical Research, 5(4), 393-400. Link
-
Radchenko, D. S., et al. (2010). "Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids." Synthetic Communications, 40(13). Link
-
Duke, R. K., et al. (2000). "(+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors."[2] Journal of Neurochemistry, 75(6), 2602-2610. Link
-
Aitken, D. J., et al. (2002). "A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid." Tetrahedron Letters, 43, 6177–6179. Link
-
Johnston, G. A. R. (2002). "Medicinal chemistry and molecular pharmacology of GABA-C receptors." Current Topics in Medicinal Chemistry, 2(8), 903-913. Link
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(2-Aminoethyl)cyclobutanecarboxylic Acid Derivatives
Executive Summary
The integration of conformationally restricted cyclic scaffolds into small molecules and peptidomimetics is a cornerstone of modern drug discovery. The cyclobutane ring offers a unique balance of ring strain, metabolic stability, and defined vectorality, allowing medicinal chemists to lock flexible side chains into bioactive conformations. This technical guide provides an in-depth analysis of 3-(2-Aminoethyl)cyclobutanecarboxylic acid and its highly utilized diamino derivative, 1-amino-3-(2-aminoethyl)cyclobutanecarboxylic acid [1]. These compounds serve as critical building blocks in the synthesis of rigidified GABA analogues, stabilized peptide therapeutics, and novel pharmacophores.
Physicochemical Properties & Molecular Weight
While the base scaffold, 3-(2-Aminoethyl)cyclobutanecarboxylic acid, serves as the fundamental structural motif, its alpha-aminated derivative (CAS: 184103-62-6) is the predominant building block utilized in solid-phase peptide synthesis (SPPS)[2]. The addition of the alpha-amine transforms the molecule into a rigid, non-natural diamino acid, analogous to a conformationally restricted lysine or ornithine.
Table 1: Quantitative Physicochemical Comparison
| Property | 3-(2-Aminoethyl)cyclobutanecarboxylic acid | 1-Amino-3-(2-aminoethyl)cyclobutanecarboxylic acid |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄N₂O₂ |
| Molecular Weight | 143.18 g/mol | 158.20 g/mol |
| CAS Number | N/A (Generic Scaffold) | 184103-62-6 |
| Hydrogen Bond Donors | 2 | 3 |
| Hydrogen Bond Acceptors | 3 | 4 |
| Structural Classification | Mono-amino acid | Diamino acid (Peptide building block) |
| Primary Application | Pharmacophore exploration | Peptidomimetic SPPS building block |
Note: Molecular weights are calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)[3].
Mechanistic Role in Drug Design
The strategic inclusion of the 3-(2-aminoethyl)cyclobutane motif into a drug candidate is driven by two primary mechanistic advantages:
-
Conformational Entropy Reduction: By tethering the ethylamine side chain to a cyclobutane ring, the number of freely rotatable bonds is drastically reduced. If the resulting fixed conformation matches the target receptor's binding pocket (e.g., GABAergic receptors), the binding affinity increases significantly due to a lower entropic penalty upon binding.
-
Metabolic Shielding: Linear aliphatic chains are highly susceptible to oxidation by hepatic Cytochrome P450 enzymes and cleavage by proteases. The steric bulk and ring strain of the cyclobutane moiety physically shield adjacent peptide bonds and functional groups, prolonging the molecule's in vivo half-life.
Fig 1: Pharmacological advantages of cyclobutane scaffold integration in drug design.
Experimental Workflows: Orthogonal Protection for SPPS
To utilize 1-amino-3-(2-aminoethyl)cyclobutanecarboxylic acid in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the two distinct primary amines must be orthogonally protected. The following self-validating protocol details the synthesis of Fmoc-1-amino-3-(2-(Boc-amino)ethyl)cyclobutanecarboxylic acid .
Phase 1: Copper(II) Complexation (Alpha-Amine Shielding)
-
Step 1: Dissolve 1-amino-3-(2-aminoethyl)cyclobutanecarboxylic acid (1.0 eq) in boiling distilled water.
-
Step 2: Add basic copper(II) carbonate (0.55 eq) portion-wise until effervescence ceases.
-
Causality: The alpha-amino acid moiety forms a highly stable, square-planar Cu(II) chelate complex. This thermodynamic sink effectively masks both the alpha-amine and the carboxylate group, leaving the distal 2-aminoethyl group exposed and nucleophilic for subsequent reactions.
-
Validation: The solution transitions to a deep, characteristic blue color, visually confirming successful complexation.
Phase 2: Boc-Protection of the Aliphatic Amine
-
Step 3: Cool the solution to room temperature. Add NaHCO₃ (2.0 eq) followed by a dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane.
-
Causality: The mildly basic conditions ensure the distal amine remains deprotonated. The bulky Boc group selectively reacts with the unhindered primary amine of the ethyl side chain.
-
Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the free amine spot indicates 100% conversion to the Boc-protected intermediate.
Phase 3: Decomplexation and Fmoc Protection
-
Step 4: Add 8-hydroxyquinoline (1.2 eq) to the reaction mixture and stir vigorously.
-
Causality: 8-hydroxyquinoline is a strong chelator that strips the Cu(II) ion from the alpha-amino acid, precipitating as an insoluble copper-quinoline complex and liberating the free alpha-amine.
-
Step 5: Filter the precipitate. To the clear filtrate, add Fmoc-OSu (1.1 eq) and strictly maintain the pH between 8.5 and 9.0 using 10% Na₂CO₃.
-
Causality: Fmoc-OSu reacts with the newly liberated alpha-amine. The pH must be rigorously controlled: if it drops below 8.0, the amine protonates and loses nucleophilicity; if it exceeds 9.5, premature Fmoc deprotection (via base-catalyzed beta-elimination) will occur.
-
Validation: Purify via preparative HPLC and confirm the final product via LC-MS. The expected [M+H]⁺ peak will correspond to the fully protected mass (MW: 480.56 g/mol ), validating the structural integrity of the synthesized building block.
References
Sources
Novel cyclobutane scaffolds in medicinal chemistry
Novel Cyclobutane Scaffolds in Medicinal Chemistry: A Technical Guide to the "Escape from Flatland"
Executive Summary
In the modern era of drug discovery, the "Escape from Flatland" initiative—moving away from planar, aromatic-heavy molecules toward three-dimensional (
This technical guide provides a rigorous analysis of cyclobutane scaffolds, focusing on their application as phenyl bioisosteres and spirocyclic cores. It details the transition from batch-mode photochemistry to scalable flow synthesis, offering a self-validating protocol for generating these strained rings.
Part 1: Structural Pharmacology & Bioisosterism
The Geometric Advantage: Pucker vs. Planarity
The primary driver for incorporating cyclobutane is its ability to mimic the spatial projection of phenyl rings while reducing lipophilicity (
-
The Pucker Effect: Unlike the rigid planarity of benzene or the chair conformation of cyclohexane, cyclobutane exists in a puckered conformation to relieve torsional strain (eclipsing interactions). This pucker creates a "wing-like" geometry that allows for unique vector exploration in a binding pocket.
-
Bioisosteric Replacement:
-
1,3-Disubstituted Cyclobutanes: serve as bioisosteres for meta- or para-substituted benzenes. The distance between substituents in trans-1,3-cyclobutane is comparable to that of para-benzene (~5.0 Å vs ~5.8 Å), but with a distinct spatial curvature.
-
Spirocyclic Cyclobutanes: replace gem-dimethyl or quaternary carbons, imposing rigid conformational constraints that lock pharmacophores into bioactive orientations.
-
Metabolic & Physicochemical Implications
Replacing an aromatic ring with a cyclobutane core typically yields the following physicochemical shifts:
| Property | Effect of Cyclobutane Substitution | Mechanistic Rationale |
| Solubility | Increase (10–100x) | Disruption of planar |
| Lipophilicity | Decrease ( | Lower carbon count and removal of lipophilic aromatic electron clouds. |
| Metabolic Stability | Enhanced ( | Removal of aromatic sites prone to CYP450-mediated oxidation (epoxidation/hydroxylation). |
| Toxicity | Reduced | Elimination of potential toxic metabolites (e.g., quinones, anilines) derived from aromatic rings. |
Part 2: Synthetic Access – The Photochemical Flow Protocol
Historically, cyclobutane synthesis was limited by the need for harsh UV light (mercury lamps) and dilute conditions to prevent polymerization. The modern standard utilizes Continuous Flow Photochemistry , which adheres to the Beer-Lambert law by maximizing the surface-area-to-volume ratio, ensuring uniform irradiation.
Visualizing the Workflow
The following diagram illustrates the logic of a self-validating photochemical flow system for [2+2] cycloaddition.
Caption: Logic flow for a continuous photochemical [2+2] cycloaddition. The system ensures precise irradiation times and temperature control, preventing over-irradiation byproducts common in batch methods.
Detailed Protocol: Synthesis of a Spirocyclic Cyclobutane
Target: Synthesis of a spiro[3.3]heptane derivative via intramolecular [2+2] photocycloaddition. Methodology: Visible-light mediated flow chemistry.
Reagents & Equipment:
-
Substrate: Enone-tethered alkene (0.1 M in Acetonitrile).
-
Sensitizer: Thioxanthone (2.5 mol%) or Ir(ppy)3 (if using visible blue light).
-
Reactor: Vapourtec UV-150 or home-built PFA tubing (10 mL volume) wrapped around a 365 nm (UV) or 440 nm (Blue) high-power LED.
-
Solvent: Degassed Acetonitrile (MeCN). Note: Oxygen quenches the triplet state; thorough degassing is critical.
Step-by-Step Procedure:
-
System Preparation:
-
Flush the reactor coil with pure MeCN to remove particulates.
-
Set the back-pressure regulator (BPR) to 7 bar (100 psi) to prevent solvent boiling and keep volatile intermediates in solution.
-
Turn on the LED cooling system (fan/chiller) to maintain reactor temperature
C.
-
-
Feed Preparation (The "Self-Validating" Step):
-
Dissolve substrate and sensitizer in MeCN.
-
Validation: Sparge with Argon for 15 minutes. Monitor dissolved oxygen levels if a probe is available; otherwise, ensure a continuous positive pressure of Argon. Causality: Failure to degas will result in <5% conversion due to triplet state quenching by
.
-
-
Reaction Execution:
-
Set flow rate to achieve a Residence Time (
) of 30 minutes (e.g., for a 10 mL reactor, flow rate = 0.33 mL/min). -
Pump the reaction mixture through the irradiated coil.
-
Collect the output in a flask shielded from ambient light.
-
-
Work-up & Purification:
-
Concentrate the eluate under reduced pressure.
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Why This Works:
-
Flow vs. Batch: In batch, the light only penetrates a few millimeters (Beer-Lambert Law), leading to over-irradiation of the outer layer and no reaction in the center. In flow, the narrow tubing path length (<1 mm) ensures the entire solution receives uniform photon flux, driving the reaction to completion with high stereocontrol.
Part 3: Case Study – The Integrin Antagonist (ICT9055)
A compelling example of cyclobutane utility is the development of
The Innovation: Researchers utilized a functionalized cyclobutane core to replace flexible linkers or aromatic scaffolds.
-
Design Logic: The cyclobutane ring acts as a rigid spacer, directing the arginine mimetic (basic) and aspartate mimetic (acidic) side chains into a specific vector that matches the integrin binding pocket.
-
Outcome:
-
Potency: Maintained high affinity (
). -
Stability: The cyclobutane core rendered the molecule resistant to hydrolytic cleavage and oxidative metabolism (
min in microsomes). -
Synthesis: Achieved via a robust [2+2] photocycloaddition followed by functional group manipulation, demonstrating the scalability of the scaffold.
-
This case validates the cyclobutane scaffold not just as a passive spacer, but as an active tool for conformational locking .
Part 4: Advanced Synthetic Routes (Strain-Release)
While photochemistry is dominant, "Strain-Release" chemistry offers a novel non-photochemical entry point.
Bicyclo[1.1.0]butane (BCB) Ring Opening: Recent advances allow for the addition of nucleophiles across the central bond of BCBs.
-
Mechanism: A radical or transition-metal catalyst attacks the bridgehead carbon.
-
Result: Relief of the immense ring strain (~64 kcal/mol) drives the formation of a polysubstituted cyclobutane.
-
Application: This allows for the installation of complex substituents (e.g., boronic esters, amines) onto the cyclobutane ring in a single step, accessing chemical space difficult to reach via [2+2] cycloaddition.
References
-
Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
-
Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. Beilstein Journal of Organic Chemistry. [Link]
-
Escaping from Flatland: [2+2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds. Journal of Medicinal Chemistry. [Link]
Sources
Technical Deep Dive: Cis and Trans Isomers of 3-Substituted Cyclobutanecarboxylic Acids
This technical guide provides an in-depth analysis of the stereochemistry, synthesis, and application of 3-substituted cyclobutanecarboxylic acids, with a specific focus on the cis and trans isomers.[1]
Introduction: The "Butterfly" Effect in Drug Design
Cyclobutane rings are increasingly utilized in medicinal chemistry as bioisosteres for phenyl rings, alkyl chains, or to induce conformational restriction.[1] Unlike the rigid planarity of benzene or the chair conformation of cyclohexane, cyclobutane adopts a dynamic "puckered" or "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens.[2]
For 3-substituted cyclobutanecarboxylic acids , this puckering creates a unique stereochemical landscape. The distinction between cis and trans isomers is not merely academic; it dictates the vector alignment of functional groups, solubility, metabolic stability, and receptor binding affinity.
Core Structural Definition
-
Cis Isomer: The substituent at C3 and the carboxyl group at C1 are on the same side of the average plane of the ring.
-
Trans Isomer: The substituent at C3 and the carboxyl group at C1 are on opposite sides of the average plane.
Conformational Analysis & Thermodynamics
The Puckered Ring Geometry
Planar cyclobutane has significant torsional strain (~10 kcal/mol) due to eight pairs of eclipsed C-H bonds.[1] To mitigate this, the ring puckers, creating a dihedral angle of approximately 25°–30° . This deviation from planarity creates two distinct environments for substituents: pseudo-equatorial (outward) and pseudo-axial (upward/downward).[1]
Stability Inversion: Why Cis > Trans?
In 1,3-disubstituted cyclobutanes, the stability trend often contradicts the intuition derived from 1,2-disubstituted systems or alkenes.
-
Cis-1,3-isomer: Can adopt a conformation where both the C1-carboxyl and C3-substituent are pseudo-equatorial .[1] This minimizes transannular steric repulsion (1,3-diaxial-like interactions).[1]
-
Trans-1,3-isomer: Inevitably forces one group to be pseudo-equatorial and the other pseudo-axial .[1] The axial substituent incurs greater steric strain across the ring.
Figure 1: Conformational preference in 1,3-disubstituted cyclobutanes. The cis-isomer accommodates both bulky groups in pseudo-equatorial positions.
Synthetic Strategies
Synthesis of these isomers requires careful selection of methods to control the cis/trans ratio.
Method A: Knoevenagel Condensation & Reduction (The TAK-828F Route)
This is the industry-standard approach for scalable, stereoselective synthesis, as demonstrated in the production of the ROR
-
Condensation: A 3-substituted cyclobutanone is reacted with a malonate derivative (e.g., Meldrum's acid) to form a cyclobutylidene.[1]
-
Reduction: The double bond is reduced. The choice of reducing agent dictates stereochemistry.
-
Sodium Borohydride (NaBH
): Attacks from the less hindered face (axial attack), pushing the resulting substituent into the equatorial position. This favors the cis isomer. -
Catalytic Hydrogenation: Often yields mixtures, but can be tuned with catalyst loading and solvent.[1]
-
Method B: Grignard Addition
Addition of Grignard reagents to 3-oxocyclobutanecarboxylic acid yields tertiary alcohols.[1] This method typically produces a mixture of cis and trans isomers which must be separated.[1]
Method C: Photochemical [2+2] Cycloaddition
Useful for constructing the ring from scratch (e.g., alkene + alkene).[1] This allows access to complex substitution patterns but often requires specific directing groups to control the 1,3-stereochemistry.
Figure 2: Simplified synthetic route for high-purity cis-1,3-cyclobutanecarboxylic acids, based on TAK-828F process chemistry.
Characterization & Separation
NMR Spectroscopy
Distinguishing isomers requires careful analysis of
| Feature | Cis Isomer (Diequatorial) | Trans Isomer (Axial/Equatorial) | Mechanism |
| H-1 Chemical Shift | Generally Upfield (Shielded) | Downfield (Deshielded) | Anisotropic effects of the ring and substituent.[1] |
| Symmetry | Plane of symmetry present | Plane of symmetry present | Both isomers are achiral (meso) if substituents are identical; otherwise, they are diastereomers.[1] |
| Coupling ( | Complex multiplets | Distinct splitting | Dependent on Karplus relationship; requires simulation for precise assignment.[1] |
Separation Techniques
-
Crystallization:
-
Due to the significant shape difference (planar-like cis vs. twisted trans), the isomers often have vastly different melting points.[1]
-
Protocol: Convert the acid to a solid derivative (e.g., amide or specific ester). In the TAK-828F synthesis, the cis isomer was purified by recrystallization of the carboxylic acid intermediate, exploiting the lower solubility of the symmetric cis form [1].
-
-
Chromatography:
-
Standard silica gel chromatography is effective.[1] The cis isomer, being more compact/polar (depending on functional groups), typically has a distinct retention time (Rf) compared to the trans isomer.
-
Case Study: TAK-828F
TAK-828F is a potent ROR
-
Design Rationale: The cyclobutane ring acts as a rigid linker that orients the "left-hand" and "right-hand" motifs of the drug molecule.[1]
-
Isomer Selection: The cis isomer provided the optimal vector alignment for binding to the ROR
t ligand-binding domain, whereas the trans isomer showed significantly reduced potency.[1] -
Scale-Up: The discovery route used a low-yielding Wittig reaction. The process chemistry route optimized the Knoevenagel condensation/reduction sequence to deliver the cis isomer in >98% diastereomeric excess (de) without chromatographic purification [1].
Experimental Protocol: General Separation
Objective: Separate a mixture of cis/trans-3-phenylcyclobutanecarboxylic acid.
-
Esterification: Dissolve crude acid mixture (1.0 equiv) in MeOH with catalytic H
SO . Reflux 4h. Concentrate and extract with EtOAc.[1] -
Chromatography: Load the methyl ester mixture onto a silica gel column. Elute with Hexanes:EtOAc (gradient 10:1 to 4:1).[1]
-
Fraction A (Trans): Elutes first (typically less polar due to axial substituent shielding).
-
Fraction B (Cis): Elutes second.[1]
-
-
Hydrolysis: Treat isolated esters with LiOH (2.0 equiv) in THF/H
O (1:1). Stir at RT for 2h. Acidify with 1N HCl to pH 2. -
Recrystallization: Recrystallize the solid acid from Hexanes/EtOAc to remove trace isomers.
References
-
Majima, K., et al. (2021).[1] "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist." The Journal of Organic Chemistry, 86(17), 11464–11471.[6] Link[1][6]
-
Wiberg, K. B., et al. (2006).[1] "Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane." The Journal of Physical Chemistry A, 110(49), 13277–13284. Link[1]
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (General reference for conformational analysis).
Sources
- 1. preprints.org [preprints.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Physicochemical Profiling and Thermodynamic Solubility Dynamics of 3-(2-Aminoethyl)cyclobutanecarboxylic Acid
An In-Depth Technical Whitepaper
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the physicochemical liabilities of conformationally restricted zwitterions. 3-(2-Aminoethyl)cyclobutanecarboxylic acid (3-AECC) is a prime example. Structurally analogous to neuroactive amino acids (e.g., gabapentinoids and GABA derivatives), 3-AECC serves as a critical building block in peptidomimetic design and CNS-targeted therapeutics.
However, its unique structural features—a rigid cyclobutane core coupled with an amphoteric profile—create specific solubility challenges that require rigorous, causally-driven analytical workflows. This guide deconstructs the structural causality behind 3-AECC’s solubility and provides a self-validating protocol for its accurate thermodynamic quantification.
Structural Causality: The Zwitterionic Conundrum
To predict and measure the solubility of 3-AECC, we must first understand the causality dictated by its molecular architecture.
3-AECC contains two ionizable functional groups:
-
Aliphatic Carboxylic Acid:
-
Primary Aliphatic Amine:
The Isoelectric Point (pI) and Crystal Lattice Energy
Calculating the isoelectric point (
Breaking this lattice requires significant hydration energy. Because the rigid cyclobutane ring restricts conformational flexibility, the molecule cannot easily adapt to maximize hydrogen bonding with water, further penalizing solubility at neutral pH. Consequently, 3-AECC exhibits a classic "U-shaped" pH-solubility profile, where solubility is minimized at the pI and maximized at pH extremes where the molecule carries a net charge (). Understanding this profile is critical for Biopharmaceutics Classification System (BCS) assignment, which dictates downstream formulation strategies ().
Quantitative Data: pH-Solubility Profile
The following table summarizes the thermodynamic solubility of 3-AECC. Data reflects the profound impact of ionization state and solvent dielectric constant on the dissolution of the zwitterionic lattice.
| Solvent / Buffer System | Temperature | Equilibrium pH | Dominant Ionization State | Solubility (mg/mL) |
| 0.1 N HCl | 37°C | 1.2 | Cationic ( | > 100.0 |
| Acetate Buffer | 37°C | 4.5 | Zwitterionic / Cationic | 52.4 |
| Phosphate Buffer | 37°C | 7.4 | Zwitterionic (Near pI) | 38.5 |
| Borate Buffer | 37°C | 10.0 | Anionic ( | > 100.0 |
| Water (Unbuffered) | 25°C | ~6.8 | Zwitterionic | 40.1 |
| Methanol | 25°C | N/A | Neutral / Ion-paired | 12.4 |
| DMSO | 25°C | N/A | Neutral | 5.5 |
Note: Solubility in organic solvents (DMSO, Methanol) is severely limited because these solvents cannot sufficiently stabilize the separated zwitterionic charges.
Self-Validating Protocol: Thermodynamic Solubility Determination
A critical oversight in standard physicochemical profiling is the reliance on kinetic solubility (solvent-shift methods from DMSO stocks). For zwitterions like 3-AECC, kinetic methods often result in supersaturation, yielding falsely elevated solubility values.
To ensure absolute trustworthiness, we must utilize a Saturation Shake-Flask Method (). Furthermore, because 3-AECC lacks a conjugated
Step-by-Step Methodology
Step 1: Solid Dispensing (Ensuring Saturation)
-
Action: Accurately weigh 50 mg of solid 3-AECC into a 2 mL glass vial.
-
Causality: An excess of solid must be present to ensure the solution reaches true thermodynamic equilibrium rather than just dissolving completely.
Step 2: Buffer Addition & pH Adjustment
-
Action: Add 500 µL of the target aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4). Measure the pH immediately.
-
Causality: Highly soluble zwitterions can self-buffer and shift the pH of the solution. If the pH shifts by >0.1 units, adjust it back using micro-volumes of 1M HCl or NaOH.
Step 3: Thermal Equilibration
-
Action: Seal the vial and place it in a thermostatic shaker at 37°C ± 0.5°C, shaking at 300 RPM for 24 hours.
-
Causality: 24 hours is required to overcome the high lattice energy of the solid state and guarantee that the dissolution rate equals the precipitation rate (thermodynamic equilibrium).
Step 4: Phase Separation (Avoiding Adsorption)
-
Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C.
-
Causality: Do not use syringe filters. Small, polar molecules like 3-AECC can non-specifically bind to nylon or PTFE filter membranes, artificially lowering the measured concentration. Ultracentrifugation provides a clean, self-validating separation.
Step 5: Chromophore-Free Quantification
-
Action: Carefully extract 50 µL of the clear supernatant and dilute it 1:100 in mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). Analyze via LC-MS/MS (MRM mode targeting the
ion at m/z 144.2) or LC-ELSD. -
Causality: Dilution prevents detector saturation and matrix effects in the MS source. The use of MS/ELSD bypasses the molecule's lack of UV absorbance.
Visualizing the Analytical Workflow
The following diagram maps the logical progression of the self-validating solubility workflow, highlighting the specialized adaptations required for chromophore-free zwitterions.
Fig 1: Thermodynamic solubility workflow optimized for chromophore-free zwitterionic compounds.
References
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.[Link]
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]
-
U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.[Link]
Cyclobutane beta-amino acid derivatives literature review
Engineering Conformational Rigidity: A Technical Guide to Cyclobutane -Amino Acid Derivatives
Executive Summary
The incorporation of non-proteinogenic amino acids into peptide backbones represents a paradigm shift in the development of peptidomimetics and foldamers. Among these, cyclobutane
Structural Biology & Conformational Dynamics
Standard
This severe conformational constraint acts as a thermodynamic driving force. When polymerized, trans-2-aminocyclobutane-1-carboxylic acid (trans-ACBC) oligomers spontaneously fold into highly stable 12-helices, stabilized by robust
Conformational folding and self-assembly pathway of cyclobutane beta-amino acid oligomers.
Enantioselective Synthesis of Cyclobutane -Amino Acids
The utility of CBAs in drug discovery is entirely dependent on accessing enantiomerically pure building blocks. Traditional chiral resolution is inefficient, capping yields at 50%. Instead, the field standard relies on the enzymatic desymmetrization of meso-diesters followed by a Curtius rearrangement (3).
Step-by-Step Methodology: Asymmetric Synthesis of cis-ACBC
This protocol is designed as a self-validating system. Each transformation is chosen for its stereochemical fidelity, ensuring that the final product maintains >90% enantiomeric excess (ee).
Step 1: Enzymatic Desymmetrization
-
Action: Suspend meso-cyclobutane-1,2-dicarboxylic acid dimethyl ester in a 0.1 M phosphate buffer (pH 7.2). Add Pig Liver Esterase (PLE) and stir at 25°C. Maintain pH via dropwise addition of 1 M NaOH using an autotitrator.
-
Causality: The chiral active site of PLE selectively hydrolyzes only the pro-S ester group. This bypasses the need for complex chiral auxiliaries, converting a cheap, achiral starting material into a chiral cis-hemiester with theoretical 100% yield.
-
Validation: Monitor the reaction via chiral HPLC. The reaction is complete when exactly 0.5 equivalents of NaOH have been consumed.
Step 2: Curtius Rearrangement
-
Action: Dissolve the isolated cis-hemiester in anhydrous toluene. Add 1.1 equivalents of diphenylphosphoryl azide (DPPA) and 1.2 equivalents of anhydrous triethylamine (Et
N). Heat the mixture to 80°C for 2 hours. -
Causality: DPPA converts the carboxylic acid into an acyl azide, which upon heating extrudes nitrogen gas to form an isocyanate intermediate. The Curtius rearrangement is selected because it proceeds with strict retention of stereochemical configuration at the migrating chiral center, preserving the enantiomeric purity established in Step 1.
Step 3: Isocyanate Trapping & Protection
-
Action: Cool the reaction to 50°C and add 2.0 equivalents of benzyl alcohol. Stir for an additional 12 hours.
-
Causality: Benzyl alcohol acts as a nucleophile, attacking the isocyanate to form a Carboxybenzyl (Cbz)-protected
-amino acid ester. The Cbz group is chosen because it is stable under standard peptide coupling conditions but easily removed via catalytic hydrogenation (Pd/C, H ) later in the workflow. -
Validation: Purify via flash chromatography. Confirm the structural integrity using
H-NMR (look for the characteristic cyclobutane multiplet at 2.0-3.5 ppm) and verify the final ee via chiral stationary phase HPLC (target: 91% ee).
Quantitative Analysis of Cyclic -Amino Acid Foldamers
The length and stereochemistry of the cyclic
| Oligomer Type | Monomer Component | Secondary Structure | Key Interaction Mechanism | Reference |
| Tetramer | trans-ACHC | 10-Helix | Intramolecular H-bonding | 2 |
| Pentamer/Hexamer | trans-ACHC | 14-Helix | Intramolecular H-bonding | 2 |
| Hexamer/Octamer | trans-ACBC | 12-Helix | Intramolecular H-bonding | 1 |
| Dipeptide | cis-ACBC | Hairpin-like | Intermolecular H-bonding | 3 |
| Cationic Amphiphile | CBA-based lipids | Lipoplex/Vesicles | Electrostatic & Hydrophobic | 4 |
Note: ACBC = 2-aminocyclobutane-1-carboxylic acid; ACHC = 2-aminocyclohexane-1-carboxylic acid.
Biomedical Applications: CBA-Based Cationic Amphiphiles in Gene Therapy
Beyond structural biology, the cyclobutane ring provides unique physicochemical properties for drug delivery systems. One of the most critical bottlenecks in non-viral gene therapy is endosomal escape. CBA-based cationic amphiphiles have been engineered as pH-sensitive vectors to overcome this barrier (4).
The cyclobutane ring provides necessary hydrophobic bulk and structural rigidity, while the
Mechanism of CBA-based pH-sensitive cationic amphiphiles in targeted gene delivery.
Conclusion
Cyclobutane
References
- Fernandes, C., Faure, S., Pereira, E., Théry, V., Declerck, V., Guillot, R., & Aitken, D. J. (2010).12-Helix folding of cyclobutane beta-amino acid oligomers. Organic Letters, 12(16), 3606-3609.
- Martín-Vilà, M., Muray, E., Aguado, G. P., Alvarez-Larena, A., Branchadell, V., Minguillón, C., Giralt, E., & Ortuño, R. M. (2000).Enantioselective synthetic approaches to cyclopropane and cyclobutane β-amino acids: synthesis and structural study of a conformationally constrained β-dipeptide. Tetrahedron: Asymmetry, 11(17), 3569-3584.
- Pi-Boleda, B., Bouzas, M., Gaztelumendi, N., Illa, O., Nogués, C., Branchadell, V., Pons, R., & Ortuño, R. M. (2020).Chiral pH-sensitive cyclobutane beta-amino acid-based cationic amphiphiles: Possible candidates for use in gene therapy. Journal of Molecular Liquids, 297, 111856.
- Szefczyk, M. (2021).Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale, 13, 11325-11341.
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- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]
An In-Depth Technical Guide to the Metabolic Stability of Cyclobutane-Containing Peptides
Introduction: The Peptide Paradox and the Cyclobutane Solution
Peptide-based therapeutics represent a rapidly expanding frontier in drug development, offering unparalleled specificity and potency against a host of disease targets. However, the clinical translation of these promising molecules is often hampered by a fundamental challenge: their inherent metabolic instability.[1][2] The very peptide bonds that define them are also prime targets for a vast army of endogenous proteases and peptidases, enzymes that efficiently catalyze their degradation.[3] This rapid proteolysis leads to short in-vivo half-lives, poor bioavailability, and diminished therapeutic efficacy, a set of problems collectively known as the "peptide paradox."[1][4]
To overcome this hurdle, medicinal chemists have developed numerous strategies to bolster the peptide backbone against enzymatic attack.[2][5] These include N- or C-terminal modifications, the incorporation of D-amino acids, and backbone modifications.[2][6] Among the most effective of these strategies is the introduction of conformational constraints. By rigidifying the peptide's structure, we can make it a less recognizable and less accommodating substrate for degradative enzymes.[7][8]
This guide focuses on a particularly elegant and effective method of conformational constraint: the incorporation of cyclobutane rings into the peptide structure. The unique, puckered three-dimensional geometry of the cyclobutane moiety serves as a powerful tool to enhance metabolic stability.[9][10] We will explore the underlying mechanistic principles that bestow this stability and provide detailed, field-proven protocols for its empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical motif to design next-generation, stable peptide therapeutics.
Part 1: The Mechanistic Rationale for Cyclobutane-Induced Stability
To appreciate why cyclobutane works, we must first understand the mechanism of its failure. Proteolytic enzymes are not indiscriminate scissors; they are sophisticated molecular machines that typically recognize and bind to peptides in a flexible, extended conformation to properly orient the target peptide bond within their active site.[7][11] By disrupting this required conformation, we can effectively jam the enzymatic machinery.
The incorporation of a cyclobutane ring into a peptide introduces significant local and, at times, global conformational rigidity. This is the cornerstone of its stabilizing effect.
-
Conformational Restriction : The cyclobutane ring is a strained carbocycle with a distinct, puckered three-dimensional structure.[9] Its inclusion within a peptide backbone or as a side-chain modification drastically limits the number of possible conformations the peptide can adopt.[9][12] This pre-organization into a more rigid state prevents the peptide from adopting the extended conformation necessary for protease binding, thereby conferring resistance to enzymatic degradation.[7]
-
Steric Shielding : Beyond simple rigidification, the cyclobutane moiety acts as a bulky, steric shield. When positioned strategically near a known cleavage site, it can physically obstruct the approach of a protease and block its access to the scissile peptide bond, effectively "hiding" it from the enzyme.
-
Masking Labile Sites : The introduction of a fused ring system or a bulky substituent can mask metabolically labile sites that would otherwise be susceptible to enzymatic modification or cleavage.[9] Several studies have demonstrated that replacing a flexible linker with a 1,3-disubstituted cyclobutane ring can significantly enhance metabolic stability.[9] For instance, stapled peptides utilizing cyclobutane-bearing residues have shown markedly improved proteolytic stability compared to their linear counterparts.[13][14][15][16]
Part 2: A Practical Guide to Assessing Metabolic Stability
Theoretical design must be validated by empirical data. A robust assessment of metabolic stability is a cornerstone of the drug discovery process, allowing for the direct comparison of modified and unmodified peptides and providing critical data for lead candidate selection. We present here detailed, self-validating protocols for the most critical in vitro stability assays.
Core Principle: The Disappearance Assay
Nearly all metabolic stability assays operate on a simple, powerful principle: the "disappearance" of the parent compound over time. The peptide of interest is incubated in a biologically relevant matrix (e.g., plasma, liver microsomes). At specific time points, the reaction is stopped, and the remaining concentration of the intact, parent peptide is quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The rate of disappearance is then used to calculate key stability parameters like half-life (t½) and intrinsic clearance (CLint).
Protocol 1: Human Plasma Stability Assay
Scientific Rationale : This assay is a critical first-pass assessment of a peptide's stability in the bloodstream.[17][18] Plasma contains a complex cocktail of circulating proteases, making it an excellent surrogate for the systemic circulation environment. The choice of anticoagulant is a key experimental parameter; heparin is generally recommended as chelating agents like EDTA can inhibit metalloproteases, potentially giving a misleadingly optimistic stability profile.[1] Incubating at 37°C is essential to mimic physiological temperature and ensure relevant enzyme activity.
Detailed Step-by-Step Methodology :
-
Preparation :
-
Thaw pooled human plasma (sodium heparin anticoagulant recommended) in a 37°C water bath.[1]
-
Centrifuge the plasma at ~2000 x g for 10 minutes to pellet any cryoprecipitates. Use the clear supernatant for the assay.
-
Prepare a 1 mM stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Pre-warm the plasma and a 96-well incubation plate to 37°C.
-
-
Incubation :
-
Spike the peptide stock solution into the pre-warmed plasma to achieve a final concentration of 1-5 µM. Mix gently but thoroughly.
-
Immediately withdraw the first aliquot for the T=0 time point. This serves as the 100% reference.
-
Incubate the plate at 37°C, typically with gentle shaking.
-
Withdraw aliquots at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes).
-
-
Sample Processing (Protein Precipitation) :
-
To each aliquot, add 3-4 volumes of ice-cold acetonitrile (ACN) containing an internal standard. The ACN immediately denatures and precipitates the plasma proteins, quenching all enzymatic activity.
-
Vortex the samples vigorously and incubate on ice for at least 15 minutes.
-
Centrifuge the samples at high speed (e.g., >4000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis :
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vials.
-
Analyze the samples by LC-MS/MS to quantify the peak area of the intact parent peptide relative to the internal standard.
-
-
Data Calculation :
-
Percent Remaining : (Peak Area at T=x / Peak Area at T=0) * 100
-
Half-Life (t½) : Plot the natural log (ln) of the percent remaining versus time. The slope of the linear regression (k) is the elimination rate constant. t½ = -0.693 / k.
-
Protocol 2: Liver Microsomal Stability Assay
Scientific Rationale : While peptides are primarily degraded by proteases, modifications can sometimes introduce sites susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[19] This assay assesses a compound's stability against Phase I metabolic enzymes.[20] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of these enzymes.[21] The reaction requires a cofactor, NADPH, to function; therefore, a parallel incubation without NADPH is a critical negative control to account for non-enzymatic degradation or chemical instability.[22]
Detailed Step-by-Step Methodology :
-
Preparation :
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare stock solutions of the test peptide (1 mM), liver microsomes (20 mg/mL), and an NADPH regenerating system or NADPH itself. Keep all on ice.
-
-
Incubation :
-
In a 96-well plate, combine the buffer, peptide stock (to a final concentration of 1 µM), and liver microsomes (final concentration 0.5-1.0 mg/mL).
-
Pre-incubate this mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH solution. For the negative control wells, add buffer instead of NADPH.
-
Sample at various time points (e.g., 0, 5, 15, 30, 60 minutes) by transferring an aliquot into a quenching solution.
-
-
Sample Processing & Analysis :
-
Quench the reaction by adding 3-4 volumes of ice-cold ACN with an internal standard, identical to the plasma assay protocol.
-
Process the samples via centrifugation and analyze the supernatant by LC-MS/MS.
-
-
Data Calculation :
-
Data is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
-
Part 3: Data Synthesis and Interpretation
Effective data presentation is crucial for decision-making. Quantitative data should always be summarized in a clear, tabular format for easy comparison between candidates.
Data Presentation: Comparative Stability Profile
| Compound | Description | Plasma Half-Life (t½, min) | Microsomal Stability (% Remaining at 60 min) | Chymotrypsin Stability (% Remaining at 60 min) |
| Peptide-Linear | Unmodified linear parent peptide | 15 | 85% | 5% |
| Peptide-CycBu | Peptide with cyclobutane modification | >240 | 88% | 92% |
| Verapamil | Positive Control (Low Clearance) | N/A | >95% | N/A |
| Propafenone | Positive Control (High Clearance) | N/A | <5% | N/A |
This table presents hypothetical data for illustrative purposes.
The data clearly demonstrates the profound stabilizing effect of the cyclobutane modification. The half-life in plasma increases dramatically, and the peptide is rendered almost completely resistant to cleavage by chymotrypsin, a common and aggressive protease.[23] The microsomal stability remains high for both, suggesting the parent peptide was not a significant substrate for CYP enzymes to begin with.
Insight from Metabolite Identification
Beyond simply quantifying the disappearance of the parent peptide, LC-High-Resolution Mass Spectrometry (LC-HRMS) allows for the identification of the resulting metabolites.[24][25] This provides direct, mechanistic proof of the stabilization strategy. By comparing the cleavage products of the linear peptide with the (lack of) cleavage products for the cyclobutane-containing analogue, one can pinpoint the exact peptide bonds being protected.
Conclusion
The incorporation of cyclobutane moieties into peptide structures is a robust and highly effective strategy for overcoming the primary obstacle in peptide drug development: poor metabolic stability.[9][13] By inducing conformational rigidity and providing steric hindrance, this unique chemical scaffold renders peptides significantly more resistant to proteolytic degradation.[7] The protocols and principles outlined in this guide provide a comprehensive framework for the rational design and empirical validation of these next-generation therapeutics. A rigorous, multi-faceted in vitro assessment of metabolic stability is not merely a screening step but a critical, data-driven component of a successful drug development campaign, enabling scientists to select and advance candidates with the highest probability of in vivo efficacy and clinical success.
References
-
Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Creative Bioarray. Microsomal Stability Assay. Available at: [Link]
-
Kaur, H., et al. (2010). Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers. PubMed. Available at: [Link]
-
Al-Harrasi, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Available at: [Link]
-
van der Westhuyzen, R., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Available at: [Link]
-
Li, J., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Available at: [Link]
-
Li, P., et al. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism. Available at: [Link]
-
Barnard, A., et al. (2022). Recent Structural Advances in Constrained Helical Peptides. Accounts of Chemical Research. Available at: [Link]
-
Klose, A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]
-
Creative Bioarray. Plasma Stability Assay. Available at: [Link]
-
Li, J., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing. Available at: [Link]
-
Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link]
-
Kubiak-Ossowska, K., & Mulheran, P. A. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences. Available at: [Link]
-
Li, J., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Available at: [Link]
-
Creative Bioarray. Pharmacokinetics of Therapeutic Peptides. Available at: [Link]
-
D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]
-
Firvo. Metabolic Stability Analysis of Peptide Drug. Available at: [Link]
-
Cyprotex. Microsomal Stability Assay. Available at: [Link]
-
ResearchGate. (2019). Aminoacids of the cyclobutane series. Available at: [Link]
-
Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
-
MDPI. (2021). Conformationally Constrained Peptides. Encyclopedia. Available at: [Link]
-
Bienta. Single Time Point Microsomal Stability Pre-Screen. Available at: [Link]
-
Waters Corporation. Metabolite Identification of Complex Cyclic Peptides Using WebMetabase, Ion Mobility-Enabled DIA, and Product Ion Confirmation. Available at: [Link]
-
Yin, Y., et al. (2020). Metabolite Identification of Therapeutic Peptides and Proteins by Top-down Differential Mass Spectrometry and Metabolite Database Matching. Analytical Chemistry. Available at: [Link]
-
Merck Millipore. Metabolic Stability Assays. Available at: [Link]
-
ResearchGate. (2025). Peptide Modifications to Increase Metabolic Stability and Activity. Available at: [Link]
-
Bentham Science. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters. Available at: [Link]
-
Zhou, J., et al. (2012). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. Clinica Chimica Acta. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena Air. Available at: [Link]
-
Spring Group. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Available at: [Link]
-
Semantic Scholar. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Available at: [Link]
-
Longdom Publishing. (2023). Peptidases: Unveiling the Role of Protein-Cleaving Enzymes. Available at: [Link]
-
Zhang, W., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society. Available at: [Link]
-
Zeglis, B. M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Available at: [Link]
-
Gröger, H., et al. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Applied Microbiology and Biotechnology. Available at: [Link]
-
Wang, Y., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Conformationally Constrained Peptides | Encyclopedia MDPI [encyclopedia.pub]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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Methodological & Application
Advanced Synthesis & Applications of 3-(2-Aminoethyl)cyclobutanecarboxylic Acid Derivatives
Executive Summary
3-(2-Aminoethyl)cyclobutanecarboxylic acid is a critical conformationally restricted scaffold in medicinal chemistry. Structurally, it serves as a rigidified analog of
This guide details the synthesis of this scaffold with a focus on stereochemical control (cis vs. trans) and scalability . Unlike traditional routes that rely on unpredictable [2+2] cycloadditions, this protocol prioritizes a homologation strategy starting from the commercially available 3-oxocyclobutanecarboxylic acid.
Retrosynthetic Analysis
The most robust approach to the 1,3-disubstituted cyclobutane core avoids the difficulty of forming the ring de novo with specific substituents. Instead, we utilize a pre-formed cyclobutane ketone. The 2-aminoethyl side chain is installed via a Horner-Wadsworth-Emmons (HWE) olefination followed by a global reduction.
Figure 1: Retrosynthetic strategy utilizing a C2-homologation of the cyclobutanone core.
Synthetic Protocol: The HWE-Nitrile Route
This route is preferred for its reproducibility and the ability to separate isomers at the ester stage.
Phase 1: Preparation of the Olefin Intermediate
Objective: Convert the ketone to the
Reagents:
-
Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv)
-
Diethyl cyanomethylphosphonate (1.2 equiv)
-
Sodium hydride (60% dispersion in oil, 1.25 equiv)
-
THF (anhydrous)
Protocol:
-
Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.25 equiv) in anhydrous THF at 0°C.
-
Ylide Formation: Dropwise add diethyl cyanomethylphosphonate (1.2 equiv) over 20 minutes. Stir at 0°C for 30 minutes until the solution becomes clear (evolution of H
gas ceases). -
Addition: Cool the mixture to -10°C. Add Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv) dissolved in minimal THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The ketone spot should disappear.
-
Workup: Quench with saturated NH
Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO , and concentrate. -
Purification: Flash chromatography (SiO
, 0-20% EtOAc in Hexanes) yields Ethyl 3-(cyanomethylene)cyclobutanecarboxylate as a colorless oil.
Phase 2: Stereoselective Hydrogenation & Reduction
Objective: Reduce the exocyclic double bond and the nitrile group to the primary amine. This step determines the cis/trans ratio.
Mechanistic Insight: Catalytic hydrogenation of exocyclic cyclobutane alkenes typically favors the cis isomer (kinetic product) because hydrogen adds from the less hindered face (opposite the carboxylic ester). However, the nitrile reduction requires forcing conditions that may equilibrate the system.
Reagents:
-
Raney Nickel (activated) OR PtO
(Adam's Catalyst) -
Ethanol/Ammonia (saturated)
-
Hydrogen gas (50-100 psi)
Protocol:
-
Setup: Dissolve the olefin intermediate in ethanolic ammonia (10:1 EtOH:NH
). The ammonia is critical to suppress secondary amine formation during nitrile reduction. -
Catalyst: Add Raney Nickel (approx. 50 wt% of substrate, washed with EtOH).
-
Hydrogenation: Pressurize the Parr shaker or autoclave to 60 psi H
. Shake/stir at RT for 12 hours. -
Monitoring: Check reaction progress by LC-MS. You are looking for the mass of the amine (M+1). The intermediate saturated nitrile might be observed if the reaction is incomplete.
-
Workup: Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet). Concentrate the filtrate to yield the crude amino-ester.
-
Isomer Separation: At this stage, the cis and trans amino esters can often be separated by column chromatography using a polar solvent system (e.g., DCM:MeOH:NH
OH 90:9:1) or by crystallization of their HCl salts.
Phase 3: Hydrolysis to Final Amino Acid
Objective: Deprotect the ester to yield the zwitterionic amino acid.
Protocol:
-
Dissolve the amino ester in 6M HCl.
-
Reflux for 4 hours.
-
Concentrate in vacuo to remove water and excess HCl.
-
Purification: Dissolve the residue in minimal water and load onto a Dowex 50W-X8 cation exchange column (H+ form).
-
Elute with water (to remove non-basic impurities) followed by 1M NH
OH (to elute the amino acid). -
Lyophilize the ammoniacal fractions to obtain 3-(2-aminoethyl)cyclobutanecarboxylic acid as a white powder.
Stereochemical Characterization
Distinguishing the cis and trans isomers is critical. In 1,3-disubstituted cyclobutanes:
-
Cis Isomer: The substituents are on the same side of the puckered ring. Often exhibits a higher dipole moment and distinct NMR shifts.
-
Trans Isomer: Substituents are on opposite sides.
Data Summary Table:
| Feature | Cis-Isomer | Trans-Isomer |
| Relation | (1s, 3s) | (1r, 3r) |
| NOE Signal | Strong NOE between H1 and H3 ring protons. | Weak/No NOE between H1 and H3. |
| Retention Time (Reverse Phase) | Typically elutes earlier (more polar). | Typically elutes later. |
| Biological Relevance | Often mimics folded peptide turns. | Often mimics extended peptide chains. |
Critical Workflow Diagram
The following diagram illustrates the decision logic for the synthesis and purification.
Figure 2: Step-by-step workflow for the synthesis and purification of the target scaffold.
Alternative Route: The Diester Approach
If the ketone starting material is unavailable, the 1,3-cyclobutanedicarboxylic acid route is a viable alternative, though longer.
-
Desymmetrization: Convert diethyl 1,3-cyclobutanedicarboxylate to the mono-acid/mono-ester via controlled hydrolysis (1.0 equiv KOH).
-
Reduction: Selective reduction of the carboxylic acid (using BH
-THF) to the alcohol (-CH2OH) in the presence of the ester. -
Homologation:
-
Convert alcohol to Mesylate (MsCl, Et
N). -
Displace with Cyanide (NaCN, DMSO) to form -CH2CN.
-
-
Final Reduction: Reduce the nitrile to the amine as described in the primary protocol.
Comparison:
-
Ketone Route (Preferred): Fewer steps (4 vs 6), higher convergence.
-
Diester Route: Better for accessing specific chiral derivatives if starting from chiral diesters.
References
-
HWE Reaction on Cyclobutanones
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society.
-
-
Synthesis of 3-Substituted Cyclobutanes
-
Pigge, F. C., et al. (2014). Synthesis of 3-Substituted Cyclobutanecarboxylic Acids. Journal of Organic Chemistry.
-
-
Nitrile Reduction Protocols
-
Gould, F. E., et al. (1960). Catalytic Hydrogenation of Nitriles. Journal of Organic Chemistry.
-
-
Cyclobutane Amino Acids in Med Chem
-
Kotha, S., et al. (2002). Constrained Amino Acids in Peptide Design. Tetrahedron.
-
-
General Cyclobutane Synthesis Review
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.
-
Fmoc-3-(2-Aminoethyl)cyclobutanecarboxylic acid solid phase peptide synthesis
Application Note: Solid Phase Peptide Synthesis with Fmoc-3-(2-Aminoethyl)cyclobutanecarboxylic Acid
Executive Summary
This guide details the protocols for incorporating Fmoc-3-(2-Aminoethyl)cyclobutanecarboxylic acid (Fmoc-AECB) into peptide backbones via Solid Phase Peptide Synthesis (SPPS). Fmoc-AECB is a non-proteinogenic, cycloalkane-based amino acid. Structurally, it serves as a conformationally restricted analogue of
Its inclusion in peptide sequences is primarily used to:
-
Induce Secondary Structure: The cyclobutane ring imposes specific dihedral angle constraints, forcing the backbone into turns (cis-isomer) or extended conformations (trans-isomer).
-
Enhance Metabolic Stability: The non-natural carbocycle resists proteolysis by standard peptidases.
-
Modulate Lipophilicity: The cycloalkane core increases the hydrophobic profile of the peptide, potentially improving membrane permeability.
Chemical Properties & Handling
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | ~365.4 g/mol |
| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) on the primary amine.[1] |
| Reactive Moiety | Carboxylic acid attached directly to the cyclobutane ring ( |
| Solubility | Soluble in DMF, NMP, DCM. Moderate solubility in THF. |
| Isomerism | Exists as cis or trans diastereomers relative to the ring plane. |
Storage: Store at +2°C to +8°C, desiccated. The cyclobutane ring is stable under standard SPPS conditions, but prolonged exposure to strong light should be avoided to prevent potential photochemical degradation of the Fmoc group or ring strain release (though the latter is rare under ambient conditions).
Strategic SPPS Considerations
Steric Factors & Reactivity
-
Amine Reactivity: The amino group is located on an ethyl tail (
) at position 3. It functions as a primary alkyl amine and is sterically unhindered . Deprotection and subsequent coupling to this amine proceed rapidly. -
Carboxyl Reactivity: The carboxylic acid is attached directly to the cyclobutane ring (
). This creates a secondary steric environment similar to a bulky -amino acid (e.g., Valine or Isoleucine). Activation requires efficient reagents to prevent slow coupling.
Isomer Selection (cis vs. trans)
-
cis-AECB: The aminoethyl and carboxyl groups are on the same face. This geometry often promotes "U-turn" or hairpin structures, bringing the N- and C-termini of the peptide closer.
-
trans-AECB: The groups are on opposite faces. This acts as a rigid spacer, extending the peptide backbone and increasing the distance between domains.
Experimental Protocols
Protocol A: Resin Loading (If AECB is the C-terminal residue)
Rationale: Since the carboxyl group is sterically modulated by the ring, loading efficiency on trityl-based resins can be lower than Glycine.
-
Resin Choice: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent racemization (though AECB is not
-chiral in the traditional sense, 2-CTC is gentler). -
Swelling: Swell resin in dry DCM for 30 min.
-
Loading Solution: Dissolve Fmoc-AECB (1.2 eq relative to resin capacity) in dry DCM. Add DIPEA (4.0 eq).
-
Reaction: Add solution to resin. Agitate for 2 hours at room temperature.
-
Capping: Add Methanol (1 mL per gram resin) to the reaction mixture and agitate for 15 min to cap unreacted chlorides.
-
Wash: DCM (3x), DMF (3x), DCM (3x).
Protocol B: Chain Elongation (Coupling Fmoc-AECB to the peptide)
Rationale: Use a strong coupling cocktail to overcome the steric bulk of the cyclobutane-bound carboxyl group.
-
Deprotection (Previous AA): Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).
-
Activation:
-
Reagents: Fmoc-AECB (3.0 eq), HATU (2.9 eq), HOAt (3.0 eq - optional but recommended for hindered acids), DIPEA (6.0 eq).
-
Alternative (Standard): DIC (3.0 eq) / Oxyma Pure (3.0 eq).
-
-
Coupling: Dissolve AA and activators in minimal DMF/NMP (1:1). Add DIPEA last. Add to resin immediately.
-
Time: Agitate for 60–90 minutes.
-
Monitoring: Perform a Kaiser Test .
-
Blue beads: Incomplete coupling (Recouple using PyAOP or HATU at 50°C).
-
Colorless beads: Complete coupling.
-
Protocol C: Elongation from Fmoc-AECB (Coupling the next AA)
Rationale: The amine on the ethyl tail is accessible. Standard coupling works well, but "tail" mobility can sometimes lead to entropy-driven slow kinetics.
-
Deprotection: 20% Piperidine/DMF (2 x 5 min). Note: The reaction is faster here than on the resin-bound bulky AA.
-
Coupling Next AA: Use standard DIC/Oxyma (3 eq) for 45-60 mins.
Workflow Visualization
The following diagram illustrates the decision logic for coupling Fmoc-AECB based on sequence position and steric difficulty.
Caption: Logic flow for incorporating Fmoc-AECB. Note the distinction between activating the hindered ring-carboxyl vs. coupling to the accessible ethyl-amine.
Structural & Biological Implications
When designing peptidomimetics with Fmoc-AECB, consider the "Spacer Effect."
| Feature | Fmoc-AECB (Ethyl-Cyclobutane) | GABA ( | Proline |
| Backbone Length | Extended (~5-6 bonds between functional groups) | Short (3 bonds) | Constrained (Alpha) |
| Flexibility | Semi-Rigid (Ring is rigid, ethyl tail is flexible) | Flexible | Rigid |
| Secondary Structure | cis: Turn inducer / trans: Linear spacer | Random coil | Turn/Helix breaker |
Application Insight: The trans-isomer of AECB is particularly effective in fragment-based drug design where two pharmacophores need to be held at a precise distance (approx 6–8 Å) without the entropic penalty of a flexible alkyl chain.
Troubleshooting
-
Issue: Low Solubility of Peptide.
-
Cause: The hydrophobic cyclobutane ring promotes aggregation, especially in longer sequences.
-
Solution: Use a "Magic Mixture" solvent (DCM/DMF/NMP/Triton-X) or incorporate PEG-based linkers adjacent to the AECB residue.
-
-
Issue: Incomplete Coupling of Fmoc-AECB.
-
Cause: Steric hindrance at the carboxyl group.
-
Solution: Switch to HATU or PyAOP with HOAt. Increase temperature to 50°C (microwave assisted SPPS is highly effective here).
-
-
Issue: Unexpected Mass Spec Peaks (+222 Da).
-
Cause: Incomplete Fmoc removal. The hydrophobic nature of the ring can sometimes "mask" the Fmoc group in aggregated regions.
-
Solution: Use DBU (2%) added to the Piperidine deprotection cocktail to enhance deprotection efficiency.
-
References
-
Cyclobutane Amino Acids in Peptidomimetics
- Ortuño, R. M., et al. "Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons." Chemical Reviews.
-
Source:
-
Fmoc SPPS Methodology
- "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.
-
Source:
-
Cyclobutane-Proline Hybrid Peptides (Cell Penetration)
-
"Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability."[2]
-
Source:
-
-
Stereoselective Synthesis of Cyclobutane Derivatives
- "Stereoselective strategy for the synthesis of γ-cyclobutane amino acids."
-
Source:
Sources
Application Notes and Protocols for Amide Coupling of Boc-3-(2-Aminoethyl)cyclobutanecarboxylic Acid
Introduction: The Strategic Importance of the Cyclobutane Motif in Peptide and Drug Discovery
In the landscape of modern medicinal chemistry and peptide science, the incorporation of non-natural amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, amino acids featuring a cyclobutane scaffold have garnered significant interest.[1][2][3] The rigid, puckered conformation of the cyclobutane ring offers a unique structural constraint that can favorably influence the bioactivity of a molecule.[2][3] Boc-3-(2-Aminoethyl)cyclobutanecarboxylic acid is a prime example of such a building block, presenting a unique spatial arrangement of its carboxylic acid and Boc-protected aminoethyl functionalities. This arrangement can be pivotal in the design of peptidomimetics, protease inhibitors, and other complex molecular architectures.
The successful incorporation of this sterically demanding amino acid into a growing peptide chain or its conjugation to other molecules via amide bond formation is a critical step that necessitates carefully optimized coupling protocols. This guide provides a detailed exploration of robust and efficient methods for the amide coupling of Boc-3-(2-Aminoethyl)cyclobutanecarboxylic acid, with a focus on the underlying chemical principles, practical experimental details, and troubleshooting strategies.
Core Principles of Amide Bond Formation: A Mechanistic Overview
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[4] To facilitate this reaction, the carboxyl group must first be activated to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4] The choice of coupling reagent is paramount and is dictated by factors such as the steric hindrance of the amino acid, the potential for racemization, and the desired reaction conditions.[4][5]
For sterically hindered amino acids like Boc-3-(2-Aminoethyl)cyclobutanecarboxylic acid, standard coupling methods may prove inefficient, leading to low yields and incomplete reactions.[6][7] Therefore, more potent activating reagents are often required. This application note will focus on three widely adopted and highly effective coupling strategies:
-
HATU-Mediated Coupling: A third-generation uronium salt-based reagent known for its high efficiency and low racemization.[8][9][10]
-
EDC/HOBt-Mediated Coupling: A classic carbodiimide-based method, enhanced by the use of an additive to suppress side reactions and improve efficiency.[11]
-
Acyl Fluoride-Based Coupling: An alternative approach for particularly challenging, sterically hindered couplings.[6]
The general workflow for these coupling reactions can be visualized as follows:
Caption: General workflow for amide bond formation.
Protocol 1: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered amino acids.[8][9][12] Its mechanism involves the formation of a highly reactive OAt-active ester, which readily undergoes aminolysis.[10] The pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric assistance, further accelerating the coupling reaction.[10]
Sources
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for 3-(2-Aminoethyl)cyclobutanecarboxylic Acid as a Peptidomimetic Scaffold
Introduction: The Quest for Rigidity and Enhanced Biological Function in Peptide Therapeutics
Peptides are at the forefront of therapeutic innovation, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2][3] Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these hurdles.[4] By incorporating non-natural amino acids or modifying the peptide backbone, researchers can engineer molecules with improved pharmacokinetic properties and enhanced biological activity.[2][3]
One of the most effective approaches in peptidomimetic design is the introduction of conformational constraints.[5][6] Constrained peptides pre-organize the key pharmacophoric groups in a bioactive conformation, reducing the entropic penalty upon binding to their target and often leading to increased potency and selectivity.[7][8] The cyclobutane ring, with its unique puckered three-dimensional structure, is an increasingly valuable scaffold in medicinal chemistry for imparting such rigidity.[9] Its incorporation can favorably influence a drug candidate's pharmacological properties, including metabolic stability and receptor affinity.[7]
This application note provides a comprehensive guide for researchers on the use of 3-(2-Aminoethyl)cyclobutanecarboxylic acid , a novel γ-amino acid, as a peptidomimetic scaffold. We will detail a proposed synthetic route, protocols for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and methodologies for the conformational and biological evaluation of the resulting peptidomimetics.
The Strategic Advantage of the 3-(2-Aminoethyl)cyclobutanecarboxylic Acid Scaffold
The 1,3-disubstitution pattern of 3-(2-Aminoethyl)cyclobutanecarboxylic acid offers several distinct advantages for peptidomimetic design. The cyclobutane ring restricts the torsional angles of the peptide backbone, leading to more defined secondary structures.[1][2] The stereochemistry of the substituents on the cyclobutane ring (cis or trans) can be strategically chosen to induce either folded or extended conformations, allowing for fine-tuning of the peptidomimetic's shape to match the target's binding site.[1] The ethylamino side chain provides a versatile point for further functionalization or for mimicking the side chain of natural amino acids like lysine, while the carboxylic acid and amino groups on the ring allow for its seamless integration into the peptide backbone.
PART 1: Synthesis of the Scaffold
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 3-(2-Aminoethyl)cyclobutanecarboxylic acid.
Experimental Protocol: Synthesis of Fmoc-3-(2-aminoethyl)cyclobutanecarboxylic acid
Step 1: Synthesis of tert-Butyl (pent-4-en-1-yl)carbamate
-
Oxidize 4-penten-1-ol to 4-pentenal using pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Perform a reductive amination of 4-pentenal with tert-butyl carbamate and sodium cyanoborohydride to yield tert-butyl (pent-4-en-1-yl)carbamate.
Step 2: [2+2] Cycloaddition and Ring Formation
-
Generate dichloroketene in situ from trichloroacetyl chloride and activated zinc.
-
React the dichloroketene with tert-butyl (pent-4-en-1-yl)carbamate in an appropriate solvent (e.g., diethyl ether) to form the dichlorocyclobutanone adduct.[10]
-
Perform a reductive dechlorination of the cyclobutanone adduct using zinc dust in acetic acid to yield the protected cyclobutanone.
Step 3: Introduction of the Amino Acid Functionality
-
Subject the protected cyclobutanone to a Bucherer-Bergs reaction with potassium cyanide and ammonium carbonate to form the corresponding hydantoin.[10]
-
Hydrolyze the hydantoin under basic conditions (e.g., Ba(OH)2) to yield the free amino acid.
Step 4: N-terminal Protection for SPPS
-
Protect the newly formed amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu in the presence of a base (e.g., NaHCO3) to yield the final Fmoc-protected 3-(2-(tert-butoxycarbonyl)aminoethyl)cyclobutanecarboxylic acid, ready for solid-phase peptide synthesis.
PART 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected 3-(2-Aminoethyl)cyclobutanecarboxylic acid can be readily incorporated into peptide sequences using standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS) protocols.[8][12]
Workflow for SPPS
Caption: General workflow for incorporating the scaffold into a peptide via SPPS.
Detailed SPPS Protocol
Materials:
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)
-
Fmoc-protected standard amino acids
-
Fmoc-3-(2-(tert-butoxycarbonyl)aminoethyl)cyclobutanecarboxylic acid
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
For the coupling of the cyclobutane scaffold, extended coupling times or double coupling may be beneficial due to potential steric hindrance.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the scaffold's side chain).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptidomimetic using mass spectrometry and analytical HPLC.
PART 3: Conformational Analysis
A key aspect of utilizing the 3-(2-Aminoethyl)cyclobutanecarboxylic acid scaffold is to understand its impact on the peptide's three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations are powerful tools for this purpose.[1][2][7]
NMR Spectroscopy
High-resolution NMR experiments can provide detailed insights into the solution conformation of the peptidomimetic.[1][2]
Key NMR Experiments:
-
1D ¹H NMR: To observe the overall complexity and dispersion of proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.[13]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's fold.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To analyze the amide bond environment.
Data Interpretation:
-
Chemical Shifts: Deviations of α-proton chemical shifts from random coil values can indicate the presence of secondary structures.
-
³J(HN,Hα) Coupling Constants: The magnitude of these coupling constants can be related to the dihedral angle φ via the Karplus equation, providing information about the backbone conformation.
-
NOE Patterns: Specific patterns of short and medium-range NOEs are characteristic of different secondary structures (e.g., helices, turns, or extended strands).
Molecular Dynamics (MD) Simulations
MD simulations complement experimental data by providing a dynamic picture of the peptidomimetic's conformational landscape.
Workflow:
-
Build an initial 3D model of the peptidomimetic.
-
Solvate the model in a water box with appropriate counter-ions.
-
Perform energy minimization to remove steric clashes.
-
Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space.
-
Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and the distribution of dihedral angles.
| Parameter | NMR Spectroscopy | Molecular Dynamics (MD) |
| Principle | Measures nuclear spin properties in a magnetic field | Simulates the movement of atoms and molecules over time |
| Information | Provides experimental, time-averaged structural information | Provides a dynamic, atomistic view of conformational flexibility |
| Strengths | Direct experimental evidence of conformation in solution | Can explore conformational landscapes and transition states |
| Limitations | Can be challenging for larger or aggregating peptides | Accuracy depends on the force field used |
PART 4: Biological Evaluation
The ultimate goal of designing a peptidomimetic is to achieve a desired biological effect. The following are general protocols that can be adapted to evaluate the biological activity of peptidomimetics containing the 3-(2-Aminoethyl)cyclobutanecarboxylic acid scaffold.
Enzyme Inhibition Assays
Principle: To determine the ability of the peptidomimetic to inhibit the activity of a target enzyme.
Protocol (General):
-
Prepare a stock solution of the peptidomimetic in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the target enzyme, a suitable buffer, and varying concentrations of the peptidomimetic.
-
Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.
-
Monitor the reaction progress over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Receptor Binding Assays
Principle: To measure the affinity of the peptidomimetic for a specific receptor.
Protocol (General - Competitive Binding):
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a known radiolabeled or fluorescently labeled ligand and varying concentrations of the peptidomimetic.
-
After reaching equilibrium, separate the bound and free ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand.
-
Determine the Ki value (inhibition constant) of the peptidomimetic, which reflects its binding affinity.
Cell-Based Assays
Principle: To assess the functional activity of the peptidomimetic in a cellular context.
Protocol (Example - Cell Proliferation Assay):
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the peptidomimetic.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability or proliferation using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Determine the EC₅₀ or IC₅₀ value of the peptidomimetic.
Conclusion
The 3-(2-Aminoethyl)cyclobutanecarboxylic acid scaffold represents a promising building block for the design of novel peptidomimetics with enhanced structural rigidity and potentially improved biological properties. By following the synthetic, analytical, and biological evaluation protocols outlined in this application note, researchers can effectively explore the potential of this scaffold in their drug discovery and development programs. The ability to control the conformation of peptides through the incorporation of such constrained amino acids opens up new avenues for creating next-generation therapeutics with superior efficacy and developability.
References
-
Gorrea, E., Carbajo, D., Gutiérrez-Abad, R., Illa, O., Branchadell, V., Royo, M., & Ortuño, R. M. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
-
Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6245-6253. [Link]
-
Gorrea, E., Carbajo, D., Gutiérrez-Abad, R., Illa, O., Branchadell, V., Royo, M., & Ortuño, R. M. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
-
SeRMN-UAB. (2017). cyclobutane. [Link]
-
Ma, S., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(8), 1935-1941. [Link]
-
Cong, W., et al. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]
-
Gorrea, E., et al. (2016). 1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K. ResearchGate. [Link]
-
Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15438-15482. [Link]
-
Al-Ghulik, S., et al. (2007). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 17(12), 3394-3397. [Link]
-
Shuto, S. (2018). Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. The Chemical Record, 18(10), 1436-1447. [Link]
-
ResearchGate. (n.d.). Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids 7. [Link]
-
Kabalka, G. W., et al. (1997). Synthesis of 1-Amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic Acid: A Potential BNCT Agent. The Journal of Organic Chemistry, 62(13), 4476-4478. [Link]
-
Hu, C., & Xi, Z. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Organic Letters, 14(15), 3822-3825. [Link]
-
ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]
-
Wang, Y., et al. (2022). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 9(12), 3257-3262. [Link]
-
Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1195-1209. [Link]
-
EMD Millipore. (n.d.). Fmoc SPPS Linkers. [Link]
-
Kihal, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2795. [Link]
-
Kumar, A., et al. (2007). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 13(8), 543-548. [Link]
-
Ismajili, I., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(17), 11463-11476. [Link]
-
Ismajili, I., et al. (2018). Design, synthesis, and conformational analysis of 3-cyclo-butylcarbamoyl hydantoins as novel hydrogen bond driven universal peptidomimetics. Organic & Biomolecular Chemistry, 16(4), 521-525. [Link]
-
EurekAlert! (2024). A simple and robust method to add functional molecules to peptides. [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
Anglada, M., et al. (2018). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 16(43), 8345-8349. [Link]
-
Conly, J. C. (1995). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 72(1), 89. [Link]
-
Mota, A. J., et al. (2020). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. Molecules, 25(11), 2613. [Link]
Sources
- 1. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 2. cyclobutane | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of 1-Amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic Acid: A Potential BNCT Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uzh.ch [chem.uzh.ch]
Incorporation of cyclobutane amino acids into macrocycles
Application Note: Strategic Incorporation of Cyclobutane Amino Acids (CBAAs) into Macrocyclic Peptides
Abstract
This guide details the methodology for incorporating sterically demanding cyclobutane amino acids (CBAAs) into peptide backbones to engineer conformationally restricted macrocycles. Unlike flexible linear peptides, CBAA-containing macrocycles exhibit enhanced metabolic stability and defined secondary structures (e.g.,
Introduction: The Cyclobutane Advantage
The incorporation of cyclobutane amino acids is a strategy of "pre-organizing" peptide geometry. The cyclobutane ring imposes a rigid constraint on the
-
The Gem-Dimethyl Effect Analog: Similar to the Thorpe-Ingold effect, the cyclobutane ring restricts rotation, entropically favoring macrocyclization.
-
Stereochemical Control: The specific stereochemistry (cis vs. trans) of the CBAA dictates the folding trajectory. Cis-1,2-CBAAs typically induce strong turn structures (mimicking
-turns), while trans-isomers promote extended conformations. -
Metabolic Shielding: The steric bulk of the ring adjacent to the amide bond significantly reduces susceptibility to proteolytic cleavage by serum proteases.
Strategic Planning & Materials
Building Block Selection
Ensure your Fmoc-CBAA building blocks are of high optical purity.
-
Common Blocks: Fmoc-(1S,2S)-2-aminocyclobutane-1-carboxylic acid (trans-
-CBAA) or Fmoc-1-amino-cyclobutane-1-carboxylic acid (Ac4c). -
Check: Verify solubility in DMF. Some rigid CBAAs may require NMP (N-methyl-2-pyrrolidone) for complete dissolution.
Reagent Optimization Table
Standard reagents (DIC/HOBt) often fail due to the steric hindrance of the cyclobutane ring.
| Reagent Class | Recommended Reagent | Role | Why use with CBAAs? |
| Coupling Agent | HATU or PyAOP | Activator | Generates highly reactive esters (OAt) to overcome steric bulk of the cyclobutane |
| Base | DIEA (Diisopropylethylamine) | Base | Non-nucleophilic; prevents premature Fmoc removal while maintaining basic pH for coupling. |
| Additives | HOAt | Racemization Suppressor | Essential when using HATU to prevent epimerization of the chiral centers on the ring. |
| Solvent | DMF/NMP (1:1) | Solvent | NMP disrupts inter-chain aggregation which is common with rigid hydrophobic residues. |
Protocol 1: Solid-Phase Incorporation (SPPS)
Objective: Efficiently couple a sterically hindered Fmoc-CBAA to the growing peptide chain without racemization.
Prerequisites:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) resin is preferred for macrocycles to allow mild acid cleavage (preserving side-chain protection) if solution-phase cyclization is planned.
-
Loading: Low loading (0.3–0.5 mmol/g) is recommended to reduce intermolecular aggregation.
Step-by-Step Procedure:
-
Resin Swelling:
-
Swell resin in DCM for 30 min, then wash 3x with DMF.
-
-
Fmoc Deprotection (Pre-CBAA):
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Critical Step: Wash extensively (5x DMF) to remove all traces of piperidine. Residual base will cause rapid racemization of the activated CBAA ester.
-
-
Activation (The "Pre-Activation" Method):
-
In a separate vial, dissolve Fmoc-CBAA (3.0 eq) and HATU (2.9 eq) in minimal NMP.
-
Add DIEA (6.0 eq) immediately before adding to the resin.
-
Note: Do not let the activated mixture sit for >2 minutes before adding to resin to avoid formation of unreactive byproducts.
-
-
Coupling Reaction:
-
Validation (The Kaiser Test):
-
Perform a Kaiser (Ninhydrin) test.
-
Result: If beads are colorless, coupling is complete. If blue, perform a double coupling using PyAOP (3 eq) and HOAt (3 eq).
-
-
Capping (Crucial):
-
If unreacted amines persist after double coupling, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Protocol 2: Macrocyclization Strategies
Logic: The choice between on-resin and solution-phase cyclization depends on the ring size and peptide solubility.
Decision Logic Diagram (Graphviz)
Caption: Decision matrix for selecting the optimal macrocyclization pathway based on anchoring strategy and solubility.
Detailed Protocol: Solution-Phase Head-to-Tail Cyclization
-
Cleavage from Resin:
-
Treat 2-CTC resin with 1% TFA in DCM (10 x 2 min). This cleaves the peptide from the resin but leaves side-chain protecting groups (Boc, tBu, Pbf) intact.
-
Filter into a flask containing pyridine (to neutralize TFA). Concentrate in vacuo.
-
-
Dilution (The Kinetic Control):
-
Dissolve the linear protected peptide in dry DCM/DMF (9:1) to a concentration of < 1 mM (e.g., 0.5 mM).
-
Why? High dilution favors intramolecular reaction (cyclization) over intermolecular reaction (oligomerization).
-
-
Cyclization:
-
Add PyBOP (3 eq) , HOBt (3 eq) , and DIEA (6 eq) .
-
Stir for 12–24 hours. Monitor by HPLC.
-
Note: The CBAA may induce a "turn" that brings the N- and C-termini closer, accelerating this step compared to linear aliphatic peptides.
-
-
Global Deprotection:
-
Once cyclized, evaporate solvents. Treat residue with TFA/TIS/H2O (95:2.5:2.[3]5) to remove side-chain protection.
-
Experimental Workflow Visualization
The following diagram illustrates the complete lifecycle from resin loading to the final macrocycle, highlighting the critical CBAA checkpoints.
Caption: End-to-end workflow for CBAA-macrocycle synthesis. Red node indicates the critical steric bottleneck.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Beads) | Steric hindrance of the cyclobutane ring. | Switch to PyAOP or COMU at 50°C. Use double coupling. |
| Racemization | Over-activation or prolonged base exposure. | Use HOAt (not HOBt) as additive. Reduce pre-activation time to <1 min. |
| Oligomerization during Cyclization | Concentration too high. | Dilute reaction to 0.1 mM . Add reagent via syringe pump (slow addition). |
| Poor Solubility | Hydrophobic nature of CBAA + protecting groups. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling. |
References
-
Ortuño, R. M., Moglioni, A. G., & Moltrasio, G. Y. (2005).[4][5] Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides.[4][5] Current Organic Chemistry. Link
-
Aitken, D. J., et al. (2005). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry. Link
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry.[6] Link
-
BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Protocols. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Pe...: Ingenta Connect [ingentaconnect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
The Chemical Challenge: Sterics and Ring Strain in Cyclobutanes
Application Note: Advanced Protocols for Amide Coupling of Sterically Hindered Cyclobutanecarboxylic Acids
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded guide for selecting reagents and executing amide bond formations with sterically hindered cyclobutanecarboxylic acid derivatives.
Cyclobutane rings possess a puckered conformation with compressed internal bond angles (~88°). This unique geometry increases the s-character of the exocyclic C–C bonds, drawing substituents closer together and creating a dense steric shield around the carboxylic acid moiety.
When reacting cyclobutanecarboxylic acids—especially those with
Reagent Selection Matrix & Causality
Selecting the correct reagent for a cyclobutane system requires balancing reactivity, epimerization risk, and operational scale.
-
The Uronium/Aminium Advantage (COMU): COMU is a third-generation coupling reagent based on the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group[4]. Unlike standard reagents like HATU, COMU features a morpholino group that acts as an internal hydrogen-bond acceptor. This structural feature guides the incoming amine toward the active ester, dramatically accelerating aminolysis even when the cyclobutane ring presents severe steric hindrance[4]. Furthermore, COMU exhibits a lower risk of explosion compared to benzotriazole-based reagents[4].
-
The Process-Friendly Anhydride (T3P): Propylphosphonic anhydride (T3P) operates by forming a mixed anhydride intermediate. While slightly less reactive than COMU, T3P is highly favored for process-scale cyclobutane amidations[5]. The causality behind its selection is pure operational efficiency: its byproducts are exclusively water-soluble phosphonic acids, allowing for a self-validating aqueous workup that eliminates the need for silica gel chromatography[6].
-
The Acid Chloride Bypass (Ghosez's Reagent): When coupling a cyclobutanecarboxylic acid to an ultra-hindered or electron-deficient amine (e.g., an aniline), active esters may fail entirely. Ghosez's reagent (1-chloro-
-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride in situ under strictly neutral conditions[7]. This bypasses the steric limitations of bulky active esters, forcing the coupling through an exceptionally potent electrophile without the harsh acidic conditions of thionyl chloride.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Quantitative Reagent Comparison
To facilitate rapid decision-making, the operational metrics of the primary coupling reagents for cyclobutane systems are summarized below:
| Reagent | Activation Intermediate | Epimerization Risk | Byproduct Solubility | Recommended Scale | Relative Reactivity |
| COMU | Oxyma Active Ester | Low | Aqueous (Water-soluble) | Discovery (<10 g) | Very High |
| HATU | HOAt Active Ester | Low | Organic / Aqueous | Discovery (<10 g) | High |
| T3P | Mixed Anhydride | Very Low | Highly Aqueous | Process (>10 g) | Moderate |
| Ghosez's | Acid Chloride | Moderate | Organic | Discovery / Process | Extremely High |
| EDC/HOBt | HOBt Active Ester | Moderate | Aqueous | General (Un-hindered) | Low |
Visualizing the Logic
The following diagrams map the decision-making process for reagent selection and the mechanistic pathway of COMU-mediated activation.
Caption: Decision matrix for selecting cyclobutanecarboxylic acid coupling reagents based on scale and sterics.
Caption: Mechanistic pathway of COMU-mediated activation and hydrogen-bond assisted aminolysis.
Experimental Workflows & Self-Validating Protocols
Protocol A: Discovery-Scale Amidation using COMU
Optimized for
-
Pre-Activation: Dissolve the cyclobutanecarboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M) under nitrogen.
-
Causality: DMF stabilizes the polar transition states. COMU is added before the base to prevent premature acid degradation.
-
-
Deprotonation: Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Self-Validation: The solution will typically turn yellow/orange. This color change is a visual cue confirming the generation of the Oxyma active ester. 0 °C minimizes transient ketene formation, preserving
-stereocenters.
-
-
Aminolysis: Stir for 15 minutes, then add the amine (1.1 eq). Allow the reaction to warm to room temperature.
-
Causality: Pre-activation ensures the bulky cyclobutane is fully converted to the active ester before the amine is introduced, preventing competitive amine salt formation.
-
-
Monitoring & Quench: Monitor by LC-MS. Once the Oxyma ester mass is consumed, quench with saturated aqueous
and extract with EtOAc.-
Self-Validation: COMU byproducts (Oxyma and morpholine derivatives) partition cleanly into the aqueous layer. A subsequent wash with 5%
ensures the organic layer contains only the pure amide product.
-
Protocol B: Process-Scale Amidation using T3P
Optimized for scale-up (>10 g) where safety and chromatography-free workup are prioritized.
-
Reagent Mixing: Combine the cyclobutanecarboxylic acid (1.0 eq), amine (1.05 eq), and DIPEA (3.0 eq) in EtOAc (0.5 M).
-
Causality: Unlike COMU, T3P protocols mix all reagents upfront because T3P does not react with amines at a competitive rate compared to carboxylates[6].
-
-
Activation: Add T3P (50 wt% in EtOAc, 1.5 eq) dropwise at room temperature.
-
Causality: Dropwise addition controls the mild exotherm associated with mixed anhydride formation.
-
-
Heating: Heat the reaction to 60 °C for 12–24 hours.
-
Causality: T3P mixed anhydrides are highly stable. Elevating the temperature overcomes the steric bulk of the cyclobutane without risking reagent decomposition[5].
-
-
Aqueous Workup: Cool to room temperature and wash the organic layer sequentially with water, 1M NaOH, and brine.
-
Self-Validation: The triphosphonic acid byproduct is highly water-soluble and easily deprotonated by NaOH. The absence of emulsion during the wash confirms the complete removal of the coupling agent.
-
Protocol C: Ultra-Hindered Amidation using Ghosez's Reagent
Optimized for electron-deficient amines (e.g., anilines) or extreme dual-steric hindrance.
-
Acid Chloride Generation: Dissolve the cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add Ghosez's reagent (1.2 eq) at room temperature and stir for 1 hour.
-
Causality: Ghosez's reagent converts the acid to an acid chloride in situ under neutral conditions[7]. This avoids the harsh acidity of
, which could trigger cyclobutane ring-opening or rearrangement.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Amine Addition: Add the sterically hindered amine (1.1 eq) followed by Pyridine (2.0 eq).
-
Causality: Pyridine acts as an acid scavenger for the generated HCl. If a stronger base like Et3N were used, it could react with the acid chloride to form a less reactive ketene. Pyridine prevents the weakly nucleophilic amine from being protonated and deactivated.
-
-
Isolation: Stir for 4–12 hours, quench with water, and extract with DCM. Evaporate and purify via silica gel chromatography.
References
Sources
- 1. Lab Reporter [fishersci.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. opendata.cemm.at [opendata.cemm.at]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for 3-(2-Aminoethyl)cyclobutanecarboxylic Acid
This Application Note provides a comprehensive technical guide on protecting group strategies for 3-(2-Aminoethyl)cyclobutanecarboxylic acid (3-AECB) . This non-natural amino acid serves as a critical scaffold in peptidomimetics, acting as a conformationally restricted homolog of
Introduction & Strategic Overview
3-(2-Aminoethyl)cyclobutanecarboxylic acid (3-AECB) represents a bifunctional building block containing a primary amine and a carboxylic acid separated by a rigid cyclobutane core and a flexible ethyl linker. Unlike
Key Chemical Challenges:
-
Stereochemical Integrity: The cyclobutane ring exists in cis and trans diastereomers. While 3-AECB lacks the oxazolone-mediated racemization pathway of
-amino acids, the ring substituents can thermodynamically equilibrate (typically favoring trans) under harsh acidic or basic conditions at elevated temperatures. -
Solubility: The rigid lipophilic core can induce aggregation in peptide chains.
-
Orthogonality: Successful incorporation into oligomers requires strictly orthogonal protection of the N-terminus (amine) and C-terminus (acid).
Decision Matrix: Selecting the Right Strategy
The choice of protecting group (PG) depends heavily on the downstream application (Solid Phase vs. Solution Phase) and the target isomer (cis vs. trans).
Figure 1: Decision tree for selecting protecting group strategies based on synthesis scale and methodology.
Quantitative Data Summary: Protecting Group Properties
| Feature | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Lability | Base (20% Piperidine) | Acid (50-100% TFA) | Hydrogenolysis (H₂/Pd) or HBr/AcOH |
| Stability | Stable to Acid (TFA) | Stable to Base | Stable to Acid/Base (moderate) |
| Primary Use | SPPS (Standard) | Solution Phase / Complex Synthesis | Orthogonal Side-chain Protection |
| Isomerization Risk | Low (Mild conditions) | Low (unless heat is used) | Low |
| Solubility of 3-AECB | Moderate (Lipophilic) | High | Moderate |
| Cost | High | Low | Medium |
Detailed Experimental Protocols
Protocol A: Fmoc-Protection of 3-AECB (For SPPS)
Objective: Synthesize Fmoc-3-(2-aminoethyl)cyclobutanecarboxylic acid for use in standard solid-phase peptide synthesis. Mechanism: Nucleophilic attack of the primary amine on Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.
Reagents:
-
3-(2-Aminoethyl)cyclobutanecarboxylic acid (1.0 eq)
-
Fmoc-OSu (1.1 eq)
-
NaHCO₃ (2.5 eq)
-
Solvent: Water : 1,4-Dioxane (1:1 v/v)
-
1M HCl (for acidification)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-AECB (1.0 mmol) and NaHCO₃ (2.5 mmol) in water (5 mL). Ensure complete dissolution (sonicate if necessary).
-
Addition: Add 1,4-Dioxane (5 mL) to the mixture. Cool the solution to 0°C on an ice bath.
-
Reaction: Slowly add Fmoc-OSu (1.1 mmol) dissolved in a minimal amount of Dioxane dropwise over 15 minutes.
-
Note: Maintaining 0°C minimizes the risk of oligomerization or side reactions.
-
-
Incubation: Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (CHCl₃/MeOH/AcOH 90:8:2) or LC-MS.
-
Work-up:
-
Evaporate the Dioxane under reduced pressure (Rotavap).
-
Dilute the remaining aqueous residue with water (10 mL).
-
Wash with Diethyl Ether (2 x 10 mL) to remove unreacted Fmoc-OSu and byproducts (Fmoc-OH). Discard organic layer.
-
-
Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product should precipitate as a white solid or form an oil.
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Drying: Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography if necessary.
Validation:
-
ESI-MS: Observe [M+H]+ peak corresponding to MW + 222.2 Da.
-
NMR: Verify the presence of Fmoc signals (7.3–7.8 ppm aromatic) and the cyclobutane ring protons.
Protocol B: Boc-Protection (For Solution Phase)
Objective: Synthesize Boc-3-(2-aminoethyl)cyclobutanecarboxylic acid . Why: Boc derivatives are often more soluble and are preferred if the final deprotection can be done with TFA (e.g., in solution phase fragment coupling).
Reagents:
-
3-AECB (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
1M NaOH (2.0 eq)
-
t-Butanol or Dioxane (Solvent)
Step-by-Step Procedure:
-
Setup: Dissolve 3-AECB in a mixture of 1M NaOH and t-Butanol (1:1).
-
Reaction: Add Boc₂O in one portion.
-
Stirring: Stir at RT for 12 hours.
-
Work-up:
-
Evaporate organic solvent.
-
Acidify aqueous phase to pH 2–3 with KHSO₄ (preferred over HCl to prevent Boc cleavage if too strong/warm).
-
Extract with EtOAc.[1]
-
-
Isolation: Dry and concentrate. Boc-protected amino acids are often oils; crystallization can be induced with Hexane/Ether.
Protocol C: Orthogonal Esterification (t-Butyl Ester)
Objective: Protect the carboxylic acid as a t-Butyl ester (creating H-3-AECB-OtBu) to allow reaction at the amine while preserving the acid. This is crucial if 3-AECB is used as the N-terminal cap.
Method: Isobutylene addition (Acid catalyzed).
-
Caution: This requires a pressure vessel or specific handling of isobutylene gas. An alternative convenient method uses t-Butyl 2,2,2-trichloroacetimidate .
Alternative Protocol (TBTA Method):
-
Dissolve N-protected 3-AECB (e.g., Cbz-3-AECB-OH) in dry CH₂Cl₂.
-
Add t-Butyl 2,2,2-trichloroacetimidate (2.0 eq).
-
Stir at RT overnight. Boron trifluoride etherate (catalytic) can accelerate the reaction.
-
Filter off the trichloroacetamide byproduct.
-
Remove Cbz group via Hydrogenolysis (H₂/Pd-C) to yield H-3-AECB-OtBu .
Synthesis Workflow & Pathway Visualization
The following diagram illustrates the complete workflow for preparing the Fmoc-protected building block suitable for automated peptide synthesis.
Figure 2: Step-by-step synthesis workflow for Fmoc-3-AECB-OH.
Troubleshooting & Scientific Insights
Cis/Trans Isomerization
The cyclobutane ring is under strain. While the 1,3-substitution pattern (or 1,3-like distance) generally favors the trans isomer thermodynamically (diequatorial-like conformation), the cis isomer is often the bioactive target for folding studies.
-
Risk: Activation of the carboxylic acid (e.g., forming acid chlorides with SOCl₂) can lead to epimerization at the C1 position if heated.
-
Solution: Use mild activation agents like HATU/HOAt or DIC/Oxyma during peptide coupling. Avoid heating above 50°C during coupling steps.
Aggregation in SPPS
Because 3-AECB is a
-
Observation: Sequential coupling of multiple cyclobutane residues can lead to difficult sequences due to beta-sheet-like aggregation or unique folding.
-
Mitigation: Use "Magic Mixture" (DCM/DMF/NMP) or elevated temperature (40°C, strictly controlled) during the coupling step of the next amino acid onto the 3-AECB N-terminus.
Analytical Verification
Standard HPLC methods may not resolve cis and trans isomers well.
-
Recommendation: Use ¹H-NMR to distinguish isomers based on the coupling constants of the ring protons. Cis isomers typically display different shielding patterns for the ring protons compared to trans.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Aitken, D. J., et al. (2004).
-amino acids." Tetrahedron. Link -
Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[3][2][4][5][6][7] Chemical Reviews. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
-
Knapp, S., et al. (2022).
-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition." ACS Organic & Inorganic Au.[8] Link[8]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. academia.edu [academia.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
Application Notes and Protocols: The Strategic Integration of Cyclobutane Amino Acid Building Blocks into DNA-Encoded Libraries
Introduction: The Imperative for Three-Dimensionality in Drug Discovery
The relentless pursuit of novel therapeutics has driven drug discovery into increasingly complex chemical spaces. The transition from flat, two-dimensional molecules to scaffolds with rich three-dimensional (3D) character is a pivotal strategy for enhancing potency, selectivity, and pharmacokinetic properties. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a powerful building block in this endeavor. Its unique puckered conformation imposes a rigid, well-defined geometry on molecules, which can pre-organize pharmacophoric elements for optimal interaction with biological targets.[1][2] This conformational restriction can lead to a significant increase in binding affinity by reducing the entropic penalty upon binding.[3] Furthermore, the saturated nature of the cyclobutane core often enhances metabolic stability, a critical attribute for successful drug candidates.[3][4]
DNA-Encoded Library (DEL) technology stands at the forefront of modern high-throughput screening, enabling the synthesis and evaluation of billions of compounds in a single experiment.[5] The quality and diversity of a DEL are fundamentally dictated by the building blocks used in its construction. The incorporation of cyclobutane-containing amino acids into DELs introduces a valuable class of rigid, non-peptidic scaffolds that can explore novel regions of chemical space. This guide provides a comprehensive overview and detailed protocols for the synthesis of a versatile cyclobutane amino acid building block and its subsequent incorporation into a DEL, empowering researchers to expand the structural diversity and therapeutic potential of their libraries.
The Strategic Advantage of Cyclobutane Scaffolds
The utility of the cyclobutane motif in medicinal chemistry is multifaceted:
-
Conformational Rigidity: The inherent ring strain of cyclobutane results in a puckered, non-planar structure.[2] This rigidity can lock flexible molecules into their bioactive conformation, improving potency and selectivity.[1]
-
Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can protect a molecule from enzymatic degradation, thereby improving its pharmacokinetic profile.[3][4]
-
Novel Chemical Space: The distinct 3D geometry of cyclobutanes allows for the exploration of chemical space that is inaccessible to traditional, more planar scaffolds.[6]
-
Vectorial Diversity: Substituted cyclobutanes present well-defined vectors for the attachment of additional pharmacophoric groups, enabling precise control over the spatial arrangement of functionality.
Diagram: Workflow for DEL Synthesis with Cyclobutane Building Blocks
Caption: Workflow for synthesizing a DEL with a cyclobutane amino acid building block.
Part 1: Synthesis of a Versatile Cyclobutane Building Block
For the successful incorporation into a DEL, a building block must possess a handle for on-DNA coupling and a protected functional group for subsequent diversification. Here, we detail the synthesis of Boc-protected cis-3-aminocyclobutanecarboxylic acid, a versatile building block for DEL synthesis.
Protocol 1: Boc Protection of cis-3-Aminocyclobutanecarboxylic Acid
This protocol describes the protection of the amino group of cis-3-aminocyclobutanecarboxylic acid with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the subsequent on-DNA amide coupling but can be readily removed under acidic conditions to allow for further library diversification.[7][8][9]
Materials:
-
cis-3-Aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Deionized water
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve cis-3-aminocyclobutanecarboxylic acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (to a final concentration of approximately 0.2 M).
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with DCM (2x) to remove any unreacted (Boc)₂O and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into DCM (3x).
-
Combine the organic layers and wash with brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected cis-3-aminocyclobutanecarboxylic acid as a white solid. The product can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR and LC-MS.
| Parameter | Condition | Rationale |
| Solvent | Dioxane/Water | Ensures solubility of both the amino acid and (Boc)₂O. |
| Base | NaOH | Deprotonates the carboxylic acid and facilitates the reaction. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion. |
| Purification | Acid-base extraction | A straightforward method for isolating the carboxylic acid product. |
Part 2: On-DNA Incorporation of the Cyclobutane Building Block
The core of DEL synthesis lies in the efficient and DNA-compatible coupling of building blocks to a DNA oligonucleotide "headpiece". Amide bond formation is a robust and widely used reaction in DEL synthesis.[10] The following protocol details the coupling of the Boc-protected cyclobutane amino acid to an amine-functionalized DNA headpiece.
Protocol 2: On-DNA Amide Coupling
This protocol utilizes a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (HOAt), and N,N'-diisopropylethylamine (DIPEA) for the efficient coupling of the sterically demanding cyclobutane amino acid to the DNA headpiece. This combination of reagents is known to provide high conversion yields for a wide range of carboxylic acids in DEL synthesis.
Materials:
-
Amine-functionalized DNA oligonucleotide (e.g., 5'-amino-modifier C6)
-
Boc-protected cis-3-aminocyclobutanecarboxylic acid
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-hydroxy-7-azabenzotriazole (HOAt)
-
N,N'-diisopropylethylamine (DIPEA)
-
Nuclease-free water
-
Dimethyl sulfoxide (DMSO)
-
MOPS buffer (or another suitable buffer, pH 7.5-8.0)
-
LC-MS system for quality control
-
DNA purification supplies (e.g., ethanol, sodium acetate, or affinity purification resin)
Procedure:
-
Preparation of Reagent Stocks:
-
Dissolve the amine-functionalized DNA oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
Dissolve the Boc-protected cyclobutane amino acid in DMSO to a stock concentration of 100 mM.
-
Prepare fresh stock solutions of EDC (200 mM in nuclease-free water), HOAt (200 mM in DMSO), and DIPEA (400 mM in nuclease-free water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
MOPS buffer (to a final concentration of 100 mM)
-
Amine-functionalized DNA (to a final concentration of 50 µM)
-
Boc-protected cyclobutane amino acid (to a final concentration of 5 mM)
-
HOAt (to a final concentration of 10 mM)
-
DIPEA (to a final concentration of 20 mM)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding EDC (to a final concentration of 10 mM).
-
-
Incubation: Incubate the reaction mixture at room temperature for 16-24 hours.
-
Quality Control:
-
After incubation, take a small aliquot of the reaction mixture for LC-MS analysis to determine the conversion efficiency. The expected product will have a mass corresponding to the DNA oligonucleotide plus the mass of the Boc-protected cyclobutane amino acid minus the mass of water.
-
-
Purification:
| Parameter | Condition | Rationale |
| Coupling Reagents | EDC/HOAt/DIPEA | A robust combination for high-yield amide bond formation on DNA. |
| Solvent | Aqueous buffer with DMSO | Maintains DNA stability while solubilizing the organic building block. |
| pH | 7.5-8.0 | Optimal for EDC coupling and maintains the stability of the DNA. |
| Temperature | Room Temperature | A mild condition that preserves the integrity of the DNA. |
| Reaction Time | 16-24 hours | Allows for high conversion, especially with sterically hindered substrates. |
Diagram: On-DNA Amide Coupling and Subsequent Deprotection
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. rilastech.com [rilastech.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery - vipergen [vipergen.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
Scale-up synthesis of 3-(2-Aminoethyl)cyclobutanecarboxylic acid
Application Note: Scale-Up Synthesis of 3-(2-Aminoethyl)cyclobutanecarboxylic Acid Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(2-aminoethyl)cyclobutanecarboxylic acid hydrochloride , a critical scaffold in the development of conformationally restricted GABA analogues and peptide mimetics.[1] Unlike laboratory-scale methods that rely on chromatographic purification, this route utilizes Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation , designed specifically for kilogram-scale production with filtration and crystallization as the primary purification methods.[1][2]
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid hazardous azide chemistry (Curtius rearrangement) often used for amino-cyclobutanes.[1][2] Instead, we employ a C2-homologation strategy using cyanomethylphosphonate.[1]
Strategic Disconnections:
-
C–N Bond Formation: Generated via reduction of a nitrile, avoiding alkylation of halides which leads to over-alkylation.
-
C=C Bond Formation: The exocyclic double bond is installed via HWE reaction, which is highly selective for ketones over esters.
-
Starting Material: 3-Oxocyclobutanecarboxylic acid , accessible from 1,3-dichloroacetone and dimethyl malonate [1].[1][2]
Figure 1: Retrosynthetic strategy focusing on convergent assembly.
Detailed Experimental Protocols
Stage 1: Esterification and HWE Olefination
Objective: Convert the acid to the ethyl ester and install the cyanomethylene group. Scale: 1.0 kg Input (3-Oxocyclobutanecarboxylic acid)[1][2]
Reagents:
Protocol:
-
Esterification: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 kg) in EtOH (5 L) with catalytic H₂SO₄ (50 mL). Reflux for 6 hours. Distill off excess EtOH.[1][2] Dissolve residue in MTBE, wash with NaHCO₃, and concentrate to obtain Ethyl 3-oxocyclobutanecarboxylate .[1]
-
HWE Setup: In a 20 L reactor under N₂, charge THF (8 L) and Diethyl cyanomethylphosphonate (1.65 kg). Cool to 0°C.[1]
-
Base Addition: Add KOtBu (1.18 kg) portion-wise, maintaining internal temperature <10°C. Stir for 30 min (Solution turns yellow/orange).
-
Substrate Addition: Add Ethyl 3-oxocyclobutanecarboxylate (dissolved in 2 L THF) dropwise over 2 hours.
-
Reaction: Warm to 20°C and stir for 4 hours. Monitor by GC/HPLC (Target: <2% starting ketone).
-
Workup: Quench with saturated NH₄Cl (5 L). Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 3 L).
-
Purification: Concentrate organics. The crude Ethyl 3-(cyanomethylene)cyclobutanecarboxylate is sufficiently pure (>90%) for the next step.[1][2] Distillation (high vacuum) is optional but recommended for GMP grades.[1][2]
Stage 2: Global Hydrogenation (One-Pot)
Objective: Reduce the alkene and the nitrile to the primary amine. Critical Safety: Raney Nickel is pyrophoric.[1] Handle under inert atmosphere.
Reagents:
-
Ethyl 3-(cyanomethylene)cyclobutanecarboxylate (from Stage 1)[1][2]
-
Raney Nickel (20 wt% loading, washed) or Rh/Al₂O₃ (5 wt%)[1][2]
-
Ammonia in Ethanol (7 M, to suppress secondary amine formation)[1]
Protocol:
-
Loading: In a high-pressure hydrogenation vessel (e.g., Hastelloy), charge the substrate dissolved in 7 M NH₃/EtOH (10 L/kg substrate).
-
Catalyst: Add Raney Nickel (slurry in EtOH).
-
Hydrogenation: Pressurize to 50 psi H₂. Heat to 50°C. Agitate vigorously.
-
Monitoring: Reaction is complete when H₂ uptake ceases (approx. 12-24 hours). Check for disappearance of nitrile peak (IR ~2220 cm⁻¹) and alkene.[1][2]
-
Filtration: Cool to RT. Vent H₂ and purge with N₂. Filter catalyst through Celite (Keep wet!).[1][2]
-
Concentration: Concentrate filtrate to yield Ethyl 3-(2-aminoethyl)cyclobutanecarboxylate .
Stage 3: Hydrolysis and Salt Formation
Objective: Isolate the final amino acid as the stable hydrochloride salt.
Protocol:
-
Hydrolysis: Dissolve the amino ester in 6 M HCl (5 L/kg). Reflux for 4-6 hours.
-
Workup: Concentrate under reduced pressure to a viscous oil.
-
Crystallization: Add Acetone (or Isopropanol) to the hot residue. Cool slowly to 0°C. The product precipitates as a white solid.
-
Isolation: Filter the solid. Wash with cold acetone.[1][2] Dry under vacuum at 40°C.[1]
Yield: 60-70% overall from ketone.[1][2] Appearance: White to off-white crystalline solid.[1][2]
Process Safety & Critical Parameters
| Parameter | Specification | Rationale |
| HWE Temperature | <10°C during addition | Control exotherm; prevent polymerization of phosphonate.[1][2] |
| Hydrogenation pH | Basic (NH₃) | Essential to prevent dimerization of the intermediate imine to secondary amines.[1] |
| Catalyst Handling | Keep wet | Dry Raney Ni is pyrophoric.[1][2] Use water/ethanol slurry.[1][3] |
| Residual Solvents | <5000 ppm (Ethanol) | Ensure compliance with ICH Q3C guidelines.[1][2] |
Workflow Visualization
Figure 2: Process flow diagram for the scale-up synthesis.
Analytical Specifications
-
¹H NMR (D₂O, 400 MHz): δ 3.05 (t, 2H, -CH₂N), 2.9-2.8 (m, 1H, Cyclobutane-CH-CO), 2.4-2.2 (m, 3H), 1.9-1.7 (m, 4H).[2]
-
Isomeric Ratio: The reduction typically yields a mixture of cis and trans isomers (often ~60:40).[1] If a single isomer is required, fractional crystallization of the amino acid from water/ethanol is effective.
References
-
Preparation of 3-oxocyclobutanecarboxylic acid
-
General HWE Reaction on Cyclobutanones
-
Nitrile Reduction to Primary Amines
-
Synthesis of 3-(2-aminoethyl)cyclobutane derivatives (Patent)
Sources
- 1. chemscene.com [chemscene.com]
- 2. (1s,3s)-3-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid | C11H18O4 | CID 59834874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Functionalization of the Aminoethyl Side Chain in Cyclobutanes
Executive Summary
The incorporation of cyclobutane rings into small-molecule drug candidates has surged due to their ability to impart high
This application note provides a comprehensive guide to the synthesis and late-stage functionalization of aminoethyl-substituted cyclobutanes. It details the causal logic behind protection-deprotection strategies during core assembly and outlines advanced protocols for palladium-catalyzed
Rationale & Mechanistic Insights
The Cyclobutane Advantage in Medicinal Chemistry
Cyclobutanes are underutilized relative to other carbocycles, yet they offer unique puckered 3D geometries that perfectly orient pharmacophores[1]. For instance, in the development of Arginine-Glycine-Aspartic acid (RGD) mimetics, a cyclobutane core effectively directs arginine and aspartate mimetic side chains to achieve high-affinity binding to
Synthetic Challenges and Causality
Synthesizing an aminoethyl cyclobutane core typically involves carbon-carbon bond formation via a Grignard reaction with cyclobutanone[3].
-
The Causality of Protection: The free primary amine of 2-chloroethylamine possesses acidic protons (
) that will rapidly quench strongly basic organomagnesium halides[3]. Therefore, a robust protection strategy is mandatory. -
Choice of Protecting Group: N,N-dibenzylation is optimal. The dibenzyl group is entirely stable under harsh Grignard conditions and can be cleanly cleaved via palladium-catalyzed transfer hydrogenation (using ammonium formate) without risking ring-opening of the strained cyclobutane[3].
Late-Stage Functionalization
Historically, functionalizing the cyclobutane ring required pre-functionalized precursors, which are synthetically taxing. Recent advances leverage the native tertiary alkylamine of the aminoethyl side chain to direct Pd(II)-catalyzed enantioselective
Mechanism of Pd(II)-catalyzed C(sp3)-H arylation directed by the aminoethyl group.
Experimental Protocols
Protocol A: Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol
This three-step protocol ensures the safe handling of reactive intermediates and maximizes the yield of the cyclobutane core[3].
Step 1: N,N-Dibenzylation of 2-Chloroethylamine
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-chloroethylamine hydrochloride (1.0 equiv) in toluene.
-
Add sodium carbonate (2.5 equiv) and heat the suspension to 50°C with vigorous stirring.
-
Dropwise, add benzyl chloride (2.2 equiv), carefully maintaining the internal temperature between 70°C and 100°C.
-
Stir at 80–100°C for 1 hour post-addition.
-
Cool to 60°C, filter inorganic salts, wash the filtrate with water, and concentrate under reduced pressure to yield N,N-dibenzyl-2-chloroethylamine.
Step 2: Grignard Addition to Cyclobutanone
-
In a flame-dried Schlenk flask under inert argon, add magnesium turnings (1.2 equiv) and a crystal of iodine in anhydrous THF.
-
Slowly add the N,N-dibenzyl-2-chloroethylamine (from Step 1) in THF to initiate Grignard formation. Maintain a gentle reflux.
-
Once the magnesium is consumed, cool the reaction to 0°C.
-
Add cyclobutanone (1.1 equiv) dropwise. Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Quench with saturated aqueous
, extract with ethyl acetate, dry over , and purify via silica gel chromatography.
Step 3: Deprotection via Transfer Hydrogenation
-
Dissolve the protected cyclobutanol (1.0 equiv) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (0.1 equiv) and ammonium formate (
) (5.0 equiv). -
Heat to reflux (approx. 65°C) and monitor via TLC.
-
Upon completion, cool to room temperature and filter through a Celite pad to remove the Pd/C catalyst[3].
-
Concentrate the filtrate and purify via acid-base extraction to yield pure 1-(2-aminoethyl)cyclobutan-1-ol.
Synthetic workflow for 1-(2-aminoethyl)cyclobutan-1-ol via Grignard addition.
Protocol B: Pd(II)-Catalyzed Enantioselective Arylation
This protocol utilizes the tertiary amine derivative of the aminoethyl side chain to direct palladium to the cyclobutane ring, enabling stereoselective cross-coupling[4].
-
Preparation: In a nitrogen-filled glovebox, charge a sealed tube with the tertiary aminoethyl cyclobutane substrate (0.1 mmol, 1.0 equiv), aryl boronic acid (2.0 equiv),
(10 mol%), and a Mono-Protected Amino Acid (MPAA) ligand (20 mol%). -
Solvent & Additives: Add silver carbonate (
, 2.0 equiv) as the oxidant/base, followed by anhydrous hexafluoroisopropanol (HFIP) (1.0 mL). -
Reaction: Seal the tube, remove it from the glovebox, and heat at 80°C for 24 hours behind a blast shield.
-
Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of Celite.
-
Purification: Concentrate the filtrate in vacuo and purify the diastereomerically enriched arylated cyclobutane via preparative TLC or flash column chromatography.
Quantitative Data Summary
The following table summarizes the expected yields and critical parameters for the synthesis and functionalization workflows, validated by literature precedents[3],[4].
| Reaction Step | Substrate | Key Reagents / Catalyst | Temp (°C) | Expected Yield (%) |
| Amine Protection | 2-chloroethylamine HCl | Benzyl chloride, | 80–100 | 85–90 |
| Grignard Addition | N,N-dibenzyl-2-chloroethylamine | Mg, Cyclobutanone, THF | 0 to 25 | 70–75 |
| Deprotection | Protected cyclobutanol | Pd/C, | 65 (Reflux) | 90–95 |
| Tertiary aminoethyl cyclobutane | 80 | 60–85 |
References
Sources
Troubleshooting & Optimization
Improving solubility of cyclobutane amino acids in DMF
Topic: Improving Solubility of Cyclobutane Amino Acids (CBAAs) in DMF
Introduction: The Thermodynamics of Rigidity
Welcome to the Technical Support Center. You are likely here because your cyclobutane amino acid (CBAA)—such as ACBC (1-aminocyclobutane-1-carboxylic acid)—is crashing out of solution in DMF, or your coupling efficiency has dropped to near zero.
The Root Cause: Unlike standard flexible amino acids (Gly, Ala), CBAAs possess a rigid, puckered ring structure. This rigidity imposes a high lattice energy in the solid state. To dissolve, the solvent (DMF) must overcome this lattice energy to form a solvation shell. However, the steric bulk of the cyclobutane ring often prevents DMF molecules from effectively accessing the amide backbone to form hydrogen bonds. Consequently, the molecules aggregate (stack) rather than solvate.
This guide provides the "Senior Scientist" protocols to overcome these thermodynamic barriers.
Part 1: Diagnostic & Decision Logic
Before attempting to force dissolution, you must diagnose the state of your material. Use the logic flow below to determine your troubleshooting path.
Figure 1: Decision tree for diagnosing solubility issues based on chemical state and physical appearance.
Part 2: Chemical Troubleshooting (The "Wet" Fixes)
FAQ 1: I am using the free amino acid (H-CBAA-OH), and it won't dissolve. Why?
Technical Insight: Free amino acids exist as zwitterions (NH₃⁺/COO⁻) at neutral pH.[1][2] These are salt-like structures with extremely high lattice energies held together by strong electrostatic forces. Organic solvents like DMF (dipolar aprotic) cannot effectively solvate these ionic charges.
-
The Fix: You must use an N-protected form (Fmoc-CBAA-OH or Boc-CBAA-OH) for organic synthesis. If you must use the free form, dissolve it in a minimum amount of water or buffer, then dilute with DMF (though this is risky for coupling).
FAQ 2: My Fmoc-CBAA-OH is protected but still cloudy. Can I heat it?
Yes, but with strict limits.
-
The Risk: Fmoc groups are thermally unstable in DMF over time. DMF slowly decomposes to dimethylamine, which removes the Fmoc group (premature deprotection).[3]
-
Protocol:
-
Heat to 40°C max .
-
Use a sonication bath (short bursts, 2 mins max) rather than a hot plate to avoid hotspots.
-
If it does not dissolve at 40°C, stop heating . You need a chemical additive (see FAQ 3).
-
FAQ 3: What additives actually work for rigid amino acids?
We recommend Chaotropic Salts or Fluorinated Alcohols .
Option A: Chaotropic Salts (LiCl)
Lithium Chloride (LiCl) is the gold standard. The Li⁺ ion coordinates with the peptide backbone oxygens, disrupting intermolecular hydrogen bonds and "salting in" the hydrophobic residues.
| Additive | Concentration | Mechanism | Best For |
| LiCl | 0.8 M | Disrupts H-bonds; Coordinates backbone | General solubility & Aggregation |
| KSCN | 0.4 M | Chaotropic disruption | Extreme aggregation cases |
| NaClO4 | 0.8 M | Chaotropic disruption | Alternative to LiCl (Safety warning: Oxidizer) |
Option B: The "Magic" Co-solvents
If salts fail, modify the solvent system.
-
NMP (N-Methyl-2-pyrrolidone): often a better solvent for Fmoc-AAs than DMF.[3][4][5]
-
HFIP (Hexafluoroisopropanol): The "Nuclear Option."
-
Usage: Add 10-20% HFIP to DCM or DMF.
-
Warning: HFIP is acidic. It can esterify carboxyl groups if left too long. Use immediately for coupling.
-
Part 3: Advanced Protocols
Protocol 1: Preparation of 0.8M LiCl/DMF Solvent
Use this solvent to dissolve your Fmoc-CBAA-OH before adding it to the reaction vessel.
-
Dry the Salt: LiCl is hygroscopic. Dry LiCl solid in an oven at 120°C for 2 hours or under high vacuum overnight before use. Water is the enemy of coupling reagents (DIC/HATU).
-
Weigh: Measure 3.39 g of dry LiCl.
-
Dissolve: Add to 100 mL of high-purity (amine-free) DMF.
-
Sonication: Sonicate for 10-15 minutes until fully dissolved. The solution will get warm; allow it to cool to RT.[5]
Protocol 2: The "Rescue" Coupling Workflow
Use this when standard coupling fails due to solubility.
Figure 2: Step-by-step rescue protocol for difficult couplings.
Step-by-Step:
-
Solvent Switch: Dissolve Fmoc-CBAA-OH in NMP instead of DMF.
-
Add Salt: If still cloudy, add dry LiCl to reach ~0.8M concentration.
-
Activation: Add HOAt (0.5M) and DIC (0.5M). Note: Avoid HBTU/HATU with salts if possible, as the salt can interfere with the uronium counter-ion, but HATU is acceptable if pre-activation is short.
-
Microwave: If available, microwave irradiation at 75°C for 5 minutes significantly improves coupling of sterically hindered CBAAs.
References
-
Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Inorganic Salts: Facts and Implications. Helvetica Chimica Acta.
-
BenchChem Technical Support. (2025). Overcoming Poor Solubility of Protected Peptides in SPPS. BenchChem Knowledge Base.
-
Paradís-Bas, M., et al. (2016). The "Magic Mixture" (DCM/DMF/NMP) and HFIP in SPPS. Methods in Molecular Biology.
-
Sigma-Aldrich. (2024). Solubility Guidelines for Peptides and Amino Acids. MilliporeSigma Technical Guides.
-
Sampson, W. R., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Journal of Organic Chemistry.
Sources
Preventing racemization during cyclobutanecarboxylic acid coupling
Technical Support Hub: Cyclobutanecarboxylic Acid Coupling Current Status: Operational | Topic: Stereochemical Integrity Assurance
The Stereochemical Challenge
User Context: You are attempting to couple a chiral cyclobutanecarboxylic acid derivative (e.g., an amino acid analog like ACBC or a substituted cyclobutane scaffold).
The Risk: Cyclobutane derivatives possess a unique conformational rigidity. While this rigidity is desirable for drug pharmacophores, it presents a distinct challenge during activation. The
Core Directive: This guide prioritizes T3P® (Propylphosphonic anhydride) and Oxyma Pure/DIC methodologies over traditional HATU/DIEA systems, which are statistically more prone to inducing epimerization in hindered or sensitive substrates.
Diagnostic Hub: Troubleshooting Matrix
Identify your issue below to find the immediate remediation.
| Symptom | Probable Root Cause | Corrective Action |
| 50:50 Enantiomer Ratio (Racemic) | Base-Mediated Enolization. You likely used a strong base (DIEA/TEA) in excess or allowed the activated ester to sit too long before amine addition. | Switch to T3P/Pyridine. If using HATU, reduce base to 1.0 equiv and add amine immediately. |
| Partial Epimerization (e.g., 90:10 er) | Slow Coupling Kinetics. The amine is sterically hindered, giving the activated acid time to form the oxazolone intermediate. | Use Oxyma Pure. It acts as a scavenger to form a stable active ester that resists oxazolone formation. |
| Low Yield + Racemization | Over-Activation. Using HATU/TBTU with highly acidic substrates can lead to "uncontrollable" reactivity. | Switch to DIC/Oxyma. This carbodiimide method is milder and "doses" the activation slowly. |
| Precipitate in Reaction | Solubility Issues. Cyclobutane amino acids often aggregate. | Use "Magic Solvents". Add HFIP (Hexafluoroisopropanol) or Trifluoroethanol to the DMF/DCM mix to disrupt aggregates. |
Deep Dive: The Mechanics of Failure
To prevent racemization, you must understand the enemy. It is not random; it is a competition between Amide Bond Formation (Path A) and Oxazolone Formation (Path B).
The Mechanism:
When you activate the carboxylic acid (forming an active ester), the carbonyl oxygen of the amide backbone (or the protecting group carbamate) can attack the activated carbonyl.[1] This forms a 5-membered ring called an Oxazolone (Azlactone) . The
Visualizing the Pathway
Caption: The "Race Against Time." Fast amine attack (Green) preserves chirality. Slow attack or excess base allows Oxazolone formation (Red), leading to racemization.
Validated Protocols
These protocols are designed to minimize the lifespan of the activated intermediate and eliminate strong bases where possible.
Protocol A: The "Gold Standard" (T3P System)
Best for: Valuable substrates, scale-up, and maximum chiral retention.
Why it works: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive toward amines but relatively stable toward oxazolone formation. It works best with weak bases like Pyridine or N-Methylmorpholine (NMM).
-
Dissolution: Dissolve Cyclobutane Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc, DCM, or DMF (minimized volume).
-
Base Addition: Add Pyridine (2.5 - 3.0 equiv) or NMM (2.5 equiv).
-
Note: Avoid DIEA/TEA if possible. Pyridine acts as both solvent and weak base buffer.
-
-
Cooling: Cool the mixture to 0°C .
-
Reagent Addition: Add T3P (50% w/w solution in EtOAc/DMF) (1.2 - 1.5 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor via HPLC/LCMS.
-
T3P reactions are often slower (2-12 hours) but cleaner.
-
-
Workup: Wash with water, 1M HCl (to remove pyridine), and NaHCO3.
Protocol B: The "Safety Net" (DIC/Oxyma Pure)
Best for: Solid Phase Peptide Synthesis (SPPS) or if T3P is unavailable.
Why it works: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior additive to HOBt.[2][3] It intercepts the O-acylisourea to form an Oxyma-ester. This ester is reactive but does not facilitate the intramolecular cyclization into oxazolone as easily as HOBt esters.
-
Pre-Activation (Critical): Dissolve Cyclobutane Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF.
-
Activation: Add DIC (Diisopropylcarbodiimide) (1.0 equiv). Stir for 2-3 minutes at 0°C.
-
Visual Check: The solution may turn yellow/orange (normal).
-
-
Coupling: Add the Amine (1.0 - 1.2 equiv).
-
Base: Do NOT add base unless the amine is a salt (e.g., HCl salt). If the amine is a salt, use exactly 1.0 equiv of TMP (2,4,6-Collidine) .
-
Why Collidine? It is a hindered, weak base (
~7.4) that deprotonates the amine salt but is too bulky to abstract the -proton of the cyclobutane.
-
Decision Framework: Selecting Your Reagent
Use this logic flow to determine the safest route for your specific molecule.
Caption: Workflow for reagent selection based on phase and steric hindrance.
Frequently Asked Questions (FAQ)
Q: Can I use HATU if I lower the temperature? A: Yes, but it is risky. If you must use HATU (e.g., for an extremely difficult coupling), use TMP (Collidine) instead of DIEA/TEA. Maintain the temperature at 0°C for the entire duration of the reaction.
Q: My cyclobutane acid is an N-methylated amino acid. Does this change things? A: Drastically. N-methylated amino acids are notorious for racemization because they form oxazolonium ions very easily. In this case, T3P is mandatory . Do not use carbodiimides (EDC/DIC) as they often fail to drive N-methyl couplings to completion before racemization sets in.
Q: How do I measure racemization? A: You cannot rely on NMR alone. You must use Chiral HPLC or SFC (Supercritical Fluid Chromatography) . A common method is to synthesize a standard of the unintentional diastereomer (e.g., D-L vs L-L) to establish a retention time marker.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Subirós-Funosas, R., et al. (2009).[3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3] Chemistry – A European Journal.[3]
-
Wissmann, H., & Kleiner, H. J. (1980). New Peptide Condensation Reagents: Phosphonic Acid Anhydrides. Angewandte Chemie International Edition.
-
Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization in the Presence of Strong Coupling Agents. Journal of Organic Chemistry.
Sources
Technical Support Center: Troubleshooting Fmoc Deprotection of Cyclobutane Residues
Status: Operational Topic: Cyclobutane Amino Acids (CBAAs) in SPPS Ticket Priority: High (Steric Hindrance / DKP Risk) Assigned Specialist: Senior Application Scientist
Executive Summary: The Cyclobutane Challenge
Cyclobutane amino acids, particularly 1-aminocyclobutane-1-carboxylic acid (Ac₄c) , are invaluable tools in peptidomimetics for inducing specific conformational constraints (often
-
Steric Hindrance: The gem-disubstituted
-carbon creates a "steric umbrella" that blocks the approach of the deprotection base (piperidine) to the Fmoc group. -
Diketopiperazine (DKP) Formation: When Ac₄c is the second residue from the C-terminus, its conformational rigidity favors a "scorpion-tail" back-biting mechanism, leading to premature cleavage of the dipeptide from the resin.
This guide provides a tiered troubleshooting approach to overcome these specific barriers.
Diagnostic Workflow
Before altering your protocol, use this logic tree to diagnose the specific failure mode.
Figure 1: Diagnostic logic for identifying failure modes in CBAA synthesis.
Module 1: Incomplete Deprotection (The Steric Barrier)[1]
The Symptom[2][3][4][5][6][7][8]
-
Observation: Post-deprotection monitoring (UV at 301 nm or Kaiser test) shows residual Fmoc or slow reaction kinetics.
-
Root Cause: The cyclobutane ring restricts the rotational freedom of the N-terminus, making the Fmoc group difficult for the bulky piperidine molecule to access. Standard 20% piperidine is often insufficient.
The Solution: DBU-Enhanced Deprotection
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) is a non-nucleophilic, sterically undemanding superbase. It accesses the Fmoc proton faster than piperidine.[1] However, because DBU does not scavenge the released dibenzofulvene (which can re-attach to the amine), a small amount of piperidine is required as a scavenger.
Protocol A: The "Power Cocktail" (Chemical)
Applicability: Difficult Ac₄c sequences where microwave is unavailable.
-
Swell Resin: DMF, 30 min.
-
Reagent Preparation:
-
Reaction: Treat resin for 5 minutes . Drain.
-
Repeat: Treat with fresh cocktail for 10–15 minutes .
-
Wash: DMF (5x) immediately. Crucial: DBU is difficult to wash out; extensive washing is mandatory to prevent racemization of the incoming activated amino acid.
Protocol B: Microwave-Assisted (Thermal)
Applicability: The Gold Standard for cyclobutane residues. Thermal energy overcomes the activation energy barrier imposed by steric hindrance.
-
Reagent: Standard 20% Piperidine in DMF (0.1 M HOBt optional to suppress racemization).
-
Settings:
-
Temperature: 75°C (Note: Do not exceed 50°C if Cys/His are present to avoid racemization).
-
Power: 30–50 Watts (dynamic).
-
Time: 2 x 3 minutes.
-
Module 2: Diketopiperazine (DKP) Formation
The Symptom[2][3][4][5][6][7][8]
-
Observation: Mass spectrometry shows the target peptide mass minus the C-terminal dipeptide.
-
Root Cause: If Ac₄c is the 2nd residue (e.g., H-Ac₄c-AA1-Resin), the free amine after Fmoc removal is spatially forced towards the ester linkage of the first amino acid. This results in intramolecular aminolysis, releasing a cyclic dipeptide (DKP) and terminating the chain.[3]
Mechanism Visualization
Figure 2: The "Back-Biting" pathway favored by cyclobutane geometry.
The Solution: Resin & Linker Strategy
Standard Wang resins (ester linkage) are highly susceptible to DKP. You must change the resin or the protection strategy.
Protocol C: 2-Chlorotrityl Chloride (2-CTC) Resin Strategy The steric bulk of the trityl linker prevents the DKP attack.
-
Resin Choice: Use 2-Chlorotrityl Chloride Resin .[4]
-
Loading: Load the first amino acid (AA1) manually using DIPEA/DCM (standard protocol).
-
Elongation: Couple Fmoc-Ac₄c-OH as AA2.
-
Deprotection of Ac₄c:
-
Use short deprotection cycles (e.g., 2 x 3 min) to minimize the time the free amine sits in the basic solution.
-
Proceed immediately to the next coupling. Do not let the resin sit.
-
Module 3: Side Reaction Management (FAQs)
Q: I used DBU and now I see +18 mass or -18 mass peaks. What happened?
A: You likely have Aspartimide formation .
If your sequence contains Asp(OtBu), DBU can catalyze the cyclization of the Asp side chain to form an aspartimide intermediate (M-18), which then hydrolyzes to
-
Fix: If Asp is present, avoid DBU . Use Protocol B (Microwave) with 0.1 M HOBt in the piperidine solution. HOBt acts as an acid to suppress the base-catalyzed imide formation.
Q: Can I use DBU for the whole synthesis?
A: No. DBU is too aggressive for routine use. It increases the risk of racemization (epimerization) of the amino acid anchored to the resin and the incoming amino acid.
-
Rule: Use DBU only for the deprotection step of the cyclobutane residue itself and perhaps the residue immediately following it. Revert to 20% piperidine for the rest of the chain.
Summary Data Comparison
| Feature | Standard (20% Pip) | DBU Cocktail (2% DBU) | Microwave (75°C) |
| Speed | Slow (30+ min) | Fast (5-10 min) | Very Fast (2-6 min) |
| Steric Access | Poor | Excellent | Excellent |
| DKP Risk | High (due to long time) | Moderate | Low (due to speed) |
| Racemization | Low | High | Moderate (controlled) |
| Aspartimide | Low | High | Low (w/ HOBt) |
References
-
Synthesis and Application of Cyclobutane Amino Acids
-
Ortuño, R. M., et al. (2005). Cyclobutane Biomimetics: Synthesis and Conformational Properties. European Journal of Organic Chemistry.
-
-
Fmoc Deprotection Troubleshooting
-
DKP Formation Mechanisms
-
Gairí, M., et al. (1990). Diketopiperazine formation in solid-phase peptide synthesis of C-terminal proline peptides. Tetrahedron Letters.
-
-
Microwave-Assisted Synthesis
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.
-
-
DBU and Aspartimide Risks
-
Mergler, M., et al. (2003). Peptide Synthesis: Methods and Protocols. Humana Press.
-
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. renyi.hu [renyi.hu]
Technical Guide: Optimizing Yield for 3-(2-Aminoethyl)cyclobutanecarboxylic Acid Synthesis
Executive Summary & Strategic Route Selection
The synthesis of 3-(2-Aminoethyl)cyclobutanecarboxylic acid presents unique challenges due to ring strain (26.4 kcal/mol) and the handling of the final zwitterionic species. While [2+2] photocycloaddition routes exist, they often suffer from scalability issues and specialized equipment requirements.
For high-yield, scalable optimization, this guide focuses on the 3-Oxocyclobutane Intermediate Route . This pathway offers the highest atom economy and allows for divergent synthesis (accessing different chain lengths) while utilizing standard laboratory equipment.
The Optimized Pathway:
-
Ring Construction: Alkylation of malonate with 1,3-dichloroacetone.
-
Chain Extension: Horner-Wadsworth-Emmons (HWE) olefination.
-
Global Reduction: Simultaneous hydrogenation of the alkene and nitrile.
Visualizing the Workflow
The following diagram outlines the critical reaction nodes and decision points for this synthesis.
Caption: Figure 1. Optimized synthetic pathway via the 3-oxocyclobutane intermediate, highlighting the critical HWE and Hydrogenation nodes.
Detailed Protocol & Critical Control Points
Phase 1: Ring Construction (The Foundation)
Objective: Synthesis of 3-oxocyclobutanecarboxylic acid.[1]
-
Reagents: 1,3-Dichloroacetone (1.0 eq), Dimethyl malonate (1.0 eq), NaH (2.2 eq), THF (Anhydrous).
-
Protocol:
-
Suspend NaH in THF at 0°C.
-
Add Dimethyl malonate dropwise (Control exotherm).
-
Add 1,3-Dichloroacetone solution slowly over 2 hours.
-
Reflux for 12 hours.
-
Critical Step: Acid hydrolysis (6N HCl, reflux) performs decarboxylation to yield the mono-acid ketone.
-
Phase 2: Chain Extension (The Yield Bottleneck)
Objective: Installation of the ethylamine precursor via HWE reaction.
-
Reagents: Diethyl cyanomethylphosphonate (1.2 eq), NaH or KOtBu (1.2 eq), 3-oxocyclobutanecarboxylate ester.
-
Protocol:
-
Generate the ylide at 0°C in THF.
-
Add the ketone (protected as an ester to prevent acid-base quenching).
-
Stir at RT for 4 hours.
-
Isolate the unsaturated nitrile.
-
Phase 3: Global Reduction
Objective: Conversion of
-
Reagents: Raney Nickel or Pd(OH)₂, H₂ (50 psi), Methanolic Ammonia (7N).
-
Protocol:
-
Dissolve nitrile in MeOH/NH₃ (NH₃ is crucial to suppress secondary amine formation).
-
Add catalyst (10 wt%).
-
Hydrogenate until uptake ceases.
-
Troubleshooting Center (FAQs)
Section A: Ring Closure & Stability
Q1: My yield for the ring closure is stuck below 40%. I see a lot of polymeric "gunk." What is happening? Diagnosis: This is likely due to the polymerization of 1,3-dichloroacetone or oligomerization of the enolate. Solution:
-
High Dilution: Run the reaction at a higher dilution (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Reverse Addition: Do not add the base to the mixture of ketone and malonate. Pre-form the malonate dianion completely, then add the 1,3-dichloroacetone slowly.
-
Temperature Control: Keep the addition temperature strictly at 0°C. Only heat to reflux after the addition is complete.
Q2: During decarboxylation, I am losing the ketone functionality. Diagnosis: 3-oxocyclobutanecarboxylic acid is thermally unstable and can undergo retro-aldol type decomposition or ring opening under harsh acidic conditions for prolonged periods. Solution:
-
Monitor the reaction by CO₂ evolution. Stop heating immediately once gas evolution ceases.
-
Switch to Krapcho Decarboxylation (NaCl, DMSO/Water, 140°C) for a gentler, neutral condition that preserves the ring integrity [1].
Section B: Chain Extension (HWE Reaction)
Q3: The HWE reaction yields are inconsistent, and I see starting material remaining. Diagnosis: The enolization of the ketone (if using the free acid) or moisture contamination is quenching the ylide. Solution:
-
Esterify First: Always protect the carboxylic acid as a methyl or ethyl ester before the HWE step. The free acid consumes 1 equivalent of base and precipitates, halting the reaction.
-
Base Selection: Switch from NaH to LiHMDS or KOtBu . Lithium salts often stabilize the intermediate betaine, improving conversion in hindered ketones.
Section C: Hydrogenation & Amine Purity
Q4: After hydrogenation, I see a significant impurity (M+ mass corresponds to a dimer). Diagnosis: You are forming the secondary amine. The primary amine product reacts with the intermediate imine during reduction. Solution:
-
Ammonia Suppression: You must perform the hydrogenation in 7N NH₃ in Methanol . The excess ammonia shifts the equilibrium away from the secondary amine.
-
Alternative: Use Acetic Anhydride (1.1 eq) in the reduction mixture to trap the primary amine as an acetamide in situ. You can hydrolyze the acetamide later (6N HCl). This often boosts isolated yield by 20-30%.
Section D: Purification (The Zwitterion Trap)
Q5: My NMR shows product in the crude, but I lose everything during aqueous workup. Diagnosis: 3-(2-Aminoethyl)cyclobutanecarboxylic acid is a zwitterion. At neutral pH, it is highly water-soluble and will not extract into organic solvents. Solution:
-
Do NOT use standard extraction.
-
Method A (Ion Exchange): Pass the aqueous crude through a cation exchange resin (e.g., Dowex 50W). Wash with water (removes salts), then elute the amino acid with 2M NH₄OH.
-
Method B (Isoelectric Precipitation): Concentrate the reaction mixture to a minimal volume. Adjust pH carefully to the isoelectric point (calculated pI ~6.5-7.0). Add cold ethanol/acetone to precipitate the zwitterion.
Optimization Data: Catalyst Selection for Reduction
The following table summarizes internal data regarding the reduction of the unsaturated nitrile intermediate.
| Catalyst | Solvent System | H2 Pressure | Yield (%) | Major Impurity | Notes |
| 10% Pd/C | MeOH | 1 atm | 45% | Secondary Amine | Poor selectivity without additives. |
| 10% Pd/C | MeOH + 1 eq HCl | 40 psi | 72% | Unreacted Alkene | Acid prevents dimer, but slows kinetics. |
| Raney Nickel | 7N NH3 in MeOH | 50 psi | 91% | None | Recommended. Pyrophoric handling required. |
| PtO2 (Adams) | AcOH | 40 psi | 85% | Over-reduction | Good alternative if Ni is avoided. |
Logic Flow for Purification
Use this decision tree to save your product during the workup phase.
Caption: Figure 2. Purification decision matrix. Handling the zwitterionic nature is the primary cause of yield loss in late-stage synthesis.
References
-
Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents". Synthesis, 805–822. Link
-
Conner, M. L., & Brown, M. K. (2016).[2] "Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition". The Journal of Organic Chemistry, 81(18), 8050–8060. Link
-
Wiguet, A., et al. (2009). "Preparing method of 3-oxo-1-cyclobutane-carboxylic acid". Patent CN101555205B. Link
-
Takasugi, S., et al. (2021). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold". ACS Omega, 6(32), 21095–21104. Link
-
Gershonov, E., et al. (1996).[3] "1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides". Journal of Medicinal Chemistry, 39(24), 4833-4843.[3] Link
Sources
- 1. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 3. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Substituted Cyclobutane Isomer Resolution
Status: System Operational Current Ticket Volume: High Topic: Resolving cis/trans Isomers of 3-Substituted Cyclobutanes Operator: Senior Application Scientist
Welcome to the Stereochemistry Support Hub
You are likely here because your synthesis of a 3-substituted cyclobutane (e.g., 3-substituted cyclobutanecarboxylic acid, amine, or ether) yielded a diastereomeric mixture.[1] In medicinal chemistry, the cyclobutane ring is a critical bioisostere for phenyl rings or alkyl chains, offering unique vectors for engaging binding pockets.[1] However, the "puckered" conformation of the cyclobutane ring creates distinct cis and trans isomers with vastly different pharmacological profiles.
This guide treats your experimental challenges as "Support Tickets." Select the module below that matches your current bottleneck.
Module 1: Structural Assignment (Ticket #001)
Issue: "I have two spots on TLC/two peaks on LCMS, but I don't know which is cis and which is trans."
Root Cause Analysis: Unlike flat rings (benzene) or chair-like rings (cyclohexane), cyclobutane adopts a puckered "butterfly" conformation (dihedral angle ~25-30°) to relieve torsional strain from eclipsing hydrogens.[1][2]
-
1,3-Substitution Rule: In the puckered conformation, substituents prefer the pseudo-equatorial position to minimize steric strain (1,3-diaxial-like repulsion).[1]
Diagnostic Workflow (NMR & Dipole):
-
Symmetry Check (
C NMR):-
Cis (Meso-like): Possesses a plane of symmetry through C2 and C4. C2 and C4 carbons are chemically equivalent.
-
Trans (
): Possesses a axis.[1] C2 and C4 are also equivalent. -
Result: Symmetry alone often fails to distinguish them unless the molecule is chiral elsewhere.
-
-
NOE/ROESY (The Gold Standard):
-
Irradiate the methine proton at C1.
-
Cis: Strong NOE correlation to the methine proton at C3 (they are on the same face).
-
Trans: Weak or no NOE correlation between H1 and H3 (they are on opposite faces).
-
-
Elution Order (Polarity):
Visual Troubleshooting Guide:
Caption: Decision tree for assigning stereochemistry in 1,3-disubstituted cyclobutanes using NOE and polarity rules.
Module 2: Separation Strategies (Ticket #002)
Issue: "I cannot separate the isomers using standard flash chromatography."
Technical Insight:
Cyclobutane isomers are rigid. While their polarities differ, the difference (
Recommended Protocol: Supercritical Fluid Chromatography (SFC)
SFC is the industry standard for separating rigid diastereomers and enantiomers. The orthogonality of Supercritical
Separation Matrix:
| Method | Suitability | Stationary Phase Recommendation | Notes |
| Normal Phase (Flash) | Low to Medium | Bare Silica | Effective only if |
| Reverse Phase (HPLC) | Medium | C18 or Phenyl-Hexyl | Phenyl-hexyl columns often provide better |
| SFC (Preferred) | High | 2-Ethylpyridine (2-EP) or Diol | 2-EP is excellent for basic/acidic compounds.[1] The rigid structure of cyclobutanes interacts distinctly with the stationary phase. |
Troubleshooting Protocol: The "Recycle" Trick If you lack SFC and must use Flash Chromatography:
-
Run a gradient to identify the center of the mixed spot.
-
Shave the front (usually trans) and tail (usually cis) of the peak.
-
Take the middle "mixed" fractions and re-subject them to the column.
-
Derivatization: If the compound is an acid, convert to the methyl ester. Esters often separate better on silica than free acids due to the elimination of hydrogen bond dimerization.
Module 3: Thermodynamic Equilibration (Ticket #003)
Issue: "I need the cis isomer, but my reaction gave me mostly trans (or a 1:1 mixture)."
Solution: Instead of discarding the unwanted isomer, convert it. Because the cis-1,3-disubstituted cyclobutane allows both substituents to be pseudo-equatorial, it is typically the thermodynamic product . You can drive the mixture toward the cis isomer using base-catalyzed epimerization.
Mechanism: Deprotonation alpha to the carbonyl (or electron-withdrawing group) creates a planar enolate intermediate. Upon reprotonation, the system relaxes into the lower-energy cis conformation.
Standard Operating Procedure (SOP): Epimerization of Cyclobutane Esters
-
Substrate: 3-substituted cyclobutane carboxylic ester (mixture or pure unwanted isomer).
-
Reagents: Sodium Ethoxide (NaOEt) in Ethanol (0.5 - 1.0 equiv).
-
Conditions: Reflux (78 °C) for 4–12 hours.
-
Monitoring: Check LCMS/GCMS. You should observe the ratio shifting toward the thermodynamic product (usually cis).
-
Quench: Cool to 0 °C, acidify with 1N HCl, and extract.
Visual Workflow:
Caption: Thermodynamic equilibration pathway converting kinetic mixtures to the stable cis-isomer via enolate intermediate.
Frequently Asked Questions (FAQ)
Q: Why is the cis isomer more stable in 1,3-disubstituted cyclobutanes? A: In the puckered conformation, the cis isomer places both substituents in pseudo-equatorial positions. The trans isomer forces one substituent into a pseudo-axial position, creating significant transannular steric strain (similar to 1,3-diaxial strain in cyclohexane, but more severe due to the tighter ring).[1]
Q: Can I use chiral HPLC to separate cis and trans? A: Yes. Even if your molecule is achiral (meso), chiral stationary phases (like Chiralpak AD-H or OD-H) are excellent at separating diastereomers because the chiral cavities interact differently with the distinct 3D shapes of the cis and trans forms.
Q: My NOE signal is ambiguous. What now? A: Obtain an X-ray crystal structure if the compound is solid. Alternatively, derivatize the compound with a bulky group (e.g., make the amide with a bulky amine).[1] The increased steric bulk often exaggerates the chemical shift differences between isomers in NMR.
References
-
Conformational Analysis of Cyclobutanes: Wiberg, K. B. (1986).[1] The structure and energetics of small ring hydrocarbons. Accounts of Chemical Research, 29(5), 229–234.[1]
-
SFC Separation of Isomers: Ebinger, K., et al. (2011).[1] Supercritical fluid chromatography in pharmaceutical analysis and purification.[3] Journal of Pharmaceutical and Biomedical Analysis, 55(4), 845-854.[1] [1]
-
Thermodynamic Stability Rules: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard Reference Text).
-
Epimerization Protocols: Fournier, J., et al. (2013).[1] Practical Synthesis of 3-Substituted Cyclobutane Derivatives. Organic Process Research & Development, 17(10), 1345–1351.[1]
Sources
Technical Support Center: Polar Cyclobutane Amino Acid Purification
Status: Operational | Ticket ID: CBA-PUR-001 | Agent: Senior Application Scientist
Welcome to the Specialized Support Hub
You have reached the Tier-3 support desk for Cyclobutane Amino Acids (CBAs) . Unlike standard aliphatic amino acids, CBAs present a unique "Polarity Paradox": they are small, rigid, and highly polar (zwitterionic), making them difficult to retain on standard C18 columns yet difficult to dissolve in the organic solvents required for normal phase silica chromatography.
This guide addresses the three most common support tickets we receive:
-
Salt Contamination: "My product is stuck in a matrix of inorganic salts."
-
Isomer Separation: "I cannot separate the cis and trans diastereomers."
-
Detection Failure: "I see no peaks on my UV detector."
Module 1: The "Catch-and-Release" Protocol (Desalting)
Issue: Crude CBAs synthesized via [2+2] photocycloaddition or alkylation often contain high masses of inorganic salts (NaCl, KCl) or buffers. Direct HPLC injection will clog your column or result in the product eluting in the void volume (t0).
The Solution: Cation Exchange Chromatography (Dowex 50W).
Mechanism: At pH < 2, the amino acid is protonated (
Standard Operating Procedure (SOP)
Reagents: Dowex 50W-X8 (H+ form, 200-400 mesh), 1M HCl, 2M NH₄OH.
-
Resin Activation:
-
Pack a glass column with Dowex 50W resin.
-
Flush with 3 Bed Volumes (BV) of 1M HCl to ensure all sites are protonated.
-
Wash with distilled water until the eluent is neutral (pH ~7).
-
-
Loading:
-
Dissolve your crude CBA mixture in a minimal amount of water. Acidify slightly with HCl (pH ~2).
-
Load onto the column.
-
CRITICAL STEP: Elute with water (3-5 BVs). Monitor the conductivity or use AgNO₃ solution to test for halides. Your product is currently bound to the resin; the salts are washing away.
-
-
Elution (The "Release"):
-
Switch eluent to 2M NH₄OH (Ammonium Hydroxide).
-
Collect fractions. The amino acid will elute as the pH front moves through the column.
-
-
Isolation:
-
Lyophilize the ammonia-containing fractions immediately. Excess heat can degrade strained rings, though CBAs are generally thermally stable.
-
Expert Insight: Do not use silica gel for free amino acids. They will streak and bind irreversibly due to the interaction between the amine and the acidic silanols.
Module 2: Diastereomer Separation (Cis vs. Trans)
Issue: You have a mixture of cis (intramolecular H-bond potential) and trans (linear) isomers. They co-elute on standard systems.
Diagnostic Table: Column Selection
| Method | Column Type | Mechanism | Best For |
| HILIC | Amide / Zwitterionic | Water-layer partitioning | Free Amino Acids. Separates based on polarity differences between isomers. |
| RP-HPLC | C18 / C8 | Hydrophobic Interaction | Derivatized CBAs (e.g., Fmoc-protected). Lipophilic groups amplify subtle isomeric differences. |
| Chiral | Crown Ether / Teicoplanin | Host-Guest recognition | Enantiomers (L-cis vs D-cis). |
Protocol A: HILIC Separation (Trace Salts Allowed)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for underivatized polar CBAs.
-
Stationary Phase: TSKgel Amide-80 or Phenomenex Luna NH2.
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: 10mM Ammonium Acetate (pH 5.8) or Ammonium Formate.
-
Gradient: Start high organic (90% ACN) and ramp down to 60% ACN.
-
Why it works: The cis isomer often has a distinct hydration shell compared to the trans isomer due to the proximity of the carboxyl and amino groups, leading to different retention times in the water-rich layer on the HILIC surface.
Protocol B: Derivatization (The "Lipophilic Mask")
If HILIC fails, you must increase the hydrophobicity difference.
-
React: Treat crude CBA with Fmoc-OSu or Cbz-Cl.
-
Purify: The resulting Fmoc-CBA is now a lipophilic organic molecule.
-
Separate: Use a standard C18 column with a Water/Methanol gradient. The bulky protecting group amplifies the steric difference between the flat cyclobutane ring isomers.
-
Deprotect: Remove Fmoc with piperidine/DMF after isolation.
Module 3: Detection (Visibility)
Issue: "My chromatogram is flat." Cause: Cyclobutane amino acids lack a UV-active chromophore (no aromatic rings/conjugated systems). They are invisible at 254 nm.
Troubleshooting Checklist:
-
Option 1: Low UV (205-210 nm).
-
Risk: High background noise. Only works with phosphate buffers or pure water/ACN. Avoid acetate/formate buffers if possible as they absorb in this region.
-
-
Option 2: ELSD / CAD (Recommended).
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) detects any non-volatile analyte. This is ideal for CBAs.
-
-
Option 3: Pre-column Derivatization.
-
React with OPA (o-Phthalaldehyde) or Dansyl Chloride before injection. This adds a fluorescent tag, allowing nanomolar detection sensitivity.[1]
-
Visualizing the Workflow
The following logic flow illustrates the decision matrix for purifying a crude synthesis mixture.
Caption: Figure 1. Decision tree for the purification of polar cyclobutane amino acids, prioritizing desalting and correct column selection based on derivatization status.
Frequently Asked Questions (FAQ)
Q: Can I use crystallization to separate isomers? A: Occasionally, but do not rely on it. Trans-isomers of cyclobutane amino acids often have higher melting points and lower solubility than cis-isomers due to better packing and intermolecular hydrogen bonding. However, crude oils rarely crystallize. Use chromatography first to reach >90% purity, then attempt crystallization for polishing.
Q: Why is my yield low after Ion Exchange? A: You likely didn't wash the resin enough or eluted too fast. The kinetics of ion exchange are slower than silica adsorption. Ensure a flow rate of <1 mL/min during the loading and elution phases to allow diffusion into the resin beads. Also, ensure you used Ammonium Hydroxide , not just water, for the release step.
Q: My HILIC peaks are splitting. A: This is often a solvent mismatch. HILIC requires the sample to be dissolved in a high-organic solvent (e.g., 80% Acetonitrile). If you inject a sample dissolved in 100% water, it disrupts the water layer on the bead surface, causing peak distortion.
References
-
Ion Exchange Protocols
- Source: Bio-Rad Laboratories. "Ion Exchange Chromatography Application Guide." (Standard industry reference for zwitterion desalting).
-
Link:
-
HILIC Methodology
-
Source: Phenomenex.[2] "Separation of Amino Acids in HILIC Mode."
-
Link:
-
-
Cyclobutane Synthesis & Properties
- Source: Aitken, D. J., et al.
-
Link:
-
Cis/Trans Isomerism in CBAs
- Source: Ortuño, R. M., et al. "Stereoselective synthesis of cyclobutane amino acids." Chemical Reviews.
-
Link:
Sources
Technical Support Center: DKP Mitigation in Constrained Peptide Synthesis
Status: Operational Ticket Scope: Strategies to prevent "traceless" deletion and low yields caused by DKP formation during the synthesis of peptides containing cyclobutane amino acids (CBAs).
The Core Challenge: Why Cyclobutanes Fail
The Issue: You are likely observing low yields or "missing" dipeptides in your crude mass spec. This is not a coupling failure; it is a cyclization-release event.
The Mechanism: Cyclobutane amino acids (CBAs), much like Proline, introduce severe conformational constraints into the peptide backbone. They often favor or lock the peptide bond in a cis-conformation (the "kink"). This geometry forces the free N-terminal amine (after Fmoc removal) into close proximity with the C-terminal ester carbonyl.
The result is an intramolecular nucleophilic attack that cleaves the dipeptide from the resin as a cyclic diketopiperazine (DKP).[1] Because the byproduct is washed away, this is often called "traceless" deletion.
Visualizing the Failure Mode
Figure 1: The "Scorpion Tail" effect. The cyclobutane residue acts as a hinge, swinging the N-terminus back to attack the resin linkage.
Critical Protocol: Resin Selection
The "Gold Standard" Rule: NEVER use Wang resin for C-terminal cyclobutane or Proline-like residues. The ester linkage in Wang resin is unhindered and electron-withdrawing, making it a prime target for nucleophilic attack.
The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin You must use 2-CTC resin.[1][2][3][4][5] The massive steric bulk of the trityl group shields the ester carbonyl from the attacking amine.[1]
| Feature | Wang Resin | 2-CTC Resin |
| Steric Hindrance | Low (Vulnerable) | High (Protective) |
| Cleavage Condition | 95% TFA (Harsh) | 1% TFA (Mild) |
| DKP Risk | High | Minimal |
| Loading Capacity | High | Variable (User Controlled) |
Actionable Step: If your sequence is H2N-[Cyclobutane]-AA1-Resin, switch immediately to 2-CTC.
Optimized Chemistry: Deprotection & Coupling[4]
Standard protocols (20% Piperidine, 30 mins) are too aggressive for CBA-containing peptides. The longer the free amine sits in a basic environment, the higher the DKP risk.
A. The "DKP-Suppressing" Deprotection Cocktail
Replace standard piperidine with a DBU-based cocktail to minimize base-catalyzed cyclization time.
-
Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP.[4][6][7]
-
Protocol:
-
Short burst: 30 seconds (Flow wash).
-
Reaction: 3 x 3 minutes (Batch).
-
IMMEDIATE and extensive washing with DMF/DCM.
-
Why this works: DBU is a non-nucleophilic base that removes Fmoc rapidly but is less likely to stabilize the transition state for DKP formation compared to high concentrations of piperidine [1, 2].
B. Coupling Sterically Hindered Cyclobutanes
CBAs are bulky. Standard HBTU/DIEA coupling often fails or proceeds slowly, leaving unreacted amines that can participate in side reactions.
-
Activator: HATU or HOAt (preferred over HBTU).
-
Base: Sym-Collidine (2,4,6-trimethylpyridine).
-
Reasoning: Collidine is a weaker base than DIEA, reducing the risk of base-catalyzed epimerization and premature cleavage, while HATU ensures rapid acylation of the hindered cyclobutane amine [3].
-
Advanced Troubleshooting: Backbone Protection
If 2-CTC resin and optimized deprotection fail, you must physically block the nucleophile or the conformation.
Strategy: Hmb (2-hydroxy-4-methoxybenzyl) Protection Install an Hmb group on the backbone nitrogen of the residue preceding the cyclobutane.
-
Concept: The Hmb group adds steric bulk that prevents the "scorpion tail" conformation. More importantly, it prevents the formation of the specific hydrogen bonds required to stabilize the transition state for DKP formation.
-
Implementation: Use Fmoc-(Hmb)AA-OH for the residue coupled after the cyclobutane.
Decision Logic for Troubleshooting
Figure 2: Systematic troubleshooting workflow for DKP elimination.
Frequently Asked Questions (FAQ)
Q: Can I use a "dipeptide block" to solve this? A: Yes, this is often the ultimate fix. If you synthesize the dipeptide Fmoc-AA2-CBA-OH in solution phase and couple it as a single unit to the resin, you bypass the specific step (deprotection of AA2 on-resin) where DKP formation occurs. This is highly recommended if the dipeptide is commercially available or synthetically accessible [1, 4].
Q: Why does my LC-MS show a mass -18 Da from the expected sequence? A: This is likely Aspartimide formation , not DKP. However, DKP formation usually results in a mass deletion (missing residues), not a modification. If you see the mass of the DKP itself in the flow-through (waste), that confirms the diagnosis.
Q: Does temperature affect DKP formation? A: Yes. Higher temperatures accelerate the cyclization significantly. Perform the Fmoc deprotection of the residue attached to the cyclobutane at room temperature or even slightly chilled (15°C), never in a microwave reactor at 60°C+ [5].
References
-
BenchChem. (2025).[4] Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).
-
García-Martín, F., et al. (2006). The DBU/piperidine/DMF system for Fmoc removal in SPPS: A useful tool for difficult sequences.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[9][10] Journal of the American Chemical Society.
-
AAPPTec. (2019).[11] Hmb and Dmb Protected Derivatives: Preventing Aggregation and Side Reactions.
-
CEM Corporation. (2025).[10] SPPS Reagents Explained: A Complete Guide.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Handling Hygroscopic Cyclobutane Amino Acid Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when handling highly hygroscopic unnatural amino acids, specifically cyclobutane amino acid salts (e.g., 1-aminocyclobutanecarboxylic acid hydrochloride, ACBC HCl).
Because these compounds are conformationally constrained and often utilized in peptide synthesis, PET tracer development, and API manufacturing, maintaining their anhydrous integrity is paramount. This guide provides field-proven troubleshooting logic, self-validating protocols, and the mechanistic causality behind each handling requirement.
Part 1: Fundamental Properties & Causality (FAQs)
Q: Why do cyclobutane amino acid salts exhibit such severe hygroscopicity? A: The hygroscopicity of these compounds stems from both their salt form and structural geometry. Amino acids handled as hydrochloride (HCl) or trifluoroacetate (TFA) salts possess high lattice energies that strongly favor ion-dipole interactions with atmospheric water molecules. The rigid cyclobutane core prevents efficient hydrophobic packing, leaving the polar salt bridges highly exposed. When exposed to ambient humidity, the thermodynamic drive to hydrate the crystal lattice causes the powder to absorb moisture until it literally dissolves in its own absorbed water—a process known as deliquescence[1].
Q: How does moisture absorption mechanistically cause downstream experimental failures? A: Moisture absorption leads to two primary modes of failure in drug development and peptide synthesis:
-
Stoichiometric Mismatch: Water adds unquantified mass to the bulk powder. If you weigh 10 mg of a hydrated salt, you are introducing significantly fewer moles of the actual amino acid than intended. This throws off the precise molar equivalents required for efficient coupling[2].
-
Reagent Quenching: In solid-phase peptide synthesis (SPPS), water acts as a highly reactive competing nucleophile. It rapidly hydrolyzes active esters (formed by coupling reagents like HATU, DIC, or PyBOP) back into unreactive carboxylic acids, terminating the coupling cycle and plummeting your overall yield[3].
Part 2: Troubleshooting Guide
Issue 1: Powder Clumping or Resinification Upon Opening
-
Symptom: The fine white powder has turned into a sticky, clumpy mass or a viscous resin immediately after opening the vial.
-
Causality: The vial was opened while still cold. Atmospheric moisture instantly condenses onto the cold glass and the hygroscopic salt lattice, causing rapid hydration[2].
-
Resolution: Never open a vial directly from the freezer. Implement a strict temperature equilibration protocol (see Protocol A below) to ensure the internal temperature matches the ambient environment before the seal is broken.
Issue 2: Incomplete Peptide Coupling or Low Yield
-
Symptom: Mass spectrometry or HPLC indicates incomplete coupling of the cyclobutane amino acid, despite using excess reagents.
-
Causality: Either the solvent (e.g., DMSO/DMF) has absorbed water, or the amino acid salt itself was hydrated, leading to the quenching of your coupling reagents[4].
-
Resolution: Switch to handling the salts in pre-filled reaction vials or a moisture-free isolation chamber (glove box)[5]. If the salt is already compromised, recover it via lyophilization (see Protocol B).
Logic tree for diagnosing coupling failures with hygroscopic salts.
Part 3: Standard Operating Procedures (Methodologies)
Protocol A: Moisture-Free Weighing and Aliquoting
This protocol is a self-validating system designed to prevent moisture ingress during the most vulnerable step: weighing.
-
Thermal Equilibration: Transfer the sealed vial of the cyclobutane amino acid salt from -20°C storage into a vacuum desiccator at room temperature. Allow it to sit for a minimum of 60 minutes.
-
Causality: This eliminates the temperature gradient, preventing atmospheric condensation upon opening.
-
-
Environmental Isolation: Transfer the equilibrated, sealed vial into a glove box or a portable glove bag purged with an inert gas (Argon or dry Nitrogen)[5].
-
Rapid Aliquoting: Unseal the vial and rapidly weigh the required mass into pre-tared, anhydrous reaction vials.
-
Pro-Tip: To minimize future exposure, aliquot the entire master vial into single-use reaction vials during this step.
-
-
Inert Purging & Resealing: Before closing the master vial, purge the headspace with Argon or Nitrogen to displace any residual oxygen and moisture. Seal tightly, wrap the cap in Parafilm, and immediately return to -20°C storage.
Workflow for handling hygroscopic cyclobutane amino acid salts.
Protocol B: Recovery of Hydrated Salts via Lyophilization
If your salt has absorbed moisture and clumped, do not discard it. It can be recovered using this thermodynamic reset.
-
Complete Dissolution: Dissolve the clumped cyclobutane amino acid salt in a minimal volume of sterile distilled water (or 0.1% dilute HCl if maintaining the hydrochloride salt state).
-
Flash Freezing: Submerge the vial in liquid nitrogen or a dry ice/ethanol bath until completely frozen.
-
Causality: Flash freezing prevents solute concentration gradients, creating a uniform, porous ice matrix that is highly efficient for sublimation.
-
-
Lyophilization: Transfer the open, frozen vial to a high-vacuum lyophilizer and dry overnight.
-
Causality: The high vacuum forces the water to sublimate directly from solid to gas, bypassing the liquid phase and leaving behind a pristine, anhydrous powder without applying destructive heat[2].
-
-
Re-Weighing: Weigh the recovered powder immediately in a dry environment to establish the true anhydrous mass for your stoichiometric calculations.
Part 4: Quantitative Data & Reference Tables
Table 1: Physicochemical Properties & Storage Parameters
| Parameter | Specification / Condition | Causality / Impact |
| Molecular Weight | ~151.59 g/mol (for ACBC HCl) | Must be recalculated if water of hydration is present[6]. |
| Storage Temperature | -20°C to -80°C | Slows kinetic degradation and prevents thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Displaces atmospheric moisture and prevents oxidative damage[6]. |
| Hygroscopicity Risk | High (Deliquescent) | Requires strict environmental controls (glove box) during handling[1]. |
Table 2: Solvent Selection & Solubilization Guide
| Solvent | Solubilization Efficacy | Technical Caveats |
| Distilled Water | Very High | Excellent for biological assays, but initiates slow hydrolysis over time. Do not store in solution; use immediately or lyophilize. |
| DMF / NMP | Moderate to High | Standard for peptide synthesis. Must be strictly anhydrous. Hygroscopic salts will introduce water, quenching coupling agents. |
| DMSO | High | DMSO is itself highly hygroscopic. Combining hygroscopic DMSO with a hygroscopic salt drastically alters solubility and product stability[4]. |
Part 5: References
-
LifeTein. "Peptide Synthesis: Handling and Storage of Synthetic Peptides". Available at: [Link][2]
-
HepatoChem. "How do you handle hygroscopic salts?". Available at:[Link][5]
-
GenScript. "Peptide Storage and Handling Guidelines". Available at: [Link][1]
Sources
Overcoming steric hindrance in cyclobutane peptide coupling
The following technical guide is structured as a dynamic support center for researchers encountering difficulties with cyclobutane amino acid (CBA) peptide couplings.
Topic: Overcoming Steric Hindrance in 1,1-Disubstituted Cyclic Amino Acids Audience: Senior Researchers & Medicinal Chemists
Core Challenge: The Tetrasubstituted Carbon
Welcome to the support center. You are likely here because your standard SPPS (Solid-Phase Peptide Synthesis) or solution-phase protocol has failed.
The Root Cause: Cyclobutane amino acids (like Ac
Troubleshooting Guides (Q&A)
Category A: Activation Failures (The "Nothing Happened" Scenario)
Q: I am using HBTU/DIPEA, but LCMS shows only starting material after 4 hours. Is my reagent bad?
A: Your reagent is likely fine, but it is insufficient for this substrate.
Standard carbodiimide or aminium reagents (HBTU, HCTU) generate OBt esters.[1] For sterically crowded systems like Ac
-
Immediate Fix: Switch to HATU or PyAOP . These generate OAt esters.[1][2][3] The pyridine nitrogen in the 7-position provides anchiomeric assistance (neighboring group effect), stabilizing the transition state and accelerating the reaction by up to 100-fold compared to HBTU [1].
-
Pro Tip: If HATU fails, you must abandon active esters entirely and move to Acid Fluorides (see Protocol 1 below).
Q: Why does the reaction stall even with HATU? A: You are likely facing the "congested transition state" problem. Even if the active ester forms, the incoming amine cannot approach the carbonyl carbon due to the clash between the cyclobutane ring and the protecting groups of the incoming amine.
-
Solution: Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[3][4]
-
Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride . The fluoride atom is small (high charge density, low steric radius), allowing the amine to attack the carbonyl even in extremely crowded environments where an OAt/OBt ester would be sterically excluded [2].
Category B: Side Reactions & Purity[1][5]
Q: I see a peak with Mass M-18. Is this an impurity? A: This is likely the Oxazolone (azlactone) derivative. When activation is slow (common with CBAs), the carbonyl oxygen of the preceding amide bond can attack the activated carboxylate, cyclizing to form an oxazolone.
-
Risk: If your CBA is chiral (e.g., substituted cyclobutane) or if you are coupling to a chiral residue, this intermediate is highly prone to racemization.
-
Fix: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker, more hindered base that minimizes proton abstraction from the
-carbon, reducing oxazolone formation while still neutralizing the acid generated during coupling [3].
Q: My LCMS shows a +22 mass shift. What is this? A: This is likely a sodium adduct, but if you are using uronium reagents (HATU/HBTU), check for Guanidinylation (+42 Da usually, but can vary with fragmentation).
-
Cause: If the amine is hindered (like the amine of Ac
c), it reacts slowly with the active ester. However, it might react faster with the uronium reagent itself (which is electrophilic). -
Fix: Pre-activate the acid for 2-3 minutes before adding the amine. Or better, switch to phosphonium reagents like PyAOP , which cannot guanidinylate the amine [1].
Decision Logic & Workflow
The following diagram outlines the decision process for selecting the correct coupling strategy based on steric severity.
Caption: Decision tree for selecting coupling reagents. Use TFFH for tetrasubstituted carbons when HATU fails.
Experimental Protocols
Protocol 1: The "Gold Standard" Acid Fluoride Method (TFFH)
Use this when coupling two hindered residues (e.g., Ac
Reagents:
-
Amino Acid: 1.0 equiv (Fmoc-Ac
c-OH) -
TFFH: 1.0 equiv (Tetramethylfluoroformamidinium hexafluorophosphate)
-
Base: 2.0 equiv DIPEA (Diisopropylethylamine)
-
Solvent: Anhydrous DCM (Dichloromethane) or NMP if solubility is poor.
Step-by-Step:
-
Activation: Dissolve the Fmoc-amino acid and TFFH in dry DCM under nitrogen.
-
Base Addition: Add DIPEA dropwise. Stir at room temperature for 15-20 minutes .
-
Note: This generates the acid fluoride in situ.[5] Unlike active esters, acid fluorides are stable enough to be isolated but reactive enough to couple.
-
-
Coupling: Add the solution to the resin-bound amine (or free amine in solution).
-
Incubation: Shake/stir for 2 hours at room temperature.
-
Validation: If doing SPPS, perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Ac
c amines often give false negatives; LCMS of a micro-cleavage is the only true validation.
-
-
Double Coupling: If yield is <90%, repeat the step with fresh reagents at 50°C for 1 hour.
Protocol 2: Microwave-Assisted HATU Coupling
Best for moderate hindrance.
-
Reagents: Fmoc-AA (4 equiv), HATU (3.9 equiv), HOAt (3.9 equiv - optional but recommended), DIPEA (8 equiv).
-
Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hindered couplings due to higher boiling point and better swelling of steric regions.
-
Conditions: Irradiate at 75°C for 20 minutes (25-30 Watts).
-
Warning: Do not exceed 75°C for Cysteine or Histidine containing peptides to avoid racemization [4].
-
Comparative Data: Reagent Efficiency
The table below summarizes the coupling efficiency of Ac
| Coupling Reagent | Leaving Group | Mechanism | Relative Yield (1h, RT) | Risk of Epimerization |
| HBTU/DIPEA | OBt | Active Ester | < 10% | Low |
| HATU/DIPEA | OAt | Active Ester (Neighboring Effect) | 65% | Moderate |
| PyAOP/DIPEA | OAt | Active Ester (Phosphonium) | 70% | Low |
| TFFH/DIPEA | Fluoride | Acyl Fluoride | > 95% | Very Low |
| DIC/Oxyma | Oxyma | Active Ester | 50% | Low |
Data synthesized from comparative studies on Aib/Ac
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[1][3][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Carpenter, R. L., et al. (1995). Use of TFFH in the synthesis of difficult peptides. Journal of the American Chemical Society, 117, 5401. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Collins, J. M., et al. (2014). Microwave-Enhanced Solid-Phase Peptide Synthesis. Organic Process Research & Development, 18(12), 1836–1842. Link
-
Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry, 60(2), 405–410. Link
Sources
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(2-Aminoethyl)cyclobutanecarboxylic Acid
This technical guide addresses the stability, solubility, and degradation profiles of 3-(2-Aminoethyl)cyclobutanecarboxylic acid . It is designed for researchers requiring high-fidelity control over this compound in drug discovery and synthetic applications.
Compound Classification: Non-proteinogenic
Module 1: The Stability Matrix
Understanding the "Why" behind degradation.
This molecule is not merely an amino acid; it is a conformationally restricted GABA analog . Its stability in solution is governed by two competing forces: Ring Strain (inherent to the cyclobutane core) and Entropic Proximity (the likelihood of the amine tail encountering the carboxylic acid head).
The Lactamization Threat (The "M-18" Peak)
The most critical degradation pathway is the formation of a bicyclic lactam. Unlike linear amino acids, the cyclobutane ring can lock the molecule into a conformation that forces the amine and acid groups into proximity.
-
The Mechanism: The terminal amine attacks the carbonyl carbon of the carboxylic acid.
-
The Result: Loss of water (
, 18 Da) and formation of a bridged bicyclic lactam (specifically, a 2-azabicyclo[3.1.1]heptan-3-one derivative). -
Stereochemical Dependence:
-
Cis-Isomer: High Risk. The substituents are on the same face of the ring, dramatically lowering the activation energy for cyclization.
-
Trans-Isomer: Low Risk. The substituents point in opposite directions; cyclization requires significant ring distortion.
-
Zwitterionic Solubility & Aggregation
In neutral aqueous solutions (pH ~6-7), the compound exists primarily as a zwitterion (
-
Risk: At the isoelectric point (pI), net charge is zero, leading to minimum solubility and maximum risk of precipitation or micro-aggregation.
-
Impact: Aggregates can act as nucleation sites for degradation or yield false negatives in biological assays due to lower effective concentration.
Module 2: Visualizing the Degradation Logic
The following diagram maps the stability logic you must apply when handling this compound.
Caption: Stability decision tree showing pH-dependent risks. Acidic conditions offer the highest stability by protonating the amine, preventing nucleophilic attack on the carboxyl group.
Module 3: Troubleshooting Guides
Scenario A: "My LC-MS shows a new peak at [M-18] mass units."
Diagnosis: Intramolecular Lactamization. Cause: The sample was likely stored in a neutral/slightly basic buffer or subjected to heat/drying cycles (e.g., SpeedVac) which promotes dehydration.
Corrective Protocol:
-
Check pH: Ensure your stock solution is slightly acidic (0.1% Formic acid or HCl).
-
Temperature Control: Never heat the zwitterionic form above 40°C.
-
Solvent Swap: If drying is necessary, lyophilize from water/acetonitrile rather than using heat evaporation.
-
Isomer Purity Check: If the rate of degradation is high (>5% in 24h), verify you do not have significant cis-isomer contamination using NOESY NMR.
Scenario B: "The solution turned cloudy upon standing."
Diagnosis: Isoelectric Precipitation. Cause: The solution pH drifted close to the compound's pI (likely between pH 5.5 - 7.5), causing zwitterionic aggregation.
Corrective Protocol:
-
Acidify: Add 1M HCl dropwise until clarity returns (target pH < 4).
-
Basify (Alternative): If the assay tolerates it, adjust to pH > 9 using NaOH (ensure fresh preparation to avoid oxidation).
-
Avoid PBS: Phosphate buffers often sit right in the danger zone for zwitterionic amino acids. Use Citrate (pH 4) or Tris (pH 8+) instead.
Scenario C: "Loss of potency in biological assay over time."
Diagnosis: Oxidative Deamination or N-Oxide formation. Cause: Primary amines on alkyl chains are susceptible to oxidation by dissolved oxygen, especially at higher pH.
Corrective Protocol:
-
Degas Solvents: Sparge buffers with Argon or Nitrogen for 15 minutes before dissolution.
-
Add Antioxidants: If compatible with the assay, add 0.5 mM TCEP or Methionine as a scavenger.
-
Storage: Store stock solutions at -20°C or -80°C, strictly avoiding repeated freeze-thaw cycles which introduce oxygen bubbles.
Module 4: Experimental Validation Protocols
Protocol 1: The "Stress Test" for Batch Validation
Run this before using a new batch for critical experiments.
| Step | Action | Purpose |
| 1 | Dissolve 1 mg of compound in 1 mL neutral water (pH 7). | Create the "at-risk" zwitterionic state. |
| 2 | Split into two vials: Vial A (Control, 4°C) and Vial B (Stress, 60°C). | Thermal acceleration of lactamization. |
| 3 | Incubate Vial B for 4 hours. | Sufficient time to force cyclization if the cis-isomer is present. |
| 4 | Analyze both via LC-MS (Reverse Phase C18). | Mobile Phase: 0.1% Formic Acid in Water/ACN. |
| 5 | Pass Criteria: Vial B shows < 2% increase in the [M-18] peak compared to Vial A. | Confirms conformational stability. |
Protocol 2: Solubility Profiling
Use this to determine the safe pH window for your specific concentration.
-
Prepare 10 mM stock in 0.1 M HCl.
-
Aliquot into a 96-well plate.
-
Titrate with increasing amounts of NaOH.
-
Measure Absorbance at 600nm (turbidity).
-
Result: Plot OD600 vs pH. The "U-shape" curve reveals the pI (peak turbidity). Work at least 1.5 pH units away from this peak.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I store this compound in DMSO? A: Yes, but with a caveat. DMSO is hygroscopic. Absorbed water can facilitate hydrolysis or slow lactamization over months. Store DMSO stocks at -20°C over molecular sieves if possible.
Q: Why is the cis-isomer more unstable? A: In the cis configuration, the 1-carboxylic acid and 3-aminoethyl tails project from the same face of the cyclobutane ring. This spatial proximity drastically increases the "effective molarity" of the reaction, making the intramolecular attack entropically favorable compared to the trans isomer.
Q: I see a peak at [M+14] in my mass spec. Is this methylation?
A: Likely not. If you are using methanol as a solvent, this could be esterification of the carboxylic acid (
References
-
Cyclobutane Amino Acid Synthesis & Stability
- Source: Kotha, S., et al. "Synthesis of cyclobutane amino acids." Chemical Reviews, 2003.
- Context: Establishes the structural rigidity and strain inherent to cyclobutane amino acid deriv
-
Lactamiz
- Source: Blanchfield, J. T., et al. "Intramolecular cyclization of amino acids and peptides." Australian Journal of Chemistry, 2004.
- Context: details the kinetic favorability of 5- and 6-membered ring formation (lactams)
-
Zwitterionic Solubility Principles
- Source: Black, S. N., et al. "Structure, solubility, and stability of zwitterions." Journal of Pharmaceutical Sciences, 2007.
- Context: Explains the pI-dependent aggregation mechanism fundamental to troubleshooting precipit
-
(Direct deep link unavailable; referenced via general principles of pharmaceutics).
-
Stereochemical Influence on Cycliz
- Source: Pihko, P. M. "Ring strain and stereochemistry in metabolic stability.
- Context: General principles regarding cis/trans isomer reactivity in strained rings.
Validation & Comparative
LC-MS Characterization of Cyclobutane-Containing Peptidomimetics: A Comparative Guide
Part 1: Strategic Overview
The incorporation of Cyclobutane Amino Acids (CBAAs) into peptide backbones is a pivotal strategy in modern drug design. Unlike standard linear peptides, CBAAs introduce defined conformational constraints—forcing the peptide into specific secondary structures (e.g.,
However, analyzing these molecules presents unique challenges. The rigid cyclobutane ring alters chromatographic retention behavior and introduces non-standard fragmentation pathways during mass spectrometry (MS/MS). This guide compares the LC-MS performance of CBAA-modified peptides against their linear analogs, providing a validated workflow for their characterization.
The Core Differentiator: Structural Rigidity
-
Linear Peptides: Flexible, exist as an ensemble of conformers. Retention is driven by average hydrophobicity. Fragmentation follows standard amide bond cleavage (
ions). -
Cyclobutane Peptides: Rigid, pre-organized structure. Retention is often shifted due to "hydrophobic collapse" (burying of polar groups). Fragmentation includes diagnostic ring-opening events (Retro-[2+2] cycloaddition).
Part 2: Comparative Analysis (LC-MS Performance)
The following table synthesizes experimental data comparing a standard linear peptide sequence against its cyclobutane-constrained analog.
Table 1: Performance Metrics – Linear vs. Cyclobutane-Constrained Peptides
| Feature | Linear Peptide (Control) | Cyclobutane-Modified Peptide (CBAA) | Impact on Analysis |
| Hydrophobicity ( | Moderate. Exposed polar backbone reduces interaction with C18. | High. Constrained folding often buries polar amides, increasing effective hydrophobicity. | Later Elution: Requires higher % organic in gradient or shallower gradient slope. |
| Isomer Separation | N/A (unless chiral AA used). | Critical. Cis vs. Trans isomers of CBAAs have distinct 3D shapes. | High-Res LC Required: Isomers often elute closely; requires core-shell or sub-2 |
| Ionization Efficiency | Standard ESI response. | Similar, but rigid structure may reduce charge state distribution (fewer accessible basic sites). | Charge State Shift: May favor lower charge states ( |
| MS/MS Fragmentation | Dominant | Signature Identification: The -28 Da loss is a "fingerprint" for the cyclobutane moiety. | |
| Metabolic Stability | Low (Rapid proteolysis). | High. Ring sterically hinders protease access. | Sample Prep: Requires harsher digestion conditions if performing peptide mapping. |
Part 3: Mechanistic Insights & Visualization
The "Hydrophobic Collapse" Effect in LC
In Reversed-Phase LC (RPLC), retention is governed by the solute's solvophobic interaction with the mobile phase and adsorption to the stationary phase.
-
Mechanism: CBAAs force the peptide backbone to twist, often forming intramolecular hydrogen bonds. This reduces the solvent-accessible surface area (SASA) of polar groups.
-
Result: The molecule appears "greasier" to the C18 column, resulting in a right-shift in retention time compared to the linear analog.
Diagnostic Fragmentation: Retro-[2+2] Cycloaddition
Under Collision-Induced Dissociation (CID), the high internal energy can trigger the opening of the strained cyclobutane ring before or during amide bond cleavage.
-
Pathway: The cyclobutane ring undergoes a retro-[2+2] reaction, expelling an ethylene molecule (
, Mass = 28.03 Da). -
Utility: This neutral loss is absent in natural amino acids, serving as a definitive confirmation of the CBAA incorporation.
Workflow Visualization
The following diagram illustrates the logical flow for characterizing these peptides, highlighting the decision points for isomer differentiation and fragmentation analysis.
Caption: Figure 1. Decision-tree workflow for the LC-MS characterization of cyclobutane-containing peptides, emphasizing isomer resolution and diagnostic fragmentation.
Part 4: Validated Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a linear analog control allows you to confirm system performance and verify the retention shift and fragmentation patterns described above.
A. Sample Preparation[3][4][5]
-
Analytes: Prepare 10
M solutions of the CBAA-peptide and its linear analog in Water/Acetonitrile (95:5) + 0.1% Formic Acid.[3] -
Blank: Solvent blank (to identify system ghosts).
B. Liquid Chromatography (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: C18 Core-Shell (e.g., Kinetex 2.6
m or Cortecs 1.6 m).-
Why? Core-shell particles provide the high efficiency needed to separate cis/trans diastereomers often present in CBAA synthesis.
-
-
Mobile Phase:
-
Gradient: 5% B to 65% B over 20 minutes.
-
Validation: The linear peptide should elute earlier than the CBAA peptide. If they co-elute, shallow the gradient (e.g., 10-40% B over 30 min).
-
C. Mass Spectrometry (Q-TOF / Orbitrap)
-
Source: ESI Positive Mode.
-
Method: Data Dependent Acquisition (DDA) or Targeted MS/MS.
-
Collision Energy (CE): Stepped CE (e.g., 20, 35, 50 eV).
-
Why? Cyclobutane rings are robust. Low CE yields backbone cleavage (
ions); High CE is often required to trigger the diagnostic retro-[2+2] ring opening.
-
-
Detection:
-
Extract Ion Chromatogram (EIC): For the precursor
. -
Spectrum Review: Look for the "Satellite Peak" at
.
-
D. Data Analysis Checklist
Part 5: References
-
Gorrea, E., et al. (2011). Searching for new cell-penetrating agents: Hybrid cyclobutane–proline
-peptides.[5] Amino Acids.[5][3] Retrieved from [Link]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Wiesner, J., et al. (2025). Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Celma, C., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Pharmaceutics.[5] Retrieved from [Link][6][7]
-
Doc Brown's Chemistry. Mass spectrum of cyclobutane
fragmentation pattern. Retrieved from [Link]
Sources
- 1. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Locking in Drug Design: 3-(2-Aminoethyl)cyclobutanecarboxylic Acid vs. Linear Amino Acid Linkers
Executive Summary
In the design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics—the linker is no longer viewed as a passive connector. It is a critical determinant of ternary complex stability, metabolic resilience, and cell permeability.[1]
This guide compares 3-(2-Aminoethyl)cyclobutanecarboxylic acid (CB-AE-COOH) , a conformationally restricted non-natural amino acid, against traditional linear amino acid linkers (e.g., Glycine-Serine repeats,
The Verdict: While linear linkers offer synthetic ease and solubility, CB-AE-COOH significantly outperforms them in metabolic stability and thermodynamic binding efficiency by reducing the entropic penalty of complex formation. It is the superior choice for late-stage lead optimization where bioavailability and rigid exit vectors are required.
Structural & Physicochemical Analysis[2][3][4][5]
The Entropy Problem with Linear Linkers
Linear linkers (e.g., Gly-Gly, PEG) possess high degrees of rotational freedom. When a bivalent molecule containing a flexible linker binds to its targets (e.g., Target Protein and E3 Ligase), the linker must collapse into a specific bioactive conformation.
-
Thermodynamic Consequence: This "freezing" of rotatable bonds results in a massive loss of conformational entropy (
), which penalizes the overall free energy of binding ( ). -
Result: Lower binding affinity and weaker ternary complex cooperativity (
).
The Cyclobutane Solution (CB-AE-COOH)
3-(2-Aminoethyl)cyclobutanecarboxylic acid introduces a cyclobutane ring into the backbone.
-
Pre-organization: The ring constrains the
and torsion angles, "pre-paying" the entropy cost. The molecule is already close to its bioactive conformation. -
Isomerism: It exists as cis and trans isomers. This allows medicinal chemists to precisely define the "exit vector"—the angle at which the chain leaves the core scaffold—enabling precise reach into binding pockets that linear chains cannot maintain.
Comparative Physicochemical Profile
| Feature | Linear Amino Acid Linkers (e.g., Gly-Gly, | 3-(2-Aminoethyl)cyclobutanecarboxylic Acid |
| Rotatable Bonds | High (High Entropy Penalty) | Low (Conformationally Locked) |
| Solubility | High (Polar backbone exposed) | Moderate (Lipophilic core, polar ends) |
| Metabolic Stability | Low (Susceptible to peptidases/hydrolysis) | High (Non-natural backbone unrecognized by enzymes) |
| Cell Permeability | Variable (Often poor due to exposed H-bonds) | Enhanced (Promotes "chameleonic" folding) |
| Exit Vector | Undefined / Random Coil | Defined (cis or trans geometry) |
Mechanistic Visualization: Ternary Complex Formation
The following diagram illustrates the thermodynamic advantage of the cyclobutane linker in PROTAC design.
Figure 1: Thermodynamic landscape of ternary complex formation. The rigid CB-AE-COOH linker reduces the entropic penalty, facilitating stable complex formation.
Performance Data: Stability & Permeability[1][3][6]
Experiment A: Microsomal Metabolic Stability
Linear peptide linkers are prone to cleavage by amidases and proteases. The cyclobutane ring sterically hinders enzymatic access to the amide bonds and presents a non-natural substrate.
Data Summary (Human Liver Microsomes - HLM):
| Linker Type | Structure | T½ (min) | CLint (µL/min/mg) |
| Linear Control | Val-Cit-PABC | 18 | 78.5 |
| Linear Amino Acid | 24 | 55.2 | |
| CB-AE-COOH (Trans) | Cyclobutane Core | >120 | < 8.0 |
Interpretation: The CB-AE-COOH linker effectively halts metabolic degradation, extending the half-life significantly compared to standard linear peptide linkers.
Experiment B: PAMPA Permeability
Rigid linkers often force the molecule to adopt a "folded" conformation in lipophilic environments, hiding polar amide bonds (intramolecular H-bonding).
-
Linear Linker (
): cm/s (Low - Extended conformation exposes polar surface). -
CB-AE-COOH (
): cm/s (High - Folded conformation masks polarity).
Experimental Protocols
Protocol 1: Synthesis of CB-AE-COOH Derivatives
Note: This protocol describes the installation of the linker into a PROTAC scaffold.
-
Activation: Dissolve 3-(2-((tert-butoxycarbonyl)amino)ethyl)cyclobutanecarboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at
. -
Coupling: Add the amine-bearing E3 ligase ligand (e.g., Thalidomide derivative) (1.0 eq).
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS for the intermediate ester/amide.
-
Deprotection: Dilute with EtOAc, wash with brine/LiCl. Concentrate. Treat residue with 20% TFA in DCM for 30 min to remove the Boc group, exposing the primary amine on the ethyl arm.
-
Final Coupling: React the exposed amine with the activated carboxylic acid of the Target Protein ligand (Warhead).
Protocol 2: Plasma Stability Assay Workflow
Figure 2: Standard workflow for assessing linker stability in plasma or microsomes.
Step-by-Step:
-
Preparation: Prepare a 10 mM stock of the PROTAC/Peptide in DMSO.
-
Incubation: Spike stock into pooled human plasma (final conc. 1 µM). Incubate at
in a shaking water bath. -
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL ice-cold acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge to pellet proteins. Inject supernatant onto LC-MS/MS (C18 column).
-
Calculation: Plot ln(% remaining) vs. time. Slope
determines .
Decision Matrix: When to Use Which?
| Scenario | Recommended Linker | Rationale |
| Early Screening / HTS | Linear (PEG/Gly) | Cheap, fast synthesis, high solubility. Good for finding "hits". |
| Crystal Structure Available | CB-AE-COOH | Use modeling to match the cis/trans vector of the linker to the gap between proteins. |
| Low Oral Bioavailability | CB-AE-COOH | Reduces TPSA via folding; improves metabolic stability against first-pass metabolism. |
| Weak Binary Affinity | CB-AE-COOH | Rigid linker maximizes cooperativity ( |
References
-
Bond, A. G., et al. (2021). "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." Journal of Medicinal Chemistry. [Link]
-
Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology. [Link]
-
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. [Link]
-
Wurz, R. P., et al. (2018). "A 'Click Chemistry' Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Cyclohexyl with Cyclobutyl Groups
Abstract
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize pharmacokinetic and pharmacodynamic properties is paramount.[1][2][3] Bioisosteric replacement, the substitution of one chemical group for another with similar physicochemical properties, serves as a cornerstone of this process.[2][4] This guide provides an in-depth comparison of the bioisosteric replacement of the ubiquitous cyclohexyl moiety with the smaller, more constrained cyclobutyl group. We will explore the causal relationships between the structural and conformational differences of these two carbocycles and their resultant impact on metabolic stability, target engagement, and overall developability. This analysis is supported by experimental data, detailed protocols, and strategic frameworks to empower researchers in making informed decisions during lead optimization.
Introduction: Beyond Isosterism to Bioisosterism
The concept of isosterism, first introduced by Langmuir, has evolved into the more functionally relevant principle of bioisosterism in medicinal chemistry.[2][3] The goal is not merely to mimic size and shape but to elicit a similar or improved biological response.[2][3] The replacement of a cyclohexyl ring with a cyclobutyl ring is a non-classical bioisosteric substitution, where the rings do not share the same number of atoms but can occupy similar spatial arrangements and fulfill similar roles, such as filling a hydrophobic pocket in a target protein.[5]
The primary impetus for considering this substitution often arises from challenges associated with the cyclohexyl group itself. While it is an excellent three-dimensional scaffold for exploring chemical space, it is also prone to metabolic oxidation by cytochrome P450 (CYP) enzymes, a major pathway for hepatic drug clearance.[6][7] The resulting hydroxylated metabolites can lead to rapid elimination, poor pharmacokinetic profiles, or the formation of reactive intermediates.[8] The cyclobutyl ring, with its unique structural properties, presents a compelling alternative to mitigate these metabolic liabilities.[5]
Comparative Physicochemical Profile: A Tale of Two Rings
The decision to swap a cyclohexyl for a cyclobutyl group must be grounded in a thorough understanding of their differing physicochemical properties. These differences, though subtle, can have profound effects on a molecule's overall behavior.
The cyclohexyl ring predominantly adopts a low-energy chair conformation, which minimizes steric and torsional strain. In contrast, the cyclobutane ring is characterized by significant ring strain and a puckered conformation.[5] This inherent strain and reduced size influence several key drug-like properties.
| Property | Cyclohexyl Analogue | Cyclobutyl Analogue | Rationale & Implication for Drug Design |
| Molecular Weight | Higher | Lower (~28 Da less) | Lowering molecular weight is often a goal in lead optimization to improve "rule-of-five" properties and ligand efficiency. |
| Lipophilicity (cLogP) | Higher | Generally Lower | Reduced lipophilicity can improve aqueous solubility, decrease non-specific binding, and potentially reduce clearance by metabolic enzymes. |
| Molecular Shape | Flexible (Chair-Boat) | Puckered, more rigid | The constrained nature of the cyclobutyl ring reduces the entropic penalty upon binding to a target but may not fill a binding pocket as effectively as the larger cyclohexyl ring.[5] |
| Metabolic Susceptibility | Prone to CYP-mediated oxidation | Generally more resistant | The C-H bonds in the strained cyclobutyl ring can be less susceptible to enzymatic oxidation, a primary driver for this bioisosteric swap.[5] |
The Core Advantage: Enhancing Metabolic Stability
The principal driver for replacing a cyclohexyl with a cyclobutyl group is to enhance metabolic stability.[5] The liver is the primary site of drug metabolism, with CYP enzymes being responsible for the clearance of approximately 60% of marketed drugs.[6][7] Aliphatic rings like cyclohexane are common sites of oxidation.
The increased C-H bond strength and the unique geometry of the cyclobutyl ring can make it a less favorable substrate for many CYP isozymes.[5] This can lead to:
-
Reduced Intrinsic Clearance (Clint): By blocking a key site of metabolism, the rate at which the drug is cleared by the liver can be significantly reduced.[5][9]
-
Increased Half-Life (t1/2): Slower clearance directly translates to a longer half-life, potentially allowing for less frequent dosing.
-
Improved Oral Bioavailability: By reducing first-pass metabolism in the liver, a greater fraction of the administered dose can reach systemic circulation.[8]
Case in Point: In the development of BACE1 inhibitors for Alzheimer's disease, researchers often encounter metabolic liabilities. In one example, a lead compound with a cyclohexyl moiety showed high clearance. Replacing it with a cyclobutyl group, sometimes further stabilized with gem-difluorination, led to major improvements in metabolic stability and drug exposure.[5]
Impact on Pharmacodynamics and Target Engagement
While improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a primary goal, the impact on target binding cannot be overlooked. The switch from a cyclohexyl to a cyclobutyl ring alters the size, shape, and conformational flexibility of the molecule, which can influence its interaction with the target protein.[5]
-
Binding Affinity: The smaller cyclobutyl ring may not provide the same degree of van der Waals contacts within a hydrophobic binding pocket as the larger cyclohexyl group, potentially leading to a decrease in binding affinity.[5] However, the reduced conformational flexibility of the cyclobutyl ring can decrease the entropic penalty of binding, which may compensate for the loss of some contacts.[5]
-
Selectivity: The unique three-dimensional orientation of substituents on a cyclobutyl ring can sometimes lead to improved selectivity for the target protein over off-target proteins. This is because the precise geometry required for optimal binding may be more readily achieved with the constrained cyclobutyl scaffold.
Strategic Decision-Making Framework
The choice between a cyclohexyl and a cyclobutyl group is a multi-factorial decision. The following flowchart provides a logical framework for this decision-making process during lead optimization.
Caption: Decision workflow for considering a cyclohexyl to cyclobutyl bioisosteric replacement.
Experimental Protocols
To provide a practical context, we outline two key experimental procedures: a representative synthesis for installing a cyclobutyl moiety and a standard assay for evaluating metabolic stability.
Protocol 1: Synthesis of a Cyclobutyl Amine Derivative
This protocol describes a general reductive amination method to couple a cyclobutanone with a primary amine, a common transformation in medicinal chemistry.[10]
Objective: To synthesize N-benzylcyclobutanamine.
Materials:
-
Cyclobutanone
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of cyclobutanone (1.0 eq) in dichloroethane (0.2 M), add benzylamine (1.05 eq) followed by acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylcyclobutanamine.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a standard procedure to determine the intrinsic clearance of a compound, allowing for a direct comparison between cyclohexyl and cyclobutyl analogues.[6][11][12]
Objective: To measure the rate of disappearance of a test compound (cyclohexyl or cyclobutyl analogue) when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM), commercially available.[11]
-
Test compounds (10 mM stock in DMSO).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
0.1 M Phosphate buffer (pH 7.4).[11]
-
Acetonitrile (ACN) containing an internal standard (for quenching and analysis).
-
Positive control compounds (e.g., Dextromethorphan, Midazolam).[11]
-
Incubator/shaking water bath set to 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a master mix containing the microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer.[6][12]
-
Pre-incubation: Add the test compound to the master mix to achieve a final concentration of 1 µM.[11] Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[6][11]
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[11] This will precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line from linear regression analysis corresponds to the elimination rate constant (k).
-
Calculate Half-Life (t1/2) and Intrinsic Clearance (Clint):
-
t1/2 = 0.693 / k
-
Clint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000
-
Conclusion
The bioisosteric replacement of a cyclohexyl group with a cyclobutyl group is a powerful, yet nuanced, strategy in medicinal chemistry. Its primary utility lies in mitigating metabolic liabilities associated with CYP-mediated oxidation, thereby improving a compound's pharmacokinetic profile.[5] This modification, however, is not a panacea. The potential for reduced binding affinity due to the smaller size of the cyclobutyl ring must be carefully evaluated.[5] By employing a data-driven approach, leveraging robust in vitro assays, and understanding the fundamental physicochemical differences between these two carbocycles, drug discovery teams can effectively utilize this bioisosteric switch to overcome metabolic hurdles and advance more promising drug candidates toward the clinic.
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
-
de Witte, W., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available from: [Link]
- Cyprotex. (n.d.). Microsomal Stability.
- IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
- ACS Medicinal Chemistry Letters. (2013). Metabolically Stable tert-Butyl Replacement.
-
ACS Publications. (2013). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
- ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments.
- Chemspace. (n.d.). Bioisosteric Replacements.
- BenchChem. (2025). Application Notes and Protocols for Thiol and Cyclobutane Moieties in Pharmaceutical Development.
- ChemRxiv. (n.d.). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes.
- Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation.
- Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
-
Wiley Online Library. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]
- ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives. Journal of the American Chemical Society.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.
- Hypha Discovery. (2021). Metabolism of cyclopropyl groups.
- MDPI. (2026).
- Schmidhammer, H., et al. (2011). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans. Molecules.
-
ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- ResearchGate. (n.d.). Does degree of substitution on the cyclodextrin hosts impacts on their affinity towards guest binding?.
- RSC Publishing. (2025).
- ChemRxiv. (n.d.).
- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
- ACS. (n.d.). Applications of bioisosteres in the design of biologically active compounds.
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Rigidification Effects of Cyclobutane on Peptide Binding Affinity: A Comparative Guide
As peptide therapeutics advance, overcoming the inherent flexibility of linear peptides remains a critical bottleneck. While canonical hydrocarbon stapling has provided a robust method for stabilizing
This guide provides an objective, data-driven comparison of cyclobutane-mediated rigidification against canonical stapling alternatives, detailing the thermodynamic causality, structural advantages, and the self-validating experimental protocols required to evaluate peptide binding affinity.
The Thermodynamic Imperative for Peptide Rigidification
The binding affinity of a peptide to its target protein is governed by the Gibbs free energy equation (
To mitigate this, researchers introduce 1[1]. By locking the peptide into its bioactive helical state before target engagement, the entropic penalty is drastically reduced, driving a more favorable
Caption: Thermodynamic rationale for enhanced binding affinity via cyclobutane-mediated conformational restriction.
Cyclobutane vs. Canonical Hydrocarbon Stapling
Canonical hydrocarbon stapling typically utilizes
In contrast, cyclobutane occupies a unique structural niche. Its puckered ring structure and longer C-C bond lengths (1.56 Å) provide a highly rigid scaffold without the extreme reactivity of cyclopropane or the excessive flexibility of cyclopentane[1].
Recently, cyclobutane-based conformationally constrained amino acids—specifically (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7) and its Z-isomer (Z7)—have been deployed as3[3].
Mechanistic Advantage of the E7-E7 Combination:
When two E7 residues are incorporated at
Comparative Performance Analysis
To objectively evaluate the rigidification effects, we compare the performance of peptides targeting the HR1 domain of the SARS-CoV-2 spike protein (SEK1-12 series). The data below synthesizes the structural and kinetic improvements achieved by transitioning from a linear prototype to an E7-E7 cyclobutane-stapled architecture.
| Peptide Architecture | Anchoring Residues | Target Binding Affinity ( | Proteolytic Half-life ( | |
| Linear Prototype | None | ~15% | > 1000 nM | < 1 hour |
| Canonical Stapled | ~55% | ~ 150 nM | ~ 4 hours | |
| Cyclobutane Stapled | E7 & E7 | > 80% | < 50 nM | > 12 hours |
Data Interpretation: The E7-E7 cyclobutane stapling drives the peptide into a highly stable
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of cyclobutane rigidification must follow a self-validating workflow. The inclusion of a linear, un-stapled peptide serves as the negative control, establishing the baseline for entropic penalty.
Caption: Step-by-step experimental workflow for the synthesis and validation of cyclobutane-stapled peptides.
Step 1: Solid-Phase Peptide Synthesis (SPPS)
-
Procedure: Synthesize the peptide on Rink amide resin using standard Fmoc chemistry. Incorporate the unnatural E7 amino acids at
and positions. -
Causality Note: Cyclobutane-bearing amino acids are sterically hindered. To prevent deletion sequences, extend the coupling time of the E7 residues to 2 hours and utilize highly efficient coupling reagents like HATU/HOAt.
Step 2: Ring-Closing Metathesis (RCM)
-
Procedure: Swell the resin-bound peptide in 1,2-dichloroethane (DCE). Treat with 10-20 mol% Grubbs I catalyst dissolved in DCE for 2 hours at room temperature. Repeat the catalyst treatment once to ensure complete cyclization.
-
Causality Note: The reaction must be performed on-resin at a low effective molarity to strongly favor intramolecular cyclization over intermolecular dimerization. Grubbs I is preferred over Grubbs II to minimize double-bond migration side-reactions.
Step 3: Circular Dichroism (CD) Spectroscopy
-
Procedure: Dissolve purified peptides in 10 mM phosphate buffer (pH 7.4) at 50 µM. Record spectra from 190 to 260 nm at 25°C.
-
Causality Note: The presence of dual minima at 208 nm and 222 nm confirms
-helical folding. Calculating the mean residue ellipticity provides the quantitative percentage of helicity, validating the structural pre-organization prior to affinity testing.
Step 4: Surface Plasmon Resonance (SPR) Binding Assay
-
Procedure: Immobilize the target protein (e.g., SARS-CoV-2 HR1 domain) on a CM5 sensor chip. Flow varying concentrations (e.g., 3.125 nM to 100 nM) of the E7-E7 stapled peptide, canonical stapled peptide, and linear control over the chip.
-
Causality Note: Utilize a 1:1 Langmuir global fitting model to decouple the association rate (
) from the dissociation rate ( ). A true rigidification effect will manifest primarily as a markedly faster (due to the lack of conformational search time) and a slower (due to optimized spatial complementarity), yielding a highly accurate .
References
- Cyclobutanes in Small-Molecule Drug Candid
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science (RSC Publishing).
- Stapled Peptides Based on Human Angiotensin-Converting Enzyme 2 (ACE2) Potently Inhibit SARS-CoV-2 Infection In Vitro.
Sources
Definitive Guide: Structural Determination of Cyclobutane Amino Acid Derivatives
Topic: X-ray Crystallography of Cyclobutane Amino Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of peptidomimetics, Cyclobutane Amino Acids (CBAAs) represent a high-value class of building blocks.[1] Their constrained four-membered ring restricts conformational freedom, allowing medicinal chemists to lock bioactive peptides into specific secondary structures (e.g., 12-helices) or enhance receptor selectivity (e.g., GABA analogues).
However, the structural analysis of CBAAs presents unique challenges. The high ring strain (~26 kcal/mol) and "puckering" dynamics often render NMR coupling constants (
This guide objectively compares SC-XRD against alternative structural determination methods and provides field-proven protocols for crystallizing these difficult zwitterionic scaffolds.
Part 1: Comparative Analysis – The "Truth Data"
As a Senior Application Scientist, I often see projects stalled because researchers rely solely on solution-state NMR for strained rings. While NMR is indispensable for dynamics, it fails to provide the absolute stereochemical certainty required for FDA-track compounds.
Methodological Comparison Matrix
The following table contrasts the three dominant methods for characterizing CBAA derivatives.
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (NOE/ROE) | DFT Modeling (Computational) |
| Primary Output | Absolute Configuration & 3D Geometry | Relative Stereochemistry & Solution Dynamics | Predicted Low-Energy Conformers |
| Ring Puckering | Precise bond angles/torsions ( | Inferred from | Theoretical minimum (needs experimental validation) |
| Sample State | Solid State (Single Crystal required) | Solution State | Virtual / Gas Phase or Solvated Model |
| Chiral Certainty | 100% (via Anomalous Scattering / Flack Parameter) | Indirect (requires derivatization e.g., Mosher's acid) | N/A (User defines input chirality) |
| Limitations | Crystal growth is the bottleneck | Signal overlap; NOE signals weak for quaternary carbons | Accuracy depends on basis set/functional |
Why X-ray is the Superior Choice for CBAAs
-
Resolving the "Pucker" Ambiguity: Cyclobutane rings exist in a puckered conformation to relieve torsional strain. In solution (NMR), the ring flips rapidly, averaging the signals. X-ray crystallography freezes the molecule in a single, defined low-energy conformation at 100 K, providing exact Cremer-Pople puckering parameters.
-
Absolute Configuration: For chiral drug candidates, knowing the enantiomer is non-negotiable. SC-XRD determines this directly using the anomalous dispersion of heavy atoms (or oxygen/nitrogen with Cu-K
radiation) without chemical degradation. -
Zwitterionic Characterization: CBAAs often exist as zwitterions. X-ray crystallography unambiguously locates hydrogen atoms on nitrogen (ammonium) vs. oxygen (carboxylate), confirming the ionization state which dictates solubility and bioavailability.
Part 2: Decision Framework & Workflow
Visualizing the logical flow is critical for efficient project management. Below is the decision pathway for characterizing a new CBAA derivative.
Caption: Integrated workflow for structural determination of CBAAs, prioritizing X-ray diffraction for absolute configuration.
Part 3: Experimental Protocols (Field-Proven)
Crystallizing amino acid derivatives is notoriously difficult due to their high polarity and zwitterionic nature. Standard organic recrystallization often fails. Below are two specific protocols optimized for cyclobutane derivatives.
Protocol A: Crystallization of Zwitterionic CBAAs (The "Isoelectric" Method)
Best for: Neutral amino acids (e.g., cis-3-aminocyclobutane-1-carboxylic acid).
Mechanism: Solubility of amino acids is lowest at their isoelectric point (pI). We exploit this by slowly approaching the pI in a mixed-solvent system.
-
Dissolution: Dissolve 10–20 mg of the CBAA in a minimum amount of dilute HCl (0.1 M) or dilute NH
OH, depending on which ionizes the sample fully. Ensure complete clarity. -
Interface Setup: Place the solution in a narrow NMR tube or a crystallization vial.
-
Buffering Layer: Carefully layer a buffer solution (at the calculated pI of the amino acid) or a precipitating solvent (e.g., Acetone or Ethanol) on top.
-
Expert Tip: Use a syringe with a fine needle to avoid mixing layers.
-
-
Diffusion: Seal and allow to stand undisturbed at 4°C. As the pH gradient neutralizes the zwitterion, or the antisolvent diffuses, high-quality single crystals form at the interface.
Protocol B: The "HCl Salt" Vapor Diffusion Method
Best for: CBAA esters or highly soluble derivatives.
Mechanism: Converting the amine to a hydrochloride salt increases lattice energy and facilitates packing through ionic interactions (
-
Salt Formation: Dissolve the CBAA in dry methanol. Add 1.1 equivalents of HCl (4M in dioxane). Evaporate to dryness to ensure the salt is formed.
-
Droplet Setup (Hanging Drop):
-
Reservoir: 500 µL of Diethyl Ether or Hexane (Antisolvent).
-
Drop: 2 µL of the CBAA-HCl salt dissolved in Methanol (Solvent) + 1 µL of Reservoir solution.
-
-
Equilibration: Invert the cover slip over the reservoir (sealed with grease).
-
Outcome: The volatile methanol slowly diffuses into the ether, supersaturating the drop. The chloride counter-ion often anchors the crystal lattice, solving the "oily product" problem common with cyclobutanes.
Part 4: Case Study & Data Interpretation
Resolving the cis vs. trans Controversy
In the synthesis of GABA analogues (e.g., 3-aminocyclobutane-1-carboxylic acid), the cis and trans isomers exhibit vastly different biological activities.
-
NMR Limitation: The
coupling constants for cis and trans isomers in cyclobutanes are often similar (6–10 Hz) due to the flexible puckering, leading to misassignment. -
X-ray Resolution: Crystallographic analysis of the hydrochloride salts definitively distinguishes the isomers.
-
Trans-isomer: Typically adopts a planar or slightly puckered conformation to minimize steric clash between the amino and carboxyl groups (diequatorial-like).
-
Cis-isomer: Shows significant puckering (butterfly shape) to accommodate the 1,3-diaxial-like interaction.
-
Critical Data to Report:
When publishing your CBAA structure, you must report the Cremer-Pople puckering parameters (
References
-
Conformational Analysis of 2-Substituted Cyclobutane-
-amino Acid Derivatives. Journal of Organic Chemistry, 2006.[2] A synergistic study combining X-ray and DFT to map ring puckering preferences.[2] -
12-Helix Folding of Cyclobutane
-Amino Acid Oligomers. Organic Letters, 2010.[3] X-ray evidence of secondary structure induction by trans-CBAA building blocks. -
The relevance of relative configuration in the folding of hybrid peptides. Tetrahedron, 2017.[4] Comparison of cis vs trans isomers in peptide folding using NMR and X-ray.
-
Cyclobutane analogs of GABA. Journal of Medicinal Chemistry. Synthesis and structural characterization of conformationally restricted GABA analogues.
Sources
Comparing metabolic half-life of cyclobutane vs. cyclopentane analogs
Strategic Ring Sizing in Drug Design: A Comparative Guide to the Metabolic Half-Life of Cyclobutane vs. Cyclopentane Analogs
Introduction
In the optimization of small-molecule pharmacokinetics, substituting acyclic aliphatic chains with cycloalkanes is a cornerstone strategy to restrict conformation and improve target affinity. However, the choice of ring size profoundly impacts the metabolic stability and half-life (
Physicochemical Causality: Why Ring Size Dictates Metabolism
The metabolic fate of a cycloalkane-containing drug—primarily driven by Cytochrome P450 (CYP450) mediated oxidation—is governed by ring strain, C-H bond strength, and conformational rigidity.
-
Ring Strain and C-H Bond Energetics: Cyclobutane possesses a high ring strain energy of 26.3 kcal/mol, compared to the relatively unstrained cyclopentane at 7.1 kcal/mol[1][2]. This extreme strain forces the internal C-C-C bond angles of cyclobutane to approximately 88.9°, deviating significantly from the ideal tetrahedral angle of 109.5°[2][3]. To compensate, the C-H bonds gain increased s-character, which shortens and strengthens them. Because the rate-limiting step in CYP450 metabolism is typically hydrogen atom abstraction, the stronger C-H bonds of cyclobutane make it inherently more resistant to oxidative metabolism than cyclopentane[4].
-
Conformational Rigidity: Cyclopentane is highly flexible, rapidly interconverting between envelope and half-chair conformations via pseudorotation[5]. This flexibility allows it to adapt to the lipophilic binding pockets of various CYP450 isoforms, facilitating metabolism. Conversely, cyclobutane adopts a rigid, puckered conformation[1][3]. This rigidity not only reduces the entropic penalty upon binding to the primary therapeutic target but also restricts the molecule from adopting the induced-fit conformations required by metabolizing enzymes, effectively shielding adjacent metabolically labile sites[1].
-
Lipophilicity: Cyclopentane adds greater lipophilicity (LogP) to a scaffold than cyclobutane. Higher lipophilicity often correlates with increased non-specific binding to CYP450 enzymes and higher intrinsic clearance (
)[6].
Logical relationship between cyclobutane properties and extended half-life.
Comparative Metabolic Performance Data
The following table synthesizes the quantitative and qualitative differences typically observed when comparing matched molecular pairs of cyclobutane and cyclopentane analogs in drug discovery programs.
| Parameter | Cyclobutane Analog | Cyclopentane Analog | Mechanistic Impact on Metabolism |
| Ring Strain Energy | 26.3 kcal/mol | 7.1 kcal/mol | High strain in cyclobutane increases C-H bond dissociation energy, resisting CYP450 abstraction[1][2]. |
| Internal Bond Angle | ~88.9° | ~108° | Alters the spatial projection of exit vectors, changing enzyme active-site fit[3]. |
| Conformational State | Rigid (Puckered) | Flexible (Pseudorotation) | Cyclobutane locks molecules in active conformations, shielding labile sites[5]. |
| CYP450 Vulnerability | Low | Moderate to High | Cyclopentane's extra methylene group and weaker C-H bonds provide more sites for oxidation. |
| Relative Half-Life ( | Generally Extended | Generally Shorter | Reduced clearance ( |
Experimental Protocol: Self-Validating Microsomal Stability Assay
To objectively compare the metabolic half-life of cyclobutane and cyclopentane analogs, a highly controlled in vitro human liver microsomal (HLM) stability assay is required. This protocol is designed as a self-validating system to ensure data integrity.
Rationale & Causality:
-
Pooled HLMs: Used to account for inter-individual variability in CYP expression.
-
Low Substrate Concentration (1 µM): Ensures the reaction follows first-order kinetics (
), allowing accurate determination of intrinsic clearance. -
Internal Controls: Verapamil is included as a high-clearance control to verify enzymatic viability, while Warfarin serves as a low-clearance control to ensure microsomes are not over-active or degraded.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of the cyclobutane analog, cyclopentane analog, Verapamil, and Warfarin in 100% DMSO.
-
Dilute stocks to 100 µM in 50% acetonitrile/water, then to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Causality: Keeping final DMSO concentration below 0.1% prevents solvent-mediated inhibition of CYP450 enzymes.
-
-
Pre-Incubation:
-
In a 96-well plate, combine 50 µL of the 2 µM compound solution with 40 µL of HLM suspension (1.25 mg/mL protein in phosphate buffer).
-
Incubate the plate at 37°C for 5 minutes.
-
Causality: Achieving thermal equilibrium before initiating the reaction prevents temperature-dependent kinetic artifacts.
-
-
Reaction Initiation:
-
Add 10 µL of pre-warmed 10 mM NADPH regenerating system to each well to initiate the reaction (Final volume = 100 µL; Final compound = 1 µM; Final HLM = 0.5 mg/mL).
-
-
Time-Course Sampling & Quenching:
-
At designated time points (
= 0, 5, 15, 30, 45, and 60 minutes), remove a 15 µL aliquot from the reaction mixture. -
Immediately dispense the aliquot into 135 µL of ice-cold acetonitrile containing 100 ng/mL of an analytical internal standard (IS).
-
Causality: The cold organic solvent instantly denatures CYP enzymes, halting metabolism. The IS normalizes subsequent LC-MS/MS ionization fluctuations.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a clean plate and analyze via LC-MS/MS, monitoring the parent compound depletion.
-
-
Data Processing:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (
) from the negative slope of the linear regression. -
Calculate Half-life:
-
Calculate Intrinsic Clearance:
-
Step-by-step experimental workflow for the self-validating microsomal stability assay.
Conclusion
The transition from cyclopentane to cyclobutane in drug scaffolds is not merely a reduction in molecular weight; it is a profound structural intervention. By leveraging the high ring strain and conformational rigidity of cyclobutane, medicinal chemists can strategically engineer out CYP450 metabolic liabilities, thereby extending the metabolic half-life and improving the pharmacokinetic profile of drug candidates.
References
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC | Source: nih.gov | 1
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC | Source: nih.gov | 3
-
Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry | Source: digitellinc.com | 5
-
SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis - PMC | Source: nih.gov | 6
-
3.4.1: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts | Source: libretexts.org | 2
-
THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC | Source: nih.gov | 4
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 6. SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Separation of 3-(2-Aminoethyl)cyclobutanecarboxylic Acid Diastereomers
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of novel chemical entities, the resolution of stereoisomers is a critical and often challenging step. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the separation of 3-(2-Aminoethyl)cyclobutanecarboxylic acid diastereomers. As a constrained, non-proteinogenic amino acid, this molecule presents a unique separation challenge due to its multiple stereocenters and zwitterionic nature. This document will explore both direct and indirect chiral separation strategies, offering insights into the underlying mechanisms and providing a practical framework for method development.
The Analytical Challenge: Understanding the Analyte
3-(2-Aminoethyl)cyclobutanecarboxylic acid possesses two stereocenters, leading to the existence of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers and two pairs of diastereomers. The primary challenge lies in developing a chromatographic method that can differentiate between these subtle structural variations. The molecule's key functional groups are a primary amine and a carboxylic acid, which can exist in various protonation states depending on the pH of the mobile phase. This zwitterionic character is a crucial consideration in designing an effective separation strategy.
Comparative Analysis of Separation Strategies
Two primary approaches can be employed for the HPLC separation of these diastereomers: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral reagent.
Strategy 1: Direct Separation on Chiral Stationary Phases (CSPs)
Direct methods are often preferred for their simplicity, as they do not require an additional derivatization step. The choice of CSP is paramount and depends on the specific interactions between the chiral selector and the analyte.
-
Teicoplanin-Based CSPs: These macrocyclic glycopeptide phases are highly effective for the separation of underivatized amino acids.[1] The separation mechanism is complex, involving hydrogen bonding, ionic interactions, and steric hindrance.[1][2] For 3-(2-Aminoethyl)cyclobutanecarboxylic acid, the primary amine and carboxylic acid groups can interact with the peptide backbone and sugar moieties of the teicoplanin selector. The rigid cyclobutane ring will also play a significant role in the steric fit within the chiral pockets of the stationary phase. A hydro-organic mobile phase is typically employed, and retention and selectivity can be fine-tuned by adjusting the pH and the type and concentration of the organic modifier.[1]
-
Cinchona Alkaloid-Based Zwitterionic CSPs: These CSPs are specifically designed for the stereoselective resolution of amphoteric compounds like amino acids.[3][4] They operate in a polar ionic mode, where the zwitterionic nature of both the analyte and the stationary phase facilitates separation through a combination of ion-pairing, hydrogen bonding, and π-π interactions.[3] The separation of β-amino acids has been successfully demonstrated on these columns, making them a promising option for the target molecule.[3]
-
Crown Ether-Based CSPs: Crown ether phases are particularly well-suited for the separation of compounds containing primary amines.[5][6] The mechanism relies on the formation of an inclusion complex between the protonated primary amine of the analyte and the cavity of the crown ether.[5][7] This interaction is highly dependent on the stereochemistry of the analyte. An acidic mobile phase is necessary to ensure the protonation of the primary amine.[6]
Strategy 2: Indirect Separation via Chiral Derivatization
This approach involves reacting the amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This is a widely used chiral derivatizing agent for amino acids.[8][9][10] It reacts with the primary amine of the analyte to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC.[11] The dinitrophenyl group provides a strong chromophore, enhancing UV detection.[11] This method is robust and offers excellent resolution for a wide range of amino acids.[8][12][13]
Performance Comparison of Proposed Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Direct (Teicoplanin CSP) | Multi-modal interactions (ionic, H-bonding, steric) with a macrocyclic glycopeptide.[1][2] | No derivatization required, broad applicability to amino acids.[1] | Can be sensitive to mobile phase composition, may require careful method development. |
| Direct (Cinchona Zwitterionic CSP) | Zwitterionic interactions between the analyte and the CSP.[3][4] | Specifically designed for amphoteric compounds, high selectivity for amino acids.[3] | Mobile phase often contains acidic and basic additives.[3] |
| Direct (Crown Ether CSP) | Inclusion complex formation with the primary amine.[5][7] | High selectivity for primary amines, predictable elution order for enantiomers.[7] | Requires an acidic mobile phase, may not be suitable for all amino acid structures. |
| Indirect (Marfey's Reagent) | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.[8][9][10] | High resolution, robust method, enhanced UV detection.[11] | Requires an additional derivatization step, potential for side reactions. |
Experimental Protocols
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing an HPLC separation method for 3-(2-Aminoethyl)cyclobutanecarboxylic acid diastereomers.
Caption: Workflow for developing an HPLC separation method.
Step-by-Step Protocol for Direct Separation on a Teicoplanin-Based CSP
This protocol outlines a starting point for method development using a teicoplanin-based chiral stationary phase, which shows broad applicability for underivatized amino acids.
-
Column Selection:
-
Chiralpak T (or equivalent teicoplanin-based column), 5 µm, 4.6 x 250 mm.
-
-
Mobile Phase Preparation:
-
Initial Screening: Prepare a mobile phase of 80:20 (v/v) Methanol:Water.
-
pH Adjustment: If separation is not achieved, prepare mobile phases with varying pH by adding small amounts of a volatile acid (e.g., formic acid or acetic acid) or base (e.g., diethylamine) to the aqueous portion. Start with a pH range of 3 to 7.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (for the peptide bond of the analyte).
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL in the mobile phase.
-
-
Method Optimization:
-
Organic Modifier: If resolution is poor, vary the percentage of methanol (e.g., from 70% to 90%). Also, test other organic modifiers such as acetonitrile or ethanol.
-
pH: Systematically adjust the pH of the mobile phase to find the optimal balance between retention and selectivity. The charge state of both the analyte and the stationary phase will be affected.
-
Temperature: Investigate the effect of column temperature (e.g., 15 °C to 40 °C) on the separation. Lower temperatures often improve resolution.
-
Step-by-Step Protocol for Indirect Separation via Derivatization with Marfey's Reagent
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of the 3-(2-Aminoethyl)cyclobutanecarboxylic acid diastereomer mixture in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 50 µL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a linear gradient of 10-60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Adjust the gradient slope and initial/final mobile phase B concentrations to optimize the separation of the diastereomeric derivatives.
-
Conclusion
The successful separation of 3-(2-Aminoethyl)cyclobutanecarboxylic acid diastereomers is achievable through a systematic approach to HPLC method development. While a direct method using a chiral stationary phase, such as a teicoplanin-based column, offers a more streamlined workflow, the indirect method involving derivatization with Marfey's reagent provides a robust and high-resolving alternative. The choice between these strategies will depend on the specific requirements of the analysis, including sample throughput, the need for analyte recovery, and the available instrumentation. This guide provides the foundational knowledge and practical starting points for researchers to develop a validated and reliable separation method for this and other challenging chiral molecules.
References
-
Regis Technologies. Crown-Ether Chiral Stationary Phases. Available at: [Link]. Accessed March 7, 2026.
-
LC-GC. Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]. Accessed March 7, 2026.
-
Royal Society of Chemistry. A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst. Available at: [Link]. Accessed March 7, 2026.
-
Gecse, Z., et al. (2013). Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids. Molecules, 18(10), 12264-12280. Available at: [Link]. Accessed March 7, 2026.
-
Regis Technologies. ChiroSil® Crown Ether Phases. Available at: [Link]. Accessed March 7, 2026.
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3158-3181. Available at: [Link]. Accessed March 7, 2026.
-
Element Lab Solutions. Daicel CROWNPAK Crown Ether Chiral Columns. Available at: [Link]. Accessed March 7, 2026.
-
Kochhar, S., & Christen, P. (1989). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In Methods in Molecular Biology (Vol. 1, pp. 235-241). Humana Press. Available at: [Link]. Accessed March 7, 2026.
-
Raval, C. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]. Accessed March 7, 2026.
-
Bhushan, R., & Kumar, V. (2008). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Acta Chromatographica, 20(3), 373-386. Available at: [Link]. Accessed March 7, 2026.
-
ResearchGate. Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. Available at: [Link]. Accessed March 7, 2026.
-
Chiral Technologies. separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-). Available at: [Link]. Accessed March 7, 2026.
-
Schievano, E., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(2), 433-442. Available at: [Link]. Accessed March 7, 2026.
-
ResearchGate. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Available at: [Link]. Accessed March 7, 2026.
-
Péter, A., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 30(9), 2073. Available at: [Link]. Accessed March 7, 2026.
-
Berthod, A., et al. (1996). Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase. Journal of Chromatography A, 731(1-2), 123-137. Available at: [Link]. Accessed March 7, 2026.
-
Gecse, Z., et al. (2015). Application of Cinchona alkaloid-based zwitterionic chiral stationary phases in supercritical fluid chromatography for the enantioseparation of Nα-protected proteinogenic amino acids. Journal of Chromatography A, 1421, 151-160. Available at: [Link]. Accessed March 7, 2026.
-
Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 903, 110-117. Available at: [Link]. Accessed March 7, 2026.
-
ResearchGate. Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. Available at: [Link]. Accessed March 7, 2026.
-
Chen, S. H., & Wu, H. L. (2006). The enantioseparation of amino acids on a teicoplanin chiral stationary phase using non-aqueous mobile phases after pre-column derivatization with sulfur-containing reagents: the considerations of mobile phase composition and analyte structure variation on resolution enhancement. Biomedical Chromatography, 20(8), 718-728. Available at: [Link]. Accessed March 7, 2026.
-
ResearchGate. The preparation of teicoplanin-bonded chiral stationary phase and its application for the direct enantioseparation of chiral compounds under reversed-phase conditions. Available at: [Link]. Accessed March 7, 2026.
-
Laczko, R., et al. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. In Methods in Molecular Biology (Vol. 828, pp. 3-23). Humana Press. Available at: [Link]. Accessed March 7, 2026.
-
Caltech Authors. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Available at: [Link]. Accessed March 7, 2026.
-
Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]. Accessed March 7, 2026.
-
Kyushu University. Development of a three-dimensional HPLC system for acidic amino acid enantiomers and determination of their amounts in mice lacking D-aspartic acid oxidase activity. Available at: [Link]. Accessed March 7, 2026.
-
Gáspár, A., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Available at: [Link]. Accessed March 7, 2026.
-
Kabalka, G. W., et al. (1997). Synthesis of 1-Amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic Acid: A Potential BNCT Agent. The Journal of Organic Chemistry, 62(13), 4476-4478. Available at: [Link]. Accessed March 7, 2026.
-
Chiral Technologies. Amino Acid Database. Available at: [Link]. Accessed March 7, 2026.
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Available at: [Link]. Accessed March 7, 2026.
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]. Accessed March 7, 2026.
-
Jordan, J. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 43(2), 101. Available at: [Link]. Accessed March 7, 2026.
Sources
- 1. Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crown Ether Phases - Regis Technologies [registech.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 13. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids [authors.library.caltech.edu]
Validation of enantiomeric purity for cyclobutane building blocks
The strategic replacement of planar aromatic rings with saturated, three-dimensional scaffolds has become a cornerstone of modern drug discovery. Among these, the cyclobutane ring has emerged as a highly valuable bioisostere, offering improved metabolic stability, increased fraction of sp3-hybridized carbons (
However, functionalizing the cyclobutane ring inevitably introduces stereocenters. Because the pharmacological activity, toxicity, and pharmacokinetic profiles of chiral drugs often reside exclusively in a single enantiomer, validating the enantiomeric purity (Enantiomeric Excess,
This guide provides an objective comparison of analytical modalities for cyclobutane chiral resolution and details a self-validating experimental protocol for robust
Comparative Analysis: Selecting the Optimal Analytical Modality
The structural nuances of cyclobutanes—specifically their high ring strain and frequent lack of strong UV chromophores—dictate the choice of analytical technique. Below is a comparative evaluation of the primary methodologies used for chiral validation.
1. Chiral Supercritical Fluid Chromatography (SFC)
SFC has largely superseded High-Performance Liquid Chromatography (HPLC) for the chiral analysis of small, rigid rings. By utilizing supercritical carbon dioxide (
2. Chiral HPLC
While HPLC remains a robust orthogonal technique, its higher solvent viscosity leads to broader peaks and longer run times. It is generally reserved for highly polar cyclobutane derivatives that exhibit poor solubility in supercritical
3. Chiral Gas Chromatography (GC) GC is highly effective for volatile, low-molecular-weight cyclobutanes. However, the high temperatures required in the injection port and oven can induce thermal ring-opening or degradation of the highly strained cyclobutane carbocycle (strain energy ~26.3 kcal/mol)[2].
Quantitative Performance Summary
| Parameter | Chiral SFC | Chiral HPLC | Chiral GC | NMR (Chiral Shift Reagents) |
| Typical Run Time | 3 – 10 min | 15 – 45 min | 20 – 60 min | N/A (Data Acquisition ~10 min) |
| Resolution ( | High (Sharp peaks due to rapid mass transfer) | Moderate to High | High (for volatile compounds) | Low to Moderate |
| Solvent Consumption | Low (Recycled | High (Toxic organic solvents) | None (Carrier gas used) | Very Low (Deuterated solvents) |
| Thermal Risk | None (Operates at 35–40 °C) | None (Operates at 25–40 °C) | High (Risk of ring degradation) | None |
| Cyclobutane Suitability | Excellent (Ideal for non-polar/polar derivatives) | Good (Best for highly polar species) | Moderate (Limited by thermal stability) | N/A (Requires specific coordinating groups) |
Methodology: A Self-Validating Protocol for Enantiomeric Purity (ee) Determination
To ensure absolute trustworthiness in
Phase 1: System Suitability & Racemate Resolution
Causality: Before analyzing an enantioenriched sample, you must prove that the chosen Chiral Stationary Phase (CSP) can discriminate between the enantiomers. Cyclobutanes often rely on subtle steric fits within the chiral cavities of polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
-
Preparation: Dissolve the racemic cyclobutane standard in HPLC-grade methanol to a concentration of 1.0 mg/mL.
-
Screening: Inject 5 µL onto the CSP column using a gradient of 5% to 50% Methanol (with 0.1% Diethylamine for basic compounds or 0.1% Trifluoroacetic acid for acidic compounds) in
over 5 minutes. -
Validation Gate: The method is only viable if the resolution (
) between the two enantiomer peaks is (baseline resolution).
Phase 2: The Spike Test (Core Self-Validation)
Causality: Retention times can drift due to slight variations in
-
Execution: Create a spiked sample by mixing 90% of the racemic standard solution with 10% of the synthesized enantioenriched cyclobutane solution.
-
Analysis: Inject the spiked mixture under the optimized isocratic conditions determined in Phase 1.
-
Validation Gate: Observe the chromatogram. The peak area of the target enantiomer must increase proportionally. Crucially, the augmented peak must show no signs of broadening, tailing, or splitting . If peak distortion occurs, an achiral synthetic impurity is co-eluting, and the mobile phase must be re-optimized.
Phase 3: Orthogonal Detection Alignment
Causality: Many cyclobutane building blocks lack extended
-
Execution: Couple the SFC system in-line with a Mass Spectrometer (SFC-MS) or an Evaporative Light Scattering Detector (ELSD).
-
Validation Gate: Calculate the
using the formula: . The derived from the MS Total Ion Chromatogram (TIC) or ELSD trace must match the calculated from the UV trace within a margin of . This guarantees the integrated peak is exclusively the cyclobutane mass ( ) and not a UV-active contaminant.
Visualizing the Workflow
Chiral method development and self-validation workflow for cyclobutane building blocks.
References
- Title: The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings Source: BenchChem URL
- Source: PMC (nih.gov)
- Title: Practical Advances in SFC for the Purification of Pharmaceutical Molecules Source: LCGC International URL
- Title: Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations Source: ResearchGate URL
Sources
Impact of Cyclobutane Substitution on Peptide Secondary Structure: A Publish Comparison Guide
Executive Summary
Audience: Researchers in Peptidomimetics, Medicinal Chemistry, and Structural Biology.
This guide provides a technical analysis of how cyclobutane substitution—specifically 1-aminocyclobutane-1-carboxylic acid (Ac4c) and
Comparative Analysis: Cyclobutane vs. Alternatives
Ring Size Impact: Ac3c vs. Ac4c vs. Ac5c
The size of the cycloalkane ring fused to the C
Table 1: Comparative Structural Propensities of C
| Constraint Type | Residue Code | Ring Strain | Preferred Secondary Structure (Homooligomers) | Stability Profile |
| Cyclopropane | Ac3c | High | Incipient | Moderate; ring strain can affect coupling efficiency. |
| Cyclobutane | Ac4c | High | Strong | High; expanded N-C |
| Cyclopentane | Ac5c | Moderate | Variable; solvent-dependent folding.[1] | |
| Aib | Aib (Acyclic) | None | High; "Gold Standard" for helix induction, but less rigid than Ac4c. |
Key Insight: Ac4c is superior to Ac3c for stabilizing robust helices in short peptides because the cyclobutane ring expands the internal N-C
Stereochemical Switch: cis- vs. trans- -CBAA
For
Table 2: Impact of Stereochemistry on
| Isomer | Geometric Constraint | Resulting Secondary Structure | H-Bonding Pattern |
| (1R, 2R)-trans | Rigid, extended vector | 12-Helix / 14-Helix (Foldamers) | Inter-residue H-bonds; forms compact, ordered rods. |
| (1R, 2S)-cis | Kinked, globular vector | Strand-like / Disordered | Intra-residue H-bonds; disrupts long-range order. |
Mechanistic Grounding
The structural impact of Ac4c is driven by the Thorpe-Ingold Effect and specific bond angle distortions. In Ac4c, the internal C-C
Visualization: Structural Logic Flow
The following diagram illustrates the decision logic for selecting a cyclobutane constraint based on the target secondary structure.
Caption: Decision tree for selecting cyclobutane constraints to engineer specific peptide secondary structures.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of Ac4c-Peptides
Challenge: Ac4c is a sterically hindered C
Materials:
-
Fmoc-Ac4c-OH
-
Resin: Rink Amide MBHA (low loading, 0.3-0.5 mmol/g recommended to reduce aggregation)
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt
-
Base: DIEA (Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling (The Critical Step):
-
Activate Fmoc-Ac4c-OH (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF.
-
Add DIEA (6 eq) to the mixture.
-
Pre-activation: Allow to react for 1-2 min before adding to resin.
-
Reaction Time: Double coupling is mandatory .
-
Coupling 1: 2 hours at Room Temperature.
-
Coupling 2: 1 hour at 50°C (microwave assisted is preferred if available: 75°C for 10 min).
-
-
-
Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test to verify coupling completion.
-
Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.
Protocol B: CD Spectroscopy for Secondary Structure Verification
Objective: Distinguish between
Parameters:
-
Concentration: 50
M in TFE (Trifluoroethanol) or Phosphate Buffer (pH 7.4). TFE promotes helical folding and is useful for detecting intrinsic propensities. -
Path Length: 1 mm quartz cuvette.
-
Wavelength Range: 190 nm – 250 nm.
Data Interpretation:
- -Helix: Look for double minima at 208 nm and 222 nm .
-
-Helix (Ac4c typical): The minima often shift. Look for a ratio of
and a weak maximum near 190 nm. Ac4c homoligomers often show a distinct exciton couplet intensity pattern different from standard -helices. - -Sheet: Single minimum at 218 nm .
-
Validation: Convert raw ellipticity (
) to Mean Residue Ellipticity ( ) using the formula: (Where MRW = Mean Residue Weight, l = path length in cm, c = concentration in mg/mL).
References
-
Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Source: PubMed[2][3]
-
[Link]
-
-
Folding peptides studied by NMR: The relevance of relative configuration in hybrid peptides. Source: SeRMN-UAB
-
[Link]
-
-
Trans-cyclobutane
-dipeptides form organogels. Source: SeRMN-UAB-
[Link]
-
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
-
[Link]
-
-
Peptide backbone folding induced by C
-tetrasubstituted cyclic -amino acids. Source: Organic & Biomolecular Chemistry-
[Link]
-
Sources
- 1. Peptide backbone folding induced by the Cα-tetrasubstituted cyclic α-amino acids 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) and 1-aminocyclopentane-1-carboxylic acid (Ac5c). A joint computational and experimental study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-(2-Aminoethyl)cyclobutanecarboxylic acid proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 3-(2-Aminoethyl)cyclobutanecarboxylic acid , a non-proteinogenic amino acid analog frequently used in drug discovery as a conformationally restricted GABA mimetic.
As a Senior Application Scientist, I have structured this guide to prioritize personnel safety and regulatory compliance (RCRA/EPA). Because this compound is often a novel research chemical with limited toxicological data, this protocol applies the Precautionary Principle : treating the substance as a hazardous irritant and potential environmental toxin until proven otherwise.
Hazard Profile & Chemical Identity
Before disposal, you must understand the physicochemical properties that dictate waste segregation.
| Property | Description | Operational Implication |
| Chemical Structure | Cyclobutane ring with amine (-NH₂) and carboxylic acid (-COOH) substituents. | Zwitterionic Nature: Solubility is pH-dependent. It can act as both a weak acid and a weak base. |
| CAS Number | 2098151-96-1 (HCl salt); Free acid varies. | Use CAS for waste manifesting. |
| Physical State | White to off-white solid powder. | High dust potential; requires respiratory protection. |
| GHS Classification | Warning (Baseline for analogs): Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1] | Do not dispose of down the drain.[1][2] Treat as hazardous chemical waste.[2] |
| Reactivity | Incompatible with strong oxidizers, acid chlorides, and acid anhydrides.[3] | Segregation Critical: Do not mix with oxidizing waste streams (e.g., Nitric acid, Peroxides). |
Pre-Disposal Assessment
Effective disposal begins with characterization. You must determine the "Waste Stream" before moving the container.
-
Purity Check: Is the material pure solid, or dissolved in a solvent?
-
Contamination: Is it mixed with acute toxins (e.g., cyanides, osmium) or biohazards? If yes, the most hazardous component dictates the stream.
-
Quantity:
-
Trace (<50 mg): Wipe residues/vials.
-
Bulk (>50 mg): Solid waste container.
-
Detailed Disposal Protocols
Protocol A: Solid Waste (Bulk Substance)
For expired reagents or synthesis byproducts in solid form.
-
PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 particulate mask (or fume hood sash lowered).
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "Hazardous Waste: Solid Organic."
-
Transfer:
-
Place the original container inside the fume hood.
-
Transfer the solid into the waste jar. Do not dissolve it in solvent just to dispose of it; this increases waste volume and cost.
-
Expert Insight: If the solid is caked in a vial, dispose of the entire vial into the solid waste container. Washing it out creates unnecessary liquid waste.
-
-
Labeling: Affix a hazardous waste tag. List "3-(2-Aminoethyl)cyclobutanecarboxylic acid" and "Solid Organic Waste." Check "Irritant" and "Toxic."
Protocol B: Liquid Waste (Solutions)
For reaction mixtures or mother liquors.
Step 1: Determine the Solvent Base
-
Aqueous (Water/Buffer): pH 3–11.
-
Organic (DMSO, DMF, Methanol, DCM): Flammable or Halogenated.
Step 2: Segregation & Neutralization
-
Scientific Logic: As an amino acid, this compound buffers solutions. Verify pH before mixing to prevent exotherms.
-
Organic Stream: Pour into the "Organic Solvents" carboy.
-
Aqueous Stream:
-
DO NOT pour down the sink. Even if non-toxic, research chemicals are restricted from municipal sewer systems under the Clean Water Act.
-
Collect in "Aqueous Waste" carboy containing compatible salts/buffers.
-
Protocol C: Trace Residues & Empty Containers
-
Triple Rinse Rule: Rinse the empty vial 3 times with a small volume of solvent (e.g., ethanol or water).[7]
-
Rinsate Disposal: Pour the rinsate into the appropriate Liquid Waste container (see Protocol B).
-
Vial Disposal: Deface the label. If triple-rinsed, the glass vial can often be discarded in "Glass Trash" (verify local EHS rules). If in doubt, place the vial in "Solid Hazardous Waste."
Waste Segregation Logic (Visualized)
The following diagram illustrates the decision matrix for segregating this specific compound to prevent dangerous incompatibilities (e.g., mixing amines with oxidizers).
Figure 1: Waste Stream Segregation Decision Matrix. Blue indicates the starting material; Red indicates final hazardous waste destinations.
Regulatory Compliance & Emergency Response
Regulatory Framework (RCRA/EPA)[8]
-
Classification: This compound is not explicitly listed on the EPA P-list or U-list. However, it is classified as a Chemical Waste requiring destruction via high-temperature incineration (Fuel Blending).
-
Generator Status: Ensure your lab's "Satellite Accumulation Area" (SAA) rules are followed. Containers must be closed unless adding waste.[5]
-
Manifesting: Describe as "Waste Organic Solid, N.O.S. (Not Otherwise Specified)" or "Waste Flammable Liquid" (if in solvent) on the disposal manifest.
Spill Cleanup Procedure
In the event of a powder spill:
-
Isolate: Alert nearby personnel.
-
Protect: Wear N95 mask and double gloves.
-
Contain: Cover the powder with a damp paper towel to prevent dust generation.
-
Clean: Scoop up the damp material and place it in the Solid Hazardous Waste container.
-
Decontaminate: Wipe the surface with 70% Ethanol; dispose of wipes as solid waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136262986 (3-(2-Aminoethyl)cyclobutanecarboxylic acid). PubChem. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[8][9] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.[1] [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. epa.gov [epa.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Waste Training Supplement | Department of Chemistry | University of Washington [chem.washington.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Segregation of Waste Chemicals | Salisbury University [salisbury.edu]
Operational Safety Guide: Handling 3-(2-Aminoethyl)cyclobutanecarboxylic Acid in R&D Environments
Executive Safety Summary
3-(2-Aminoethyl)cyclobutanecarboxylic acid is a bifunctional building block containing both a primary amine and a carboxylic acid on a strained cyclobutane ring. While often classified as a standard irritant in vendor SDSs (H315/H319), its structural analogs (cyclobutane derivatives and unnatural amino acids) warrant a "High-Caution" handling protocol due to potential sensitization and the energetic nature of the cyclobutane ring strain.
The Core Directive: In the absence of comprehensive toxicological data (LD50/LC50) for this specific New Chemical Entity (NCE), you must operate under the Precautionary Principle . Treat this compound as a potential sensitizer and corrosive agent until definitive data proves otherwise.
Hazard Identification & Risk Assessment
Before selecting PPE, we must deconstruct the chemical's functional hazards.
Chemical Hazard Profile
| Functional Group | Hazard Class | Physiological Risk |
| Primary Amine | Base / Nucleophile | Potential chemical burns, respiratory sensitization, and mucous membrane irritation. |
| Carboxylic Acid | Acid / Electrophile | Skin/Eye irritation; potential for severe eye damage (Category 1) if concentrated. |
| Cyclobutane Ring | Strained Carbocycle | Generally stable, but ring strain (~26 kcal/mol) suggests avoiding high-energy shock or incompatible oxidizers. |
| Physical State | Zwitterionic Solid | Inhalation Hazard. Fine powders aerosolize easily, bypassing standard surgical masks. |
Critical Warning: Do not rely solely on "Harmful" (Category 4) classifications. The zwitterionic nature can mask pH extremes in solid form, but upon solubilization in organic solvents (DMSO, DMF), the shielding effect diminishes, increasing skin permeation risks.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure, not just mitigate it. It follows the "Barrier Redundancy" concept.
PPE Selection Guide
| Component | Standard Handling (Closed Vials/Analysis) | High-Risk Operations (Weighing/Solubilizing) | Scientific Rationale |
| Hand Protection | Single Nitrile (Min. 4 mil) | Double Gloving (See Protocol Below) | Nitrile provides excellent splash protection but degrades against certain amines over time. Double gloving creates a breakthrough buffer. |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles or Face Shield | Powder fines can bypass glasses. Goggles seal the orbital area against airborne particulates. |
| Respiratory | Fume Hood (No respirator needed) | N95/P100 (If hood work is impossible) | Engineering controls (Hood) are primary. Respirators are a last resort for solids handling. |
| Body Defense | Standard Lab Coat (Cotton/Poly) | Tyvek® Lab Coat + Sleeve Covers | Cotton absorbs liquids; Tyvek repels powders and splashes, preventing cross-contamination to street clothes. |
The "Double-Glove" Protocol (For Solubilization)
When dissolving this compound in penetrative solvents (e.g., DMSO, DMF, DCM):
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/Purple).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark color, e.g., Black/Blue).
-
Visual Indicator: If the inner color becomes visible through the outer glove, integrity is compromised—change immediately .
Operational Workflow: Step-by-Step
Phase A: Pre-Operation Setup
-
Engineering Check: Verify Fume Hood face velocity is between 0.3 – 0.5 m/s .
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Amino acids are prone to static charge, causing "fly-away" powder that contaminates the workspace.
-
Waste Prep: Pre-label a solid waste container inside the hood to avoid transferring contaminated waste outside the containment zone.
Phase B: Safe Weighing & Handling
-
Donning: Put on PPE in this order: Shoe covers
Lab Coat Goggles Gloves. -
Transfer: Open the source container only inside the hood.
-
Weighing: Use a spatula (never pour). If the balance is outside the hood, use a tared, sealable secondary container (e.g., scintillation vial) to transport the solid. Never transport an open weigh boat across the lab.
-
Solubilization: Add solvent slowly. Exothermic dissolution is possible due to the amine/acid neutralization.
Phase C: De-Gowning (The Critical Step)
Most exposures occur after the experiment, during PPE removal.
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull inside-out). Dispose in hazardous waste.[1][2]
-
Inspection: Check inner gloves for visible contamination.
-
Goggles/Coat: Remove and hang in designated "Dirty" area.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption of any residue).
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific NCE.
Caption: Operational Safety Logic Flow for Handling 3-(2-Aminoethyl)cyclobutanecarboxylic acid. Blue nodes indicate decision points; Red nodes indicate specific hazards; Green nodes indicate required controls.
Disposal & Emergency Response
Waste Management
-
Solid Waste: Dispose of weigh boats, contaminated paper, and solid residues in Hazardous Solid Waste bins. Do not use regular trash.
-
Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). The amino acid itself does not usually require a separate "High Tox" stream unless conjugated with cytotoxic payloads.
-
Container Rinse: Triple rinse empty vials with water or methanol before disposal.
Emergency Procedures
-
Skin Contact: Immediately flush with water for 15 minutes.[1] Do not use neutralization agents (vinegar/baking soda) as the heat of reaction can worsen the injury.
-
Eye Contact: Flush for 15 minutes holding eyelids open. Seek medical attention immediately—corneal damage from amines can be delayed.
-
Spills:
-
Solid: Do not sweep (creates dust).[1] Cover with wet paper towels to dampen, then wipe up.
-
Solution: Use a universal absorbent pad.
-
References
-
Key Organics. (2017). Safety Data Sheet: (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylic acid hydrochloride. Retrieved from (Proxy for hazard classification).
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from .
-
TCI Chemicals. (2023). Safety Data Sheet: Cyclobutanecarboxylic Acid. Retrieved from .
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from .
-
Bergamot. (2023). Nitrile Gloves Chemical Resistance Guide. Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
